molecular formula C9H7BrN2O2 B1394563 Methyl 3-bromo-1H-indazole-7-carboxylate CAS No. 1257535-37-7

Methyl 3-bromo-1H-indazole-7-carboxylate

Cat. No.: B1394563
CAS No.: 1257535-37-7
M. Wt: 255.07 g/mol
InChI Key: TZGIJSHGAUIOST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-1H-indazole-7-carboxylate is a useful research compound. Its molecular formula is C9H7BrN2O2 and its molecular weight is 255.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-bromo-2H-indazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-4-2-3-5-7(6)11-12-8(5)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGIJSHGAUIOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C(NN=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501214596
Record name 1H-Indazole-7-carboxylic acid, 3-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501214596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257535-37-7
Record name 1H-Indazole-7-carboxylic acid, 3-bromo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257535-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole-7-carboxylic acid, 3-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501214596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3-bromo-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-bromo-1H-indazole-7-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique structural arrangement, featuring a reactive bromine atom at the C3 position and a carboxylate group at C7, makes it a versatile intermediate for the synthesis of a wide array of complex molecules, including potent pharmaceutical agents.[1][2] Indazole derivatives are known to exhibit a broad spectrum of biological activities, such as antitumor, anti-inflammatory, and antimicrobial properties.[3][4] This guide provides a comprehensive overview of a reliable and commonly employed synthetic pathway to this compound, delving into the strategic considerations, reaction mechanisms, and detailed experimental protocols essential for its successful preparation.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in drug discovery.[4] While rarely found in nature, synthetic indazoles are integral components of numerous marketed drugs and clinical candidates.[4][5] The functionalization of the indazole core allows for the precise modulation of physicochemical and pharmacological properties. Specifically, this compound serves as a key precursor, where the C3-bromo substituent acts as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and the C7-ester provides a site for amide bond formation or further derivatization.

Retrosynthetic Strategy and Pathway Design

A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The core indazole ring system is constructed first, followed by regioselective functionalization. The most direct pathway involves the bromination of a pre-formed indazole-7-carboxylate intermediate. This strategy is often preferred due to the availability of starting materials and the generally high yields of the individual steps.

The forward synthesis, therefore, initiates from a readily available substituted toluene, proceeds through the formation of the indazole ring, and concludes with a regioselective bromination at the C3 position.

Retrosynthesis target This compound intermediate1 Methyl 1H-indazole-7-carboxylate target->intermediate1 C3-Bromination intermediate2 1H-Indazole-7-carboxylic acid intermediate1->intermediate2 Esterification intermediate3 2-Amino-3-methylbenzoic acid intermediate2->intermediate3 Diazotization & Cyclization start 2-Nitro-3-methylbenzoic acid intermediate3->start Reduction

Caption: Retrosynthetic analysis of the target molecule.

The Synthetic Pathway: A Step-by-Step Elucidation

The chosen synthetic route is a robust, multi-step process that efficiently yields the target compound. Each step is critical for the overall success of the synthesis.

Caption: Overall synthetic workflow to the target compound.

Part 1: Synthesis of 1H-Indazole-7-carboxylic acid

Step 1: Reduction of 2-Nitro-3-methylbenzoic acid to 2-Amino-3-methylbenzoic acid

The synthesis begins with the reduction of the nitro group of commercially available 2-nitro-3-methylbenzoic acid. This transformation is fundamental as it installs the amine functionality required for the subsequent cyclization step.

  • Mechanism and Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction. The reaction proceeds via the adsorption of the nitro compound and hydrogen gas onto the catalyst surface, followed by a stepwise reduction to the amine. Alternatively, metal-acid systems like tin(II) chloride (SnCl₂) in hydrochloric acid can be used, which involves a series of single-electron transfers from the metal. The choice of method often depends on substrate compatibility and scale.

Step 2: Diazotization and Intramolecular Cyclization

This is the key ring-forming step. The aniline derivative is converted to a diazonium salt, which then undergoes an intramolecular cyclization to form the indazole ring.

  • Mechanism and Rationale: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive. Upon gentle warming, the diazonium group acts as a leaving group, facilitating an intramolecular electrophilic attack from the adjacent methyl group's activated C-H bond, leading to the formation of the pyrazole ring fused to the benzene ring. This process, a variation of the Richter synthesis, yields the stable 1H-indazole-7-carboxylic acid.

Part 2: Synthesis of this compound

Step 3: Fischer Esterification of 1H-Indazole-7-carboxylic acid

With the indazole core constructed, the carboxylic acid is converted to its methyl ester. This protects the acid functionality and can improve solubility for the subsequent bromination step.

  • Mechanism and Rationale: This is a classic acid-catalyzed esterification. A catalytic amount of a strong acid (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol, acting as the nucleophile, then attacks this carbon. Subsequent proton transfers and elimination of a water molecule yield the methyl ester. The reaction is typically performed in excess methanol, which serves as both reactant and solvent, to drive the equilibrium towards the product side.

Step 4: Regioselective Bromination

The final step is the regioselective bromination of Methyl 1H-indazole-7-carboxylate at the C3 position. The electron-rich nature of the indazole ring makes it susceptible to electrophilic aromatic substitution.

  • Mechanism and Rationale: The C3 position of the 1H-indazole ring is the most nucleophilic and sterically accessible site for electrophilic attack. N-Bromosuccinimide (NBS) is a commonly used brominating agent for this transformation as it provides a low concentration of electrophilic bromine, which helps to control selectivity and minimize side reactions. The reaction can also be performed with elemental bromine (Br₂) in a suitable solvent like acetic acid.[6] Ultrasound assistance has also been shown to accelerate this type of bromination.[3] The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where the indazole ring attacks the bromine source, followed by deprotonation to restore aromaticity and yield the final product.

Experimental Protocols

Materials and Reagents
Reagent/MaterialSupplierPurity/Grade
2-Nitro-3-methylbenzoic acidSigma-Aldrich98%
Palladium on Carbon (10 wt. %)Acros Organics-
Sodium Nitrite (NaNO₂)Fisher Sci.ACS Grade
Methanol (MeOH)VWRAnhydrous
N-Bromosuccinimide (NBS)Alfa Aesar99%
Hydrochloric Acid (HCl)J.T. BakerConcentrated
Sulfuric Acid (H₂SO₄)EMD MilliporeConcentrated
Ethyl Acetate (EtOAc)Fisher Sci.HPLC Grade
Dichloromethane (DCM)VWRACS Grade
Protocol 1: Synthesis of 1H-Indazole-7-carboxylic acid
  • Reduction: To a solution of 2-nitro-3-methylbenzoic acid (1.0 eq) in ethanol, add 10% Pd/C (0.05 eq). The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC analysis indicates complete consumption of the starting material. The catalyst is then removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield 2-amino-3-methylbenzoic acid, which is used directly in the next step.

  • Cyclization: The crude 2-amino-3-methylbenzoic acid is dissolved in aqueous HCl. The solution is cooled to 0 °C in an ice bath. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. After the addition is complete, the reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 1H-indazole-7-carboxylic acid.

Protocol 2: Synthesis of this compound
  • Esterification: Suspend 1H-indazole-7-carboxylic acid (1.0 eq) in methanol. Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2 eq). The reaction mixture is then heated to reflux and stirred for 12-16 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give Methyl 1H-indazole-7-carboxylate.

  • Bromination: Dissolve Methyl 1H-indazole-7-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile. Add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.[7] Stir the reaction mixture for 2-6 hours, monitoring progress by TLC. Upon completion, the reaction mixture is washed with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.

Conclusion

The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of this compound. By understanding the rationale behind each step—from the strategic reduction and ring formation to the final regioselective bromination—researchers can confidently synthesize this valuable intermediate. The protocols provided, coupled with the mechanistic insights, serve as a practical resource for professionals in drug development and organic synthesis, facilitating the exploration of novel chemical entities based on the versatile indazole scaffold.

References

An In-depth Technical Guide to Methyl 3-bromo-1H-indazole-7-carboxylate: A Keystone Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-bromo-1H-indazole-7-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry. As a derivative of the indazole scaffold, a known "privileged structure," it provides a versatile platform for the synthesis of complex molecules targeting a wide array of biological pathways. The strategic placement of a reactive bromine atom at the 3-position and a carboxylate group at the 7-position allows for orthogonal chemical modifications, making it an invaluable intermediate in the construction of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, its reactivity profile, and its applications in pharmaceutical research, grounded in established chemical principles and data from closely related analogues.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic aromatic heterocycle, is a bioisostere of indole, a common motif in biologically active compounds. The presence of two adjacent nitrogen atoms in the pyrazole ring of indazole allows for strong hydrogen bond donor and acceptor interactions within the binding pockets of proteins. This capability has led to the discovery and development of numerous indazole-based drugs, including the kinase inhibitors axitinib and pazopanib, which are used in cancer therapy.[1] The functionalization of the indazole core is a key strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of drug candidates.[2]

This compound (CAS 1257535-37-7) emerges as a particularly strategic starting material. The bromine atom at the C3 position is amenable to a variety of palladium-catalyzed cross-coupling reactions, while the methyl ester at C7 offers a handle for amide bond formation or further functional group interconversion. This dual functionality allows for the systematic exploration of the chemical space around the indazole core.

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not extensively published, its properties can be reliably predicted based on data from its isomers and foundational principles.

Core Chemical Properties

The following table summarizes the key chemical properties. Data for the isomeric Methyl 7-bromo-1H-indazole-3-carboxylate is provided for comparison.

PropertyThis compound (Predicted/Inferred)Methyl 7-bromo-1H-indazole-3-carboxylate (Reported)
CAS Number 1257535-37-7[3]885279-52-7[4]
Molecular Formula C₉H₇BrN₂O₂[3]C₉H₇BrN₂O₂[5]
Molecular Weight 255.07 g/mol [3]255.07 g/mol [5]
Physical Form Expected to be a solid at room temperatureSolid
Solubility Expected to be soluble in common organic solvents like DCM, DMF, and DMSOSoluble in organic solvents
Storage Store sealed in a dry, cool environment (2-8°C recommended)Store sealed in a dry, cool environment
Predicted Spectroscopic Data

The characterization of this molecule relies on standard spectroscopic techniques. Below are the predicted NMR and IR spectra, crucial for reaction monitoring and quality control.

¹H NMR (400 MHz, DMSO-d₆):

  • δ ~14.0 (s, 1H, NH): The N-H proton of the indazole ring is expected to be a broad singlet at a significantly downfield chemical shift due to hydrogen bonding and the acidic nature of the proton.

  • δ ~8.0-8.2 (m, 2H, Ar-H): Aromatic protons on the benzene portion of the ring.

  • δ ~7.4 (t, 1H, Ar-H): Aromatic proton on the benzene portion of the ring.

  • δ 3.95 (s, 3H, OCH₃): The methyl ester protons will appear as a sharp singlet.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ ~165.0 (C=O): Carbonyl carbon of the methyl ester.

  • δ ~140-120 (Ar-C): Aromatic carbons of the indazole ring.

  • δ ~115 (C-Br): Carbon bearing the bromine atom.

  • δ ~52.5 (OCH₃): Carbon of the methyl ester group.

Infrared (IR) Spectroscopy:

  • ~3300 cm⁻¹ (N-H stretch): Characteristic of the indazole N-H bond.

  • ~1720 cm⁻¹ (C=O stretch): Strong absorption from the methyl ester carbonyl group.

  • ~1600-1450 cm⁻¹ (C=C stretch): Aromatic ring vibrations.

Synthesis and Experimental Protocols

A robust synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available precursors. The proposed pathway involves the formation of the indazole ring, followed by regioselective bromination and subsequent esterification.

Synthesis_Workflow A 2-Methyl-3-nitrobenzoic acid B 2-Methyl-3-nitrobenzoyl chloride A->B SOCl₂ C 2-Azido-2-methyl-3-nitrobenzoyl azide B->C NaN₃ D 1H-Indazole-7-carboxylic acid C->D Heat (Curtius Rearrangement) E 3-Bromo-1H-indazole-7-carboxylic acid D->E NBS / Acetic Acid F This compound E->F MeOH / H₂SO₄ (cat.) Reactivity_Diagram sub This compound C3-Br C7-CO₂Me suzuki Suzuki Coupling R-B(OH)₂ Pd Catalyst sub:c3->suzuki C-C bond buchwald Buchwald-Hartwig R₂NH Pd Catalyst sub:c3->buchwald C-N bond sonogashira Sonogashira Coupling R-C≡CH Pd/Cu Catalyst sub:c3->sonogashira C-C bond amide Amidation R'NH₂ / Heat sub:c7->amide Amide formation hydrolysis Hydrolysis LiOH / H₂O sub:c7->hydrolysis Carboxylic acid

References

A Technical Guide to the Structural Elucidation of Methyl 3-bromo-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] Derivatives such as Methyl 3-bromo-1H-indazole-7-carboxylate serve as critical intermediates in the synthesis of novel therapeutics, particularly in oncology and neurology.[4] The precise and unambiguous determination of its molecular structure is paramount, as subtle variations in substituent placement or tautomeric form can drastically alter its physicochemical and pharmacological properties.[5][6] This guide provides an in-depth, methodology-focused exploration of the analytical techniques required to definitively elucidate the structure of this compound, moving from foundational molecular formula confirmation to the intricate details of atomic connectivity and spatial arrangement. The narrative emphasizes the causality behind experimental choices, presenting a self-validating system of protocols for researchers in drug discovery and chemical synthesis.

Introduction: The Structural Challenge

The target molecule, this compound, presents several structural questions that must be answered empirically:

  • Molecular Composition: What is the exact elemental formula and molecular weight?

  • Functional Groups: Does the molecule contain the expected ester and N-H functionalities?

  • Regiochemistry: Are the bromo and methyl carboxylate groups located at the C-3 and C-7 positions, respectively?

  • Tautomerism: Does the indazole core exist as the thermodynamically favored 1H-tautomer or the 2H-tautomer?[3][7]

Answering these questions requires a multi-faceted analytical approach, where each technique provides a unique piece of the structural puzzle. This guide will detail the roles of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, culminating with the definitive confirmation offered by X-ray Crystallography.

Foundational Analysis: Molecular Formula and Key Functionalities

The first step in any structural elucidation is to confirm the molecular formula and identify the primary functional groups present. This is efficiently achieved through a combination of Mass Spectrometry and Infrared Spectroscopy.

Mass Spectrometry (MS): Confirming Mass and Elemental Composition

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule, which directly confirms its molecular weight. For this compound, the presence of a bromine atom provides a highly characteristic isotopic signature that is invaluable for initial confirmation.

Expected Data: The key diagnostic feature is the molecular ion peak (M+). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will exhibit a pair of peaks of almost equal intensity (the M+ and M+2 peaks) separated by 2 Da. High-Resolution Mass Spectrometry (HRMS) further validates the structure by confirming the exact mass to within a few parts per million, allowing for the unambiguous determination of the elemental formula, C₉H₇BrN₂O₂.[8][9]

Parameter Expected Value Significance
Molecular Formula C₉H₇BrN₂O₂Defines the elemental composition.[4][10][11]
Molecular Weight 255.07 g/mol Corresponds to the calculated mass of the formula.[4][10][11]
Monoisotopic Mass 253.969 DaUsed for HRMS confirmation.[11][12]
Isotopic Pattern M+ at ~254, M+2 at ~256 (1:1 ratio)Confirms the presence of one bromine atom.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer equipped with an ESI source.[13]

  • Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ adducts, respectively.

  • Analysis: Analyze the resulting spectrum for the molecular ion peak and its characteristic bromine isotopic pattern. Compare the exact mass from HRMS with the theoretical mass calculated for C₉H₇BrN₂O₂.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.[14][15]

Expected Data: The IR spectrum provides direct evidence for the N-H bond of the indazole ring and the carbonyl (C=O) of the methyl ester.

Expected Absorption (cm⁻¹) Vibrational Mode Functional Group
~3200-3400 (broad)N-H Stretch1H-Indazole N-H[5]
~1710-1730 (strong, sharp)C=O StretchEster Carbonyl[16]
~1500-1620C=C / C=N StretchesAromatic/Pyrazole Rings
~1200-1300C-O StretchEster C-O bond

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.[5]

  • Alternative (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Collect a background spectrum of air (or the empty KBr pellet). Then, collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the N-H, C=O, and other key functional groups.

Core Structural Analysis: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule.[7] Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., HMBC) experiments, the complete carbon-hydrogen framework can be assembled, confirming the specific isomeric and tautomeric form.

Logical Workflow for NMR-Based Structure Elucidation

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_data Information Obtained H_NMR ¹H NMR Proton_Info Proton Environments (Chemical Shift, Multiplicity) H_NMR->Proton_Info C_NMR ¹³C NMR Carbon_Info Carbon Environments (Number of Signals, Type) C_NMR->Carbon_Info HMBC HMBC (¹H-¹³C) Connectivity_Info Long-Range Connectivity (Confirms Regiochemistry) HMBC->Connectivity_Info Proton_Info->HMBC Carbon_Info->HMBC Final_Structure Final Structure Confirmed Connectivity_Info->Final_Structure

Caption: Workflow for NMR-based structure elucidation.

¹H NMR: Mapping the Proton Environment

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), and their neighboring protons (multiplicity).

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Proton Assignment Expected δ (ppm) Multiplicity Integration Key Insight
N-H> 13.0Broad Singlet1HConfirms 1H-indazole tautomer.[5][8]
H-4~8.0-8.2Doublet (d)1HAromatic proton adjacent to the pyrazole ring.
H-5~7.2-7.4Triplet (t)1HAromatic proton coupled to H-4 and H-6.
H-6~7.6-7.8Doublet (d)1HAromatic proton adjacent to the ester group.
-OCH₃~3.9-4.1Singlet (s)3HConfirms the methyl ester group.[9]
¹³C NMR: Mapping the Carbon Skeleton

The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Carbon Assignment Expected δ (ppm) Key Insight
C=O (Ester)~162-165Carbonyl carbon.[16]
C-3 (C-Br)~115-120Carbon attached to bromine, shifted upfield.
C-3a, C-7a~135-145Bridgehead carbons of the fused rings.
C-4, C-5, C-6~110-130Aromatic carbons bearing protons.
C-7 (C-CO₂Me)~120-125Carbon attached to the ester group.
-OCH₃~52-55Methyl carbon of the ester.[9]
2D HMBC: The Definitive Connectivity Map

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most critical for confirming the regiochemistry. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds, effectively mapping the molecular skeleton.[17]

Key HMBC Correlations to Confirm Structure:

  • Confirming 7-Carboxylate: A ³J correlation is expected from the methyl protons (-OCH₃ ) to the ester carbonyl carbon (C =O). A crucial ³J correlation from proton H-6 to the carbonyl carbon (C =O) would definitively place the ester at the C-7 position.

  • Confirming 3-Bromo: The absence of a proton signal at C-3 is the first clue. A ³J correlation from proton H-4 to the C-3a bridgehead carbon and a ²J correlation to the C-5 carbon, along with the characteristic chemical shift of C-3, confirms the bromine's location.

  • Confirming 1H-Tautomer: A key correlation from the N-H proton to the C-7a bridgehead carbon provides strong evidence for the 1H-tautomer structure.[17]

G cluster_mol mol H6 H-6 CO C=O H6->CO ³J OCH3 -OCH3 OCH3->CO ³J NH N-H C7a C-7a NH->C7a ³J

Caption: Key HMBC correlations for structural confirmation.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[5][16]

  • Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a 2D ¹H-¹³C HMBC spectrum, optimizing the parameters for detecting 2- and 3-bond correlations.

  • Analysis: Integrate the spectra, assign peaks, and map the correlations to build the final structure.

Ultimate Proof: Single-Crystal X-ray Crystallography

While the combination of spectroscopic techniques provides an exceptionally high degree of confidence in the structure, single-crystal X-ray crystallography offers the only absolute and definitive proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state, leaving no ambiguity.

Significance: An X-ray crystal structure would visually confirm:

  • The planar indazole ring system.

  • The exact positions of the bromine atom at C-3 and the methyl carboxylate group at C-7.

  • The location of the hydrogen atom on N-1, unequivocally confirming the 1H-tautomer.[18][19]

Experimental Protocol: X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with monochromatic X-rays.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a 3D model with precise bond lengths, bond angles, and atomic coordinates.[18]

Conclusion: An Integrated Approach to Certainty

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. Mass spectrometry and IR spectroscopy provide the foundational data on molecular formula and functional groups. However, it is the detailed analysis of 1D and 2D NMR spectra that allows for the unambiguous assembly of the molecular framework and confirmation of the correct regio- and tautomeric isomer. For absolute confirmation, particularly for regulatory filings or patent applications, single-crystal X-ray crystallography serves as the gold standard. The successful application of this integrated workflow ensures the structural integrity of this key chemical building block, enabling its confident use in the development of next-generation therapeutic agents.[3][20]

References

Introduction: The Strategic Importance of Methyl 3-bromo-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 3-bromo-1H-indazole-7-carboxylate: Core Starting Materials and Strategic Methodologies

In the landscape of modern drug discovery, the indazole scaffold is a privileged structure, appearing in numerous therapeutic agents targeting a range of diseases from oncology to inflammation.[1][2] this compound (CAS No. 1257535-37-7) represents a highly valuable and versatile building block within this chemical class.[3][4] Its specific arrangement of functional groups—a nucleophilic nitrogen, a reactive bromine at the C3 position, and a carboxylate ester at the C7 position—offers synthetic chemists a triad of handles for molecular elaboration. The bromine atom, in particular, serves as a linchpin for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.[5]

This guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the requisite starting materials and the chemical logic that underpins the selection of specific reagents and reaction conditions. The methodologies presented are grounded in established chemical literature, providing researchers and drug development professionals with a reliable blueprint for accessing this critical intermediate.

Core Synthetic Strategy: Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule reveals two primary pathways, which dictate the choice of starting materials:

  • Pathway A: Late-Stage Bromination. The most direct approach involves the regioselective bromination of a pre-formed indazole core, specifically Methyl 1H-indazole-7-carboxylate. This is the most common and efficient route.

  • Pathway B: Indazole Ring Construction. This strategy involves building the indazole ring from an appropriately substituted benzene precursor, followed by the key bromination step.

The following sections will elaborate on these pathways, detailing the necessary starting materials and providing validated experimental protocols.

G cluster_0 Retrosynthetic Pathways cluster_A Pathway A cluster_B Pathway B Target This compound Precursor_A Methyl 1H-indazole-7-carboxylate Target->Precursor_A C3-Bromination Precursor_B Methyl 2-amino-3-methylbenzoate Precursor_A->Precursor_B Diazotization & Cyclization

Caption: High-level retrosynthetic analysis of the target molecule.

Pathway A: Synthesis via Direct Bromination of Methyl 1H-indazole-7-carboxylate

This pathway is predicated on the availability of Methyl 1H-indazole-7-carboxylate. The C3 position of the indazole ring is electronically activated and is the most susceptible site for electrophilic aromatic substitution.[6] This inherent reactivity allows for highly regioselective bromination.

Starting Material: Methyl 1H-indazole-7-carboxylate Key Reagent: N-Bromosuccinimide (NBS)

Mechanistic Rationale and Causality

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[5][6] Compared to elemental bromine (Br₂), NBS is a milder and safer source of electrophilic bromine, which minimizes the risk of over-bromination or other side reactions. The reaction proceeds via a standard electrophilic aromatic substitution mechanism where the indazole's pyrazole ring attacks the polarized bromine atom of NBS.

G Start Methyl 1H-indazole-7-carboxylate Product This compound Start->Product Electrophilic Attack at C3 Reagent N-Bromosuccinimide (NBS) Solvent (e.g., MeCN) Reagent->Product Byproduct Succinimide Product->Byproduct Generates

Caption: Workflow for the C3-bromination of the indazole ester.

Experimental Protocol: Bromination of Methyl 1H-indazole-7-carboxylate

This protocol is adapted from established procedures for the C3-bromination of indazoles.[6]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 1H-indazole-7-carboxylate (1.0 equivalent) in a suitable solvent such as acetonitrile (MeCN) or dichloromethane (DCM).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 to 1.1 equivalents) to the solution portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield this compound as a solid.

Pathway B: Synthesis via Indazole Ring Formation

Starting Material: Methyl 2-amino-3-methylbenzoate Key Reagents: Acetic Anhydride, Potassium Acetate (KOAc), Isoamyl Nitrite

Mechanistic Rationale and Causality

This elegant one-pot reaction sequence, often referred to as a Davis-Beirut reaction variant, proceeds through several key steps:

  • N-Acetylation: The amino group of methyl 2-amino-3-methylbenzoate is first protected, typically via acetylation with acetic anhydride.

  • Diazotization: Isoamyl nitrite, in the presence of an acid or under thermal conditions, serves as the diazotizing agent, converting the N-acetylated amino group into a diazonium species.

  • Cyclization: The in situ-generated diazonium salt is unstable and undergoes intramolecular cyclization, where the ortho-methyl group attacks the diazonium nitrogen, leading to the formation of the indazole ring after tautomerization and loss of the acetyl group. This directly yields Methyl 1H-indazole-7-carboxylate.

This intermediate is then carried forward to the bromination step as described in Pathway A.

G Start_B Methyl 2-amino-3-methylbenzoate Step1 1. Acetic Anhydride, KOAc 2. Isoamyl Nitrite (Diazotization/Cyclization) Start_B->Step1 Intermediate Methyl 1H-indazole-7-carboxylate Step1->Intermediate Step2 NBS, MeCN (Bromination) Intermediate->Step2 Product_B This compound Step2->Product_B

Caption: Synthetic workflow starting from an anthranilate derivative.

Experimental Protocol: Synthesis of Methyl 1H-indazole-7-carboxylate

This protocol is based on the synthesis of 1H-indazole-7-carboxylic acid derivatives.[7][8]

  • Setup: To a flask containing anhydrous toluene under a nitrogen atmosphere, add methyl-2-amino-3-methylbenzoate (1.0 equiv) and potassium acetate (KOAc) (approx. 0.5 equiv).

  • Acetylation: Heat the mixture to reflux, at which point acetic anhydride (approx. 3.0 equiv) is added. Stir at reflux for 10-15 minutes.

  • Diazotization/Cyclization: Add isoamyl nitrite (approx. 1.6 equiv) dropwise over 30 minutes. Maintain the reflux overnight.

  • Workup: After cooling, filter the mixture and evaporate the solvent to dryness to yield the crude Methyl 1H-indazole-7-carboxylate.

  • Purification: The crude solid can be purified by partitioning between ethyl acetate and brine, followed by drying and concentration of the organic phase. Further purification can be achieved by recrystallization or column chromatography.

Summary of Synthetic Strategies and Starting Materials

The selection of a synthetic route depends largely on the commercial availability and cost of the key starting materials.

Pathway Primary Starting Material Key Intermediate Key Reagents Advantages Disadvantages
A Methyl 1H-indazole-7-carboxylateN/AN-Bromosuccinimide (NBS)High-yielding, highly regioselective, direct final step.Relies on the availability of the indazole ester precursor.
B Methyl 2-amino-3-methylbenzoateMethyl 1H-indazole-7-carboxylateIsoamyl Nitrite, Acetic AnhydrideStarts from a more fundamental and often cheaper precursor.Multi-step process, may require more optimization.

Conclusion

The synthesis of this compound is most efficiently achieved through the direct C3-bromination of Methyl 1H-indazole-7-carboxylate using NBS. This precursor can itself be synthesized from commercially available methyl 2-amino-3-methylbenzoate via a robust diazotization and cyclization sequence. Understanding these core pathways and the rationale behind reagent selection empowers researchers to confidently and efficiently produce this critical building block for advanced pharmaceutical research and development.

References

The Indazole-7-Carboxylate Scaffold: A Linchpin in the Development of Potent PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Privileged Indazole Core in Modern Oncology

The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid structure and versatile substitution patterns have allowed for the development of numerous compounds with a wide array of biological activities.[1][2] From kinase inhibitors to anti-inflammatory agents, the indazole core has proven to be a fertile ground for the discovery of novel therapeutics.[1][2] This guide delves into the specific biological significance of a key derivative, "Methyl 3-bromo-1H-indazole-7-carboxylate," not as a standalone therapeutic, but as a crucial building block in the synthesis of a class of groundbreaking cancer drugs: Poly(ADP-ribose) polymerase (PARP) inhibitors.

The Rise of PARP Inhibitors: A Paradigm Shift in Cancer Therapy

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for cellular homeostasis, playing a pivotal role in DNA repair, genomic stability, and programmed cell death.[3][4] In the context of oncology, the inhibition of PARP, particularly PARP-1 and PARP-2, has become a cornerstone of targeted therapy, especially for cancers harboring defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[5][6]

The therapeutic strategy hinges on the concept of synthetic lethality. In healthy cells, multiple DNA repair pathways exist to maintain genomic integrity. However, in cancer cells with mutations in genes like BRCA1/2, the homologous recombination (HR) pathway for repairing DNA double-strand breaks is compromised. These cells become heavily reliant on the PARP-mediated base excision repair (BER) pathway to mend single-strand DNA breaks. Inhibition of PARP in these cancer cells leads to an accumulation of unrepaired single-strand breaks, which, upon DNA replication, are converted into cytotoxic double-strand breaks. With a deficient HR pathway, these cells are unable to repair this extensive damage, leading to cell cycle arrest and apoptosis.

This targeted approach has led to the development and approval of several PARP inhibitors, including Niraparib (marketed as Zejula®), a potent oral inhibitor of PARP-1 and PARP-2.[3][5]

Niraparib (MK-4827): A Case Study in Indazole-Based Drug Design

Niraparib, chemically known as 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, is a prime example of a successful therapeutic agent built upon the indazole scaffold.[6][7] Its discovery and development highlight the importance of the indazole-7-carboxamide core in achieving high potency and favorable pharmacological properties.[5][6]

Mechanism of Action: Trapping the Target

Niraparib exerts its anticancer effects not only by inhibiting the catalytic activity of PARP but also by trapping the enzyme at the site of DNA damage.[3] This trapping mechanism is believed to be a key contributor to its cytotoxicity in HR-deficient tumors. The indazole-7-carboxamide moiety plays a crucial role in binding to the nicotinamide-binding domain of the PARP enzyme, preventing the release of PARP from the DNA and thereby obstructing the DNA repair process.

Quantitative Biological Data

The potency of Niraparib has been well-characterized in numerous studies. The following table summarizes its inhibitory activity against PARP enzymes and its efficacy in a cellular context.

Target IC50 (nM) Assay Type
PARP-13.8Enzyme Inhibition Assay
PARP-22.1Enzyme Inhibition Assay
Cellular PARP Activity4.0Whole Cell Assay

Data sourced from the Journal of Medicinal Chemistry.[6]

The Synthetic Keystone: The Role of "this compound"

While various synthetic routes to Niraparib have been patented, a retrosynthetic analysis points to the strategic importance of a functionalized indazole-7-carboxylate core. "this compound" represents a key, strategically functionalized starting material or intermediate for the synthesis of Niraparib and related PARP inhibitors. The bromine atom at the 3-position and the methyl carboxylate at the 7-position provide orthogonal handles for the introduction of the necessary pharmacophoric elements.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual synthetic pathway, demonstrating how a precursor like "this compound" can be elaborated into the final drug substance. This workflow is a composite representation based on established medicinal chemistry principles and published synthetic strategies for related compounds.

G A This compound B Amidation A->B NH3 or equivalent C 3-Bromo-1H-indazole-7-carboxamide B->C D Suzuki Coupling C->D Arylboronic ester E 1H-Indazole-7-carboxamide Derivative D->E F N-Arylation E->F (S)-3-(4-aminophenyl)piperidine derivative G Niraparib Precursor F->G H Final Deprotection / Salt Formation G->H I Niraparib H->I

Caption: Conceptual workflow for the synthesis of Niraparib.

Step-by-Step Experimental Protocol (Illustrative)

The following is an illustrative, step-by-step protocol for the key transformations, grounded in established chemical reactions utilized in the synthesis of indazole-based compounds.

Step 1: Amidation of this compound

  • Reaction Setup: To a solution of this compound in a suitable solvent (e.g., methanol), add a solution of ammonia in methanol.

  • Reaction Conditions: Seal the reaction vessel and heat to the appropriate temperature (e.g., 80-100 °C) for several hours.

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The resulting crude product, 3-bromo-1H-indazole-7-carboxamide, is then purified by recrystallization or column chromatography.

Step 2: Suzuki Coupling for Introduction of the Phenylpiperidine Moiety Precursor

  • Reaction Setup: In a reaction vessel, combine 3-bromo-1H-indazole-7-carboxamide, the appropriate arylboronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3) in a suitable solvent system (e.g., dioxane/water).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to reflux for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 3: N-Arylation to Form the Niraparib Core Structure

  • Reaction Setup: Combine the product from the Suzuki coupling with the protected (S)-3-(4-aminophenyl)piperidine derivative, a copper catalyst (e.g., CuI), a ligand (e.g., a diamine), and a base (e.g., K2CO3) in a suitable solvent (e.g., DMF or DMSO).

  • Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 100-140 °C) for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the protected Niraparib precursor.

Step 4: Final Deprotection and Salt Formation

  • Reaction Setup: Dissolve the protected Niraparib precursor in a suitable solvent and treat with an appropriate deprotecting agent (e.g., trifluoroacetic acid for a Boc group).

  • Reaction Conditions: Stir the reaction at room temperature until the deprotection is complete.

  • Salt Formation and Isolation: The resulting free base of Niraparib can then be converted to a desired salt (e.g., the tosylate salt) by treatment with the corresponding acid. The final product is typically isolated by filtration and dried.

Structure-Activity Relationship (SAR) Insights

The development of Niraparib and other indazole-based PARP inhibitors has generated valuable structure-activity relationship (SAR) data. Key insights include:

  • The Indazole-7-carboxamide Moiety: This group is critical for binding to the PARP active site. The carboxamide forms key hydrogen bonds that anchor the inhibitor to the enzyme.

  • The Phenylpiperidine Group: This portion of the molecule extends into a hydrophobic pocket of the enzyme, contributing to the overall binding affinity. The stereochemistry of the piperidine ring is also crucial for optimal interaction.

  • The Linker: The nature and geometry of the linker connecting the indazole core to the phenylpiperidine moiety are important for correctly positioning the key binding groups within the active site.

Future Directions and Perspectives

The clinical success of Niraparib has solidified the indazole-7-carboxamide scaffold as a validated pharmacophore for PARP inhibition. Future research in this area is likely to focus on:

  • Next-Generation Inhibitors: The development of new indazole-based PARP inhibitors with improved selectivity, enhanced potency, and novel mechanisms of action.

  • Combination Therapies: Exploring the synergistic effects of indazole-based PARP inhibitors with other anticancer agents, including immunotherapy and other targeted therapies.

  • Expansion to Other Indications: Investigating the therapeutic potential of this class of compounds in other cancers and diseases where PARP activity is implicated.

The journey from a simple chemical building block like "this compound" to a life-saving drug like Niraparib underscores the power of medicinal chemistry and rational drug design. The indazole-7-carboxylate core will undoubtedly continue to be a fertile starting point for the discovery of new and improved medicines.

References

An In-Depth Technical Guide to Methyl 3-bromo-1H-indazole-7-carboxylate Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This guide provides an in-depth technical exploration of a key building block, Methyl 3-bromo-1H-indazole-7-carboxylate , and its subsequent transformation into diverse analogs for drug discovery. We will dissect the synthetic rationale for this core, detail robust protocols for its derivatization, and analyze the structure-activity relationships (SAR) of the resulting compounds, with a particular focus on their application as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.

The Strategic Importance of the 3,7-Disubstituted Indazole Core

The indazole nucleus, a bicyclic heteroaromatic system, is a key pharmacophore in numerous FDA-approved drugs and clinical candidates, particularly in oncology.[1][2] Its ability to form critical hydrogen bond interactions with protein kinase hinges makes it an ideal starting point for the design of ATP-competitive inhibitors. The strategic placement of functional groups on the indazole ring is paramount for achieving potency and selectivity.

This compound is a particularly valuable starting material for several reasons:

  • The 3-Bromo Position: The bromine atom at the C3 position serves as a versatile synthetic handle. It is amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, allowing for the introduction of a diverse range of aryl, heteroaryl, and amino substituents.[3] This enables extensive exploration of the chemical space around this position to optimize interactions with the target protein.

  • The 7-Carboxylate Group: The methyl ester at the C7 position provides a point for further functionalization, often through amide bond formation. This position can be modified to enhance solubility, modulate pharmacokinetic properties, or introduce additional binding interactions with the target.

  • The 1H-Indazole NH: The acidic proton on the indazole nitrogen can be alkylated to further diversify the scaffold and explore additional binding pockets.

This trifecta of reactive sites makes this compound a powerful platform for generating extensive libraries of novel compounds for high-throughput screening and lead optimization.

Synthesis of the Core Scaffold: A Step-by-Step Approach

A robust and scalable synthesis of the core intermediate is fundamental to any drug discovery campaign. Below is a detailed, multi-step protocol for the preparation of this compound, synthesized from commercially available starting materials.

Experimental Protocol: Synthesis of this compound

This synthesis is presented as a three-step process:

Step 1: Synthesis of 1H-Indazole-7-carboxylic acid

The synthesis of the initial indazole ring can be achieved from methyl-2-amino-3-methylbenzoate.[4]

  • Reaction: To a solution of methyl-2-amino-3-methylbenzoate (1 equivalent) and potassium acetate (0.5 equivalents) in anhydrous toluene, acetic anhydride (3 equivalents) is added, and the mixture is heated to reflux.[4]

  • Cyclization: Isoamyl nitrite (1.6 equivalents) is then added dropwise over 30 minutes, and the reaction is refluxed overnight.[4]

  • Work-up: Upon cooling, the mixture is filtered and evaporated to yield methyl 1H-indazole-7-carboxylate.[4]

  • Hydrolysis: The crude ester is dissolved in methanol, and an aqueous solution of potassium hydroxide is added at 0°C. The reaction is stirred for 18 hours at room temperature.[4]

  • Isolation: The pH is adjusted to 5.5 with concentrated hydrochloric acid, and the solvent is removed under reduced pressure. The resulting solid is extracted with ethyl acetate to yield 1H-indazole-7-carboxylic acid.[4]

Step 2: Bromination at the C3 Position to Yield 3-bromo-1H-indazole-7-carboxylic acid

Direct bromination of the indazole core is a common method to introduce the key synthetic handle.

  • Reaction Conditions: 1H-Indazole-7-carboxylic acid (1 equivalent) is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF). N-Bromosuccinimide (NBS) (1.1 equivalents) is added portion-wise at room temperature.

  • Monitoring: The reaction is stirred at room temperature and monitored by TLC or LC-MS until complete consumption of the starting material.

  • Work-up: The reaction mixture is poured into water, and the resulting precipitate is filtered, washed with water, and dried to afford 3-bromo-1H-indazole-7-carboxylic acid.

Step 3: Esterification to this compound

The final step is a standard esterification of the carboxylic acid.

  • Reaction: 3-bromo-1H-indazole-7-carboxylic acid (1 equivalent) is suspended in methanol. A catalytic amount of concentrated sulfuric acid is added carefully.

  • Reaction Time: The mixture is heated to reflux and stirred overnight.

  • Isolation: The reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, this compound.

G

Derivatization Strategies: Unlocking Chemical Diversity

The true utility of this compound lies in its capacity for diversification. The 3-bromo position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of substituents.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds between the indazole core and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in exploring substitutions that can occupy the hydrophobic regions of kinase active sites.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reagents: To a mixture of this compound (1 equivalent), the desired aryl/heteroaryl boronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05-0.1 equivalents) in a suitable solvent (e.g., 1,4-dioxane/water mixture), a base such as sodium carbonate or potassium carbonate (2-3 equivalents) is added.

  • Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100°C for 2-12 hours.

  • Work-up and Purification: After cooling, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.

Buchwald-Hartwig Amination: Introducing C-N Linkages

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, introducing primary or secondary amines to the C3 position. This is a key strategy for developing derivatives that can act as hydrogen bond donors or acceptors, crucial for specific interactions with the target protein.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reagents: In an oven-dried flask under an inert atmosphere, this compound (1 equivalent), the desired amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), a suitable phosphine ligand (e.g., XPhos or RuPhos), and a base (e.g., sodium tert-butoxide or cesium carbonate) are combined in an anhydrous solvent (e.g., toluene or dioxane).

  • Reaction Conditions: The mixture is heated at 80-110°C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Purification: The reaction is cooled, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield the desired 3-aminoindazole derivative.

G

Structure-Activity Relationship (SAR) Insights: A Focus on Kinase Inhibition

The indazole scaffold is a prominent feature in many kinase inhibitors. The following sections provide a synthesized analysis of SAR based on data from patented and published indazole-based kinase inhibitors, offering a predictive framework for designing novel derivatives from the this compound core.

Targeting the Fibroblast Growth Factor Receptor (FGFR) Family

The FGFR signaling pathway is frequently dysregulated in various cancers. Indazole-based compounds have shown significant promise as FGFR inhibitors.[5]

Derivative Class (Modification at C3)Example SubstituentTarget KinaseIC50 (nM)Key SAR Insights
Aryl Ethers 3,5-dimethoxyphenoxyFGFR1<10The presence of meta-methoxy groups on the phenyl ring enhances potency.
Substituted Anilines 2,6-dichloro-3,5-dimethoxyanilineFGFR1, FGFR2<5Halogenation on the aniline ring can improve potency and selectivity. The dimethoxy substitution pattern is often favorable.
Heterocyclic Amines Pyrazol-4-amineFGFR3<20Introduction of a nitrogen-containing heterocycle can modulate solubility and provide additional hydrogen bonding opportunities.

Data synthesized from representative compounds in patent literature.[5]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

VEGFRs are key mediators of angiogenesis, a critical process in tumor growth and metastasis. Indazole derivatives have been successfully developed as potent VEGFR inhibitors.[6]

Derivative Class (Modification at C3)Example SubstituentTarget KinaseIC50 (nM)Key SAR Insights
Aryl Amides N-(4-chlorophenyl)acetamideVEGFR215The amide linker provides a crucial hydrogen bond interaction. The nature of the aryl group significantly impacts potency.
Urea Derivatives 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(indazol-3-yl)ureaVEGFR2<50The urea moiety acts as a strong hydrogen bond donor-acceptor. Electron-withdrawing groups on the phenyl ring are often beneficial.
Bi-aryl Ethers 4-(4-phenoxyphenoxy)VEGFR2<100Larger, more hydrophobic groups can access deeper pockets in the kinase active site.

Data synthesized from representative compounds in patent literature.[6]

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. 3-substituted indazoles have emerged as inhibitors of key kinases in this pathway.[7]

Derivative Class (Modification at C3)Example SubstituentTarget KinaseIC50 (µM)Key SAR Insights
Ethynyl Indazoles PhenylacetylenePI3Kα1.2The linear geometry of the ethynyl linker can probe unique regions of the active site.
Substituted Anilines 4-(morpholinomethyl)anilinemTOR0.8The introduction of a basic amine can improve solubility and cellular permeability.
Heteroaryl Amines Pyridin-4-aminePI3Kδ2.5The position of the nitrogen in the heteroaryl ring is critical for optimal binding.

Data synthesized from representative compounds in published literature.[7]

G

Conclusion and Future Directions

This compound is a high-value, versatile scaffold for the synthesis of novel, biologically active molecules. Its strategic functionalization allows for the rapid generation of diverse chemical libraries tailored for specific therapeutic targets, most notably protein kinases. The synthetic protocols outlined in this guide provide a robust foundation for the synthesis and derivatization of this core, while the SAR analysis offers a predictive framework for the rational design of potent and selective inhibitors. As our understanding of the kinome and its role in disease continues to expand, the strategic application of privileged scaffolds like the 3,7-disubstituted indazole will remain a cornerstone of successful drug discovery endeavors. Future work in this area will likely focus on the development of highly selective inhibitors for specific kinase isoforms and the exploration of novel derivatization strategies to access unexplored chemical space.

References

The Strategic Deployment of Methyl 3-bromo-1H-indazole-7-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Advanced Drug Discovery

Abstract

The indazole scaffold represents a cornerstone in contemporary medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of clinically successful therapeutic agents.[1][2] This technical guide provides an in-depth analysis of a highly versatile, yet underexplored, building block: Methyl 3-bromo-1H-indazole-7-carboxylate . We will dissect its synthetic accessibility, explore its chemical reactivity at three key diversification points, and, through the lens of established structure-activity relationships (SAR), project its potential applications in the design of next-generation kinase inhibitors and other targeted therapies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this strategic scaffold for the rapid generation of novel, patentable, and biologically active molecular entities.

The Indazole Core: A Bioisosteric Powerhouse in Drug Design

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is a prominent feature in numerous FDA-approved drugs, including the kinase inhibitors pazopanib and axitinib.[1][3] Its success can be attributed to several key factors:

  • Bioisosteric Mimicry: The indazole ring is an effective bioisostere of the endogenous indole and purine scaffolds, allowing it to interact with a wide range of biological targets, particularly ATP-binding sites in kinases.

  • Structural Versatility: The indazole core possesses multiple sites for chemical modification, enabling fine-tuning of physicochemical properties and target engagement.

  • Metabolic Stability: Compared to its indole counterpart, the indazole ring often exhibits enhanced metabolic stability, a desirable trait in drug candidates.

Our focus, this compound, is strategically functionalized to exploit these inherent advantages, offering three orthogonal handles for chemical diversification.

Synthetic Accessibility: A Proposed Route to the Core Scaffold

While not extensively documented as a commercially available reagent, a plausible and scalable synthetic route to this compound can be devised from readily available starting materials. The proposed synthetic workflow is outlined below.

Synthetic_Workflow A 2-Amino-3-methylbenzonitrile B Diazonium Salt Intermediate A->B 1. NaNO2, HBr 2. CuBr (Sandmeyer Reaction) C 7-Cyano-1H-indazole B->C Cyclization D 1H-Indazole-7-carboxylic acid C->D Acidic or Basic Hydrolysis E Methyl 1H-indazole-7-carboxylate D->E Esterification (MeOH, H+) F This compound E->F Bromination (NBS or DBDMH)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 7-Cyano-1H-indazole from 2-Amino-3-methylbenzonitrile

This transformation can be achieved via a Sandmeyer-type reaction.[4][5]

  • Dissolve 2-amino-3-methylbenzonitrile in a suitable acidic medium (e.g., aqueous HBr).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr).

  • Slowly add the diazonium salt solution to the CuBr solution, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • The cyclization to 7-cyano-1H-indazole is expected to occur in situ.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Step 2: Hydrolysis to 1H-Indazole-7-carboxylic acid

  • Reflux the 7-cyano-1H-indazole in a strong aqueous acid (e.g., 6M HCl) or base (e.g., 4M NaOH) until the reaction is complete (monitored by TLC).

  • If using acid, cool the reaction mixture and collect the precipitated product by filtration.

  • If using base, cool the reaction mixture and acidify with a strong acid to precipitate the carboxylic acid.

  • Wash the solid with cold water and dry under vacuum.

Step 3: Esterification to Methyl 1H-indazole-7-carboxylate

  • Suspend 1H-indazole-7-carboxylic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

  • Reflux the mixture until the starting material is consumed.

  • Cool the reaction, neutralize the acid, and remove the methanol under reduced pressure.

  • Extract the product with an organic solvent and purify as necessary.

Step 4: Bromination to this compound

The C3 position of the indazole ring is susceptible to electrophilic bromination.[6][7]

  • Dissolve Methyl 1H-indazole-7-carboxylate in a suitable solvent such as acetonitrile or DMF.

  • Add N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) portion-wise at room temperature.[6]

  • Stir the reaction until completion.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product, dry the organic layer, and purify by column chromatography to yield the final product.

Strategic Functionalization: Unlocking Chemical Diversity

This compound is a versatile scaffold with three primary points for diversification, allowing for the systematic exploration of chemical space in a drug discovery program.

The 3-Position: A Gateway to Novel C-C and C-N Bonds

The bromine atom at the 3-position is a prime handle for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl substituents, which are crucial for modulating kinase selectivity and overall pharmacological activity.

Suzuki_Coupling Start Methyl 3-bromo-1H- indazole-7-carboxylate Product Methyl 3-(aryl/heteroaryl)-1H- indazole-7-carboxylate Start->Product Reagent Aryl/Heteroaryl Boronic Acid or Ester Reagent->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Catalyst->Product

Caption: Suzuki-Miyaura cross-coupling at the 3-position.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a solution of this compound in a suitable solvent (e.g., dioxane/water), add the desired aryl or heteroaryl boronic acid (1.2 equivalents).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., K₂CO₃, 2 equivalents).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the product by column chromatography.

The 7-Position: Tailoring Solubility and Target Interactions

The methyl ester at the 7-position can be readily converted to a carboxamide, a common functional group in many kinase inhibitors that often participates in key hydrogen bonding interactions with the hinge region of the kinase.

Experimental Protocol: Amide Coupling

  • Hydrolyze the methyl ester to the corresponding carboxylic acid as described in Step 2 of the synthesis.

  • Dissolve the resulting 3-bromo-1H-indazole-7-carboxylic acid in a suitable solvent like DMF.

  • Add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA).

  • Add the desired primary or secondary amine.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by quenching with water and extracting the product.

  • Purify by column chromatography or recrystallization.

The 1-Position: Modulating Physicochemical Properties

The N-H of the indazole ring can be alkylated to introduce substituents that can modulate the compound's solubility, cell permeability, and metabolic stability. The regioselectivity of N-alkylation (N1 vs. N2) is a critical consideration. For indazoles bearing a C7-ester, N2-alkylation is often favored due to steric hindrance at the N1 position.

Experimental Protocol: N-Alkylation

  • Dissolve this compound in an aprotic solvent such as DMF or THF.

  • Add a base (e.g., NaH, K₂CO₃, or Cs₂CO₃) and stir for a short period. The choice of base can significantly influence the N1/N2 selectivity.

  • Add the desired alkyl halide or tosylate.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Quench the reaction with water and extract the product.

  • Separate the N1 and N2 isomers by column chromatography.

Potential Applications in Medicinal Chemistry: A Forward Look

The strategic functionalization of this compound opens the door to the discovery of novel therapeutics in several key areas, particularly oncology and inflammatory diseases.

Kinase Inhibitors

The indazole scaffold is a well-established pharmacophore for kinase inhibition. By leveraging the three points of diversification on our core molecule, libraries of compounds can be designed to target a range of kinases.

Table 1: Potential Kinase Targets and Corresponding SAR Insights

Target FamilyKey SAR Insights from LiteratureProposed Modifications on the Core Scaffold
PARP Inhibitors 2-Aryl-2H-indazole-7-carboxamides are potent PARP inhibitors. The 2-aryl group and the 7-carboxamide are crucial for activity.[1][8]N2-arylation followed by conversion of the 7-ester to a carboxamide. The 3-position can be functionalized to fine-tune properties.
PI3K Inhibitors 3-Ethynyl-1H-indazoles have shown activity against the PI3K/PDK1/mTOR pathway.[9]Sonogashira coupling at the 3-bromo position to introduce an ethynyl group, followed by further derivatization.
ERK1/2 Inhibitors Indazole amides have been identified as potent ERK1/2 inhibitors.[10]Functionalization at the 3-position with various aryl groups and conversion of the 7-ester to diverse amides.
PLK4 Inhibitors Indazole-based compounds, including axitinib, show potent PLK4 inhibitory activity.[11]A diverse library of 3,7-disubstituted indazoles can be screened against PLK4.
ITK Inhibitors Indazoles have been optimized as potent and selective ITK inhibitors for potential asthma treatment.[12]Systematic modification at all three positions to explore SAR for ITK inhibition.

digraph "Kinase_Inhibition" {
graph [rankdir="TB", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];

Core [label="Methyl 3-bromo-1H-\nindazole-7-carboxylate"];
N_Alkylation [label="N-Alkylation/\nN-Arylation"];
C3_Coupling [label="C3 Cross-Coupling\n(e.g., Suzuki)"];
C7_Amidation [label="C7 Amidation"];
Library [label="Diverse Library of\n3,7-Disubstituted Indazoles"];
Kinase [label="Kinase Target\n(e.g., PARP, PI3K, ERK)"];

Core -> N_Alkylation;
Core -> C3_Coupling;
Core -> C7_Amidation;
N_Alkylation -> Library;
C3_Coupling -> Library;
C7_Amidation -> Library;
Library -> Kinase [label="Screening & SAR"];

}

Caption: General workflow for developing kinase inhibitors from the core scaffold.

CRAC Channel Blockers

Indazole-3-carboxamides have been identified as potent blockers of Calcium Release-Activated Calcium (CRAC) channels, which are implicated in autoimmune and inflammatory disorders.[13][14] The regiochemistry of the amide linker is critical for activity.[13]

Proposed Strategy:

  • Functionalize the 3-position of the core scaffold with an amino group (e.g., via Buchwald-Hartwig amination).

  • Couple the resulting 3-aminoindazole with various carboxylic acids to generate a library of indazole-3-carboxamides.

  • Simultaneously, derivatize the 7-position to explore its influence on activity and physicochemical properties.

Conclusion

This compound is a high-potential building block for medicinal chemistry, offering a strategic entry point to novel and diverse chemical matter. Its three orthogonal points of functionalization allow for the systematic exploration of structure-activity relationships, facilitating the rapid development of potent and selective inhibitors for a range of therapeutic targets. The synthetic strategies and potential applications outlined in this guide provide a solid foundation for research and development teams to harness the power of this versatile indazole scaffold in their quest for next-generation therapeutics.

References

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of Methyl 3-bromo-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness and versatility in forming carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which earned its pioneers the 2010 Nobel Prize in Chemistry, is indispensable in the synthesis of complex organic molecules, including a vast number of pharmaceuticals and fine chemicals.[1][2][3][4]

The indazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds, particularly kinase inhibitors used in oncology.[5] The specific substrate, Methyl 3-bromo-1H-indazole-7-carboxylate , represents a highly valuable building block. Its functionalization via Suzuki coupling allows for the introduction of diverse aryl and heteroaryl substituents at the 3-position, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This guide provides a comprehensive overview of the mechanistic principles, a detailed experimental protocol, and field-proven troubleshooting advice for the successful Suzuki coupling of this key intermediate. Special consideration is given to the challenges posed by the heteroaromatic nature of the indazole core and the presence of a base-sensitive methyl ester functionality.[6]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The widely accepted catalytic cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][3][7][8]

  • Oxidative Addition : The cycle initiates with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-bromine bond of the indazole substrate. This step, often rate-determining, oxidizes the catalyst to a Pd(II) species.[2][7] The general reactivity trend for the halide partner is I > Br > OTf >> Cl, making the C-Br bond of the substrate well-suited for this transformation.[9]

  • Transmetalation : This crucial step involves the transfer of the organic moiety (R²) from the organoboron reagent to the Pd(II) complex.[2][7] Organoboron compounds are generally stable and do not readily transmetalate without activation.[2][10] A base is required to form a more nucleophilic boronate "ate" complex (e.g., [R²B(OH)₃]⁻), which then efficiently transfers its organic group to the palladium center, displacing the halide.[2][6][11][12]

  • Reductive Elimination : In the final step, the two organic groups (the indazole and the new substituent) on the Pd(II) complex couple and are expelled, forming the desired carbon-carbon bond. This process regenerates the catalytically active Pd(0) species, which re-enters the cycle.[2][3][7]

The Role of the Palladium Catalyst and Ligand

The choice of catalyst and ligand is critical. While simple catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often employ a separate palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a specialized ligand. Bulky, electron-rich phosphine ligands (e.g., Buchwald dialkylbiaryl phosphines like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are known to stabilize the palladium catalyst, accelerate the oxidative addition step, and promote the final reductive elimination, leading to higher yields and broader substrate scope, especially for challenging heteroaryl halides.[2][8][13][14]

The Critical Function of the Base

The base plays multiple roles: it activates the boronic acid for transmetalation, and it can influence the stability of the catalyst and substrates.[2][11] The selection is a careful balance. A base must be strong enough to promote the formation of the boronate complex but mild enough to prevent undesired side reactions, such as the hydrolysis of the methyl ester on the indazole ring or protodeboronation of the boronic acid partner.[6][9]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R¹-Pd(II)L₂-X (Indazolyl-Pd Complex) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation diaryl_pd R¹-Pd(II)L₂-R² transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 product R¹-R² (Coupled Product) reductive_elimination->product substrate R¹-X (this compound) substrate->oxidative_addition boronic R²-B(OH)₂ + Base boronic->transmetalation

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol for the Suzuki Coupling of this compound

This protocol is a robust starting point and should be optimized for each specific boronic acid coupling partner.

Materials and Reagents
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl boronic acid or boronic acid pinacol ester (1.2–1.5 equiv)

  • Palladium Catalyst: PdCl₂(dppf)·CH₂Cl₂ (0.03–0.05 equiv) or Pd₂(dba)₃ (0.02 equiv) with a suitable ligand (e.g., SPhos, 0.04 equiv)

  • Base: K₂CO₃ or K₃PO₄ (2.0–3.0 equiv), finely powdered

  • Solvent: Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert Gas: Argon or Nitrogen

  • Equipment: Schlenk flask or microwave vial, magnetic stirrer, heating mantle or oil bath, condenser, standard glassware for work-up and purification.

Step-by-Step Experimental Procedure
  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the boronic acid/ester, and the base.

  • Inert Atmosphere: Seal the vessel with a rubber septum or screw cap. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[9][13]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., for a 0.5 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water). It is crucial to degas the solvent beforehand by sparging with inert gas for 15-20 minutes or by using a freeze-pump-thaw technique.[1][9]

  • Catalyst Addition: Add the palladium catalyst and ligand (if used separately) to the mixture. If the reaction mixture is a suspension, ensure the catalyst is added in a way that it does not just stick to the glassware walls.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating mantle (typically 80–100 °C) and stir vigorously.[9][13]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4–24 hours).

Purification Protocol
  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc).[13]

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water or brine to remove the inorganic base and salts.[13]

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Chromatography: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.[15]

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A 1. Combine Reactants (Indazole, Boronic Acid, Base) B 2. Seal Vessel & Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) A->B C 3. Add Degassed Solvent System B->C D 4. Add Pd Catalyst & Ligand C->D E 5. Heat & Stir (80-100 °C) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Cool & Dilute (Ethyl Acetate) F->G H 8. Aqueous Work-up (Wash with Water/Brine) G->H I 9. Dry & Concentrate Organic Layer H->I J 10. Column Chromatography I->J K Final Product J->K

A generalized experimental workflow for the Suzuki coupling reaction.

Reaction Parameter Optimization

Achieving high yields requires careful optimization. The following table provides guidance on selecting and adjusting key reaction parameters based on common challenges encountered with heteroaryl substrates.

ParameterRecommended Starting PointRationale & Optimization Strategy
Palladium Catalyst PdCl₂(dppf) A reliable workhorse for heteroaryl couplings.[16][17] If reactivity is low, switch to a more active system like Pd₂(dba)₃ / SPhos or another Buchwald ligand, which are designed for challenging substrates.[8][13][14]
Base K₂CO₃ (Potassium Carbonate)A good starting point that balances reactivity with functional group tolerance.[13][16] If the reaction is sluggish, a stronger base like K₃PO₄ (Potassium Phosphate) may be required.[9][13] If ester hydrolysis is observed, a milder base like KF (Potassium Fluoride) can be tested.[6]
Solvent System 1,4-Dioxane / H₂O (4:1) The aqueous component helps solubilize the inorganic base and can accelerate the reaction.[1][9][18] Other common solvents include DME, THF, and Toluene.[1] Ensure solvents are anhydrous (except for the added water) and thoroughly degassed.
Temperature 90 °C Sufficient for most couplings with aryl bromides. If the reaction stalls, the temperature can be increased to 100-110 °C.[9][13] Be aware that higher temperatures can increase the rate of side reactions.[13]
Boronic Reagent Boronic Acid Commercially available and widely used.[1] If protodeboronation is a significant issue, switching to a more stable Boronic Acid Pinacol Ester or MIDA boronate is a highly effective strategy.[9][10]

Troubleshooting and Field-Proven Insights

Even robust reactions can fail. Below are common issues and their solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst: Palladium catalyst or phosphine ligand has been oxidized by air.[9] 2. Poor Reagent Quality: Degradation of the boronic acid or substrate. 3. Insufficiently Inert Atmosphere: Oxygen is present, deactivating the catalyst.[13]1. Use fresh catalyst and ligand from a reliable source, stored under an inert atmosphere. 2. Check the purity of starting materials. Use fresh boronic acid. 3. Ensure the solvent is thoroughly degassed and the reaction is maintained under positive inert gas pressure.
Protodeboronation 1. Harsh Conditions: The boronic acid is unstable under the reaction conditions (base, water, heat) and is replaced by a proton.[9] 2. Electron-Deficient Boronic Acid: These are particularly susceptible to this side reaction.[9]1. Switch to a more stable boronic acid derivative (pinacol ester or MIDA boronate).[9][10] 2. Use a milder base (e.g., KF, CsF) or a non-aqueous solvent system. 3. Minimize reaction time and temperature.
Homocoupling of Boronic Acid 1. Presence of Oxygen: O₂ can promote the oxidative coupling of two boronic acid molecules.[1][13] 2. Inefficient Precatalyst Reduction: If using a Pd(II) precatalyst, its reduction to the active Pd(0) may be slow, allowing Pd(II) to facilitate homocoupling.1. Ensure the reaction is rigorously degassed and maintained under an inert atmosphere.[13] 2. Consider using a direct Pd(0) source like Pd(PPh₃)₄ or a highly efficient precatalyst system.
Hydrolysis of Methyl Ester 1. Base is too Strong: The ester group is sensitive to strong bases, especially at elevated temperatures.[6] 2. Prolonged Reaction Time: Extended exposure to basic conditions increases the risk of hydrolysis.1. Use a milder base such as K₂CO₃ or KF instead of stronger options like NaOH or K₃PO₄. 2. Optimize the reaction to proceed as quickly as possible; avoid unnecessarily long reaction times.
Poor Solubility of Reagents 1. Inappropriate Solvent: Reagents, particularly the base, are not sufficiently soluble to participate effectively in the reaction.1. Ensure the solvent system is appropriate. A biphasic system like Dioxane/Water often helps. 2. Consider using a more soluble base like Cesium Carbonate (Cs₂CO₃). 3. Vigorous stirring is essential.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and highly effective transformation for generating novel chemical entities for drug discovery and development. Success hinges on a rational selection of catalyst, base, and solvent, guided by a sound mechanistic understanding. By employing an inert atmosphere, high-quality reagents, and the systematic optimization strategies outlined in this guide, researchers can reliably overcome common challenges such as low yields and competing side reactions to achieve their synthetic goals.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Methyl 3-bromo-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Core in Modern Drug Discovery

The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have made it a cornerstone in the design of kinase inhibitors, anti-cancer agents, and other targeted therapies. Methyl 3-bromo-1H-indazole-7-carboxylate, in particular, represents a versatile and strategically important building block. The bromine atom at the 3-position and the methyl carboxylate at the 7-position offer orthogonal handles for synthetic diversification, allowing for the systematic exploration of chemical space around the indazole core. Palladium-catalyzed cross-coupling reactions are the premier tools for the functionalization of such aryl halides, enabling the formation of carbon-carbon and carbon-nitrogen bonds with exceptional efficiency and selectivity. This guide provides detailed protocols and expert insights into the application of key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—for the derivatization of this compound.

PART 1: Foundational Principles and Mechanistic Overview

Palladium-catalyzed cross-coupling reactions fundamentally rely on a catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states. While the specific details vary for each named reaction, the general cycle provides a framework for understanding and optimizing these powerful transformations.

The General Palladium Catalytic Cycle

Palladium Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + R-X (Aryl Halide) pd_intermediate R-Pd(II)-X L_n (Organopalladium Complex) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation + R'-M (Coupling Partner) pd_coupled R-Pd(II)-R' L_n transmetalation->pd_coupled reductive_elimination Reductive Elimination pd_coupled->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' (Coupled Product) reductive_elimination->product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in our case, this compound) to form a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation: The organic group from a second reagent (e.g., a boronic acid in Suzuki coupling) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

PART 2: Detailed Application Protocols

The following protocols are designed to be robust starting points for the cross-coupling of this compound. Researchers should note that optimization of reaction parameters may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. For the indazole substrate, this reaction is ideal for introducing aryl or heteroaryl substituents at the 3-position. The choice of a catalyst system like Pd(dppf)Cl₂ is based on its proven efficacy for coupling heterocyclic halides, offering a good balance of reactivity and stability.[1]

Suzuki-Miyaura Workflow start Start: Assemble Reagents reagents This compound Arylboronic Acid Pd(dppf)Cl₂ K₂CO₃ 1,2-Dimethoxyethane (DME) start->reagents setup Combine reagents in a reaction vessel under inert atmosphere (Argon or Nitrogen). reagents->setup reaction Heat the reaction mixture at 80-90 °C for 2-12 hours. Monitor progress by TLC or LC-MS. setup->reaction workup Cool to room temperature. Dilute with ethyl acetate and water. Separate organic layer. reaction->workup purification Dry organic layer over Na₂SO₄. Concentrate in vacuo. Purify by column chromatography. workup->purification product Obtain pure 3-aryl-1H-indazole-7-carboxylate product. purification->product

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

  • Reagent Preparation:

    • To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv).

    • Add the desired arylboronic acid (1.2-1.5 equiv).

    • Add potassium carbonate (K₂CO₃) (2.0-3.0 equiv) as the base.

    • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane, [Pd(dppf)Cl₂·CH₂Cl₂] (0.05-0.10 equiv).

  • Reaction Setup:

    • Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.

    • Add anhydrous, degassed 1,2-dimethoxyethane (DME) to achieve a substrate concentration of 0.1-0.2 M.

  • Reaction Execution:

    • Place the vial in a preheated oil bath or heating block at 80-90 °C.

    • Stir the reaction mixture vigorously for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

ParameterRecommended ConditionRationale
Palladium Catalyst [Pd(dppf)Cl₂·CH₂Cl₂]Robust and effective for a wide range of aryl and heteroaryl couplings.
Ligand dppf (integrated)The ferrocene backbone provides stability and promotes efficient catalysis.
Base K₂CO₃A moderately strong inorganic base, effective and cost-efficient.
Solvent 1,2-Dimethoxyethane (DME)A polar aprotic solvent that effectively dissolves the reagents and facilitates the reaction.
Temperature 80-90 °CProvides sufficient thermal energy to drive the reaction without significant decomposition.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds between aryl halides and a vast array of amines.[2] For the 3-bromoindazole substrate, this reaction opens the door to synthesizing libraries of 3-aminoindazole derivatives, which are prevalent in pharmacologically active compounds. The use of bulky, electron-rich phosphine ligands like Xantphos is crucial for promoting the reductive elimination step and preventing β-hydride elimination, especially with challenging substrates.[3]

Note: The NH of the indazole ring is acidic and can interfere with the reaction. It is highly recommended to protect the N1 position with a suitable protecting group (e.g., Boc or THP) prior to performing the Buchwald-Hartwig amination.[3]

Buchwald-Hartwig Workflow start Start: N-Protection protection Protect the N1 position of this compound (e.g., with Boc₂O or DHP). start->protection reagents N-Protected 3-bromoindazole Primary or Secondary Amine Pd₂(dba)₃ Xantphos Cs₂CO₃ Toluene or Dioxane protection->reagents setup Combine reagents in a reaction vessel under an inert atmosphere. reagents->setup reaction Heat the reaction mixture at 100-110 °C for 4-24 hours. Monitor progress by TLC or LC-MS. setup->reaction workup Cool to room temperature. Filter through Celite, washing with ethyl acetate. Concentrate the filtrate. reaction->workup deprotection If necessary, deprotect the N1 position under appropriate conditions (e.g., TFA for Boc). workup->deprotection purification Purify by column chromatography. deprotection->purification product Obtain pure 3-amino-1H-indazole-7-carboxylate product. purification->product

Caption: Step-by-step workflow for the Buchwald-Hartwig amination reaction.

  • Reagent Preparation:

    • To a dry Schlenk tube, add the N-Boc protected this compound (1.0 equiv).

    • Add Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02-0.05 equiv).

    • Add 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04-0.10 equiv).

    • Add cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv).

  • Reaction Setup:

    • Seal the tube, and evacuate and backfill with argon or nitrogen (repeat 3 times).

    • Add the desired primary or secondary amine (1.2-1.5 equiv).

    • Add anhydrous, degassed toluene or 1,4-dioxane to achieve a substrate concentration of 0.1-0.2 M.

  • Reaction Execution:

    • Place the tube in a preheated oil bath at 100-110 °C.

    • Stir the reaction mixture for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Deprotection (if required):

    • Dissolve the purified N-Boc protected product in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (5-10 equiv) and stir at room temperature for 1-4 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, concentrate the mixture in vacuo and purify as needed.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃A common and effective Pd(0) source.
Ligand XantphosA bulky, electron-rich ligand with a wide bite angle, promoting C-N reductive elimination.
Base Cs₂CO₃A strong base that is soluble in organic solvents and effective for deprotonating the amine.
Solvent Toluene or 1,4-DioxaneHigh-boiling, non-polar aprotic solvents suitable for this reaction.
Temperature 100-110 °CHigher temperatures are often required to facilitate the catalytic cycle.
Protocol 3: Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira coupling provides a direct route to alkynylated indazoles by reacting the 3-bromoindazole with a terminal alkyne. This reaction is distinguished by its use of a copper(I) co-catalyst, which facilitates the formation of a copper acetylide intermediate, accelerating the transmetalation step. As with the Buchwald-Hartwig amination, N-protection of the indazole is crucial to prevent side reactions and ensure coupling occurs at the C3 position.[4]

Sonogashira Workflow start Start: N-Protection protection Protect the N1 position of this compound (e.g., with Boc₂O or DHP). start->protection reagents N-Protected 3-bromoindazole Terminal Alkyne Pd(PPh₃)₂Cl₂ CuI Triethylamine (TEA) THF or DMF protection->reagents setup Combine reagents in a reaction vessel under an inert atmosphere. reagents->setup reaction Stir at room temperature to 60 °C for 2-16 hours. Monitor progress by TLC or LC-MS. setup->reaction workup Filter off amine salts. Concentrate the filtrate. Partition between ethyl acetate and water. reaction->workup deprotection If necessary, deprotect the N1 position. workup->deprotection purification Purify by column chromatography. deprotection->purification product Obtain pure 3-alkynyl-1H-indazole-7-carboxylate product. purification->product

Caption: Step-by-step workflow for the Sonogashira coupling reaction.

  • Reagent Preparation:

    • To a dry Schlenk flask, add N-Boc protected this compound (1.0 equiv).

    • Add Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (0.02-0.05 equiv).

    • Add Copper(I) iodide (CuI) (0.04-0.10 equiv).

  • Reaction Setup:

    • Seal the flask, and evacuate and backfill with argon or nitrogen (repeat 3 times).

    • Add anhydrous, degassed solvent (e.g., THF or DMF).

    • Add anhydrous triethylamine (TEA) (2.0-3.0 equiv) as the base and solvent.

    • Add the terminal alkyne (1.2-1.5 equiv) via syringe.

  • Reaction Execution:

    • Stir the reaction at room temperature. If the reaction is sluggish, gentle heating to 40-60 °C can be applied.

    • Monitor the reaction for 2-16 hours by TLC or LC-MS.

  • Work-up and Purification:

    • Once complete, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the amine salt precipitate.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

  • Deprotection (if required):

    • Follow the deprotection procedure outlined in the Buchwald-Hartwig section if a Boc group was used.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂A classic and reliable catalyst for Sonogashira couplings.
Co-catalyst Copper(I) iodide (CuI)Essential for the formation of the copper acetylide and efficient transmetalation.
Base Triethylamine (TEA)Acts as both a base to deprotonate the alkyne and often as a solvent.
Solvent THF, DMF, or neat TEAChoice depends on substrate solubility and reaction temperature.
Temperature Room Temperature to 60 °CThe reaction is often facile at room temperature, but gentle heating can increase the rate.

PART 3: Troubleshooting and Expert Insights

  • Low Yields in Suzuki Coupling: If yields are low, consider using a stronger base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). Additionally, ensure that the boronic acid is of high quality, as they can degrade upon storage.

  • Dehalogenation (Side Reaction): In all coupling reactions, the bromo group can be replaced by a hydrogen atom. This is often due to catalyst decomposition or the presence of water. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

  • N-Arylation vs. C-Arylation: In Suzuki and Buchwald-Hartwig reactions with unprotected indazoles, competitive N-arylation can occur. N-protection is the most reliable strategy to ensure C3-selectivity.

  • Homocoupling of Alkynes (Glaser Coupling): In Sonogashira reactions, the homocoupling of the terminal alkyne to form a diyne is a common side reaction. This can be minimized by ensuring the reaction is oxygen-free and by adding the alkyne slowly to the reaction mixture.

Conclusion

This compound is a valuable scaffold for the development of novel chemical entities. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and versatile methods for its elaboration. By understanding the underlying mechanisms and carefully selecting the appropriate catalytic system, researchers can efficiently generate diverse libraries of indazole derivatives for applications in drug discovery and materials science.

References

Application Note: High-Purity Isolation of Methyl 3-bromo-1H-indazole-7-carboxylate via Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive, step-by-step protocol for the purification of Methyl 3-bromo-1H-indazole-7-carboxylate, a key intermediate in pharmaceutical and agrochemical research.[1] The methodology centers on silica gel column chromatography, a robust technique for isolating compounds of interest from complex reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices to ensure reproducible, high-purity results.

Introduction: The Importance of Purifying Indazole Derivatives

Indazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities that have led to their incorporation into numerous therapeutic agents. This compound is a vital building block in the synthesis of more complex molecules, particularly in the development of novel kinase inhibitors for oncology. The purity of this intermediate is paramount, as even trace impurities can lead to unwanted side reactions, lower yields in subsequent synthetic steps, and complicate the interpretation of biological data.

Column chromatography is a widely adopted and effective method for the purification of organic compounds.[2] This document outlines a detailed procedure for the purification of this compound using silica gel column chromatography, a technique that offers a balance of high resolution, scalability, and cost-effectiveness.

Foundational Principles: Chromatography of Indazoles

The successful purification of this compound by column chromatography hinges on the principle of differential partitioning of the analyte between a stationary phase and a mobile phase.

  • Stationary Phase: For the separation of moderately polar compounds like indazole derivatives, silica gel (SiO₂) is the adsorbent of choice due to its slightly acidic nature and high resolving power.

  • Mobile Phase (Eluent): The selection of an appropriate mobile phase is critical. A solvent system must be chosen that allows for the differential elution of the target compound and its impurities. For indazole esters, mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) are typically employed. The optimal ratio is determined empirically using Thin Layer Chromatography (TLC).

Pre-Purification: Thin Layer Chromatography (TLC) Analysis

Before proceeding with column chromatography, it is essential to develop an appropriate solvent system using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound, which generally provides the best separation on a column.

Protocol for TLC Analysis:

  • Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. Test various ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under UV light (254 nm).

  • Rf Calculation: Calculate the Rf value for the spot corresponding to the desired product. Adjust the solvent ratio until the target Rf is achieved.

Solvent System (Hexane:Ethyl Acetate) Anticipated Rf of Target Compound Observations
9:1Low Rf (<0.1)Compound is strongly adsorbed to the silica gel.
7:3~0.3 Optimal for good separation.
1:1High Rf (>0.6)Compound elutes too quickly, poor separation from non-polar impurities.

Detailed Protocol: Column Chromatography Purification

This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjust the scale accordingly.

Materials and Reagents
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes/flasks

  • TLC plates and chamber

  • UV lamp

Step-by-Step Procedure
  • Column Packing:

    • Prepare a slurry of silica gel in hexanes.

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and air-free packing. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent mixture (e.g., 9:1 Hexane:Ethyl Acetate) to first elute highly non-polar impurities.

    • Gradually increase the polarity of the mobile phase. Based on TLC analysis, a 7:3 mixture of Hexane:Ethyl Acetate should be effective for eluting the target compound. A gradient elution from a lower to a higher concentration of ethyl acetate can also be employed for complex mixtures.[3]

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume (e.g., 10-20 mL).

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

Visualizing the Workflow

Purification_Workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation TLC TLC Analysis (Optimize Solvent System) Column_Packing Column Packing (Silica Gel Slurry) TLC->Column_Packing Informs Eluent Choice Crude Crude Product Crude->TLC Sample_Loading Sample Loading (Wet or Dry) Column_Packing->Sample_Loading Elution Elution (Hexane:EtOAc Gradient) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_TLC TLC of Fractions Fraction_Collection->Fraction_TLC Combine_Fractions Combine Pure Fractions Fraction_TLC->Combine_Fractions Solvent_Removal Solvent Evaporation Combine_Fractions->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product Troubleshooting Problem1 Poor Separation Streaking or overlapping spots on TLC Solution1 Adjust Solvent Polarity Add a small amount of a more polar solvent (e.g., methanol) or a different solvent (e.g., dichloromethane). Re-run TLC to find optimal system. Problem1:f0->Solution1 Cause: Incorrect Polarity Problem2 Compound Not Eluting Product remains at the top of the column Solution2 Increase Eluent Polarity Gradually increase the percentage of ethyl acetate in the mobile phase. Consider switching to a more polar solvent system if necessary. Problem2:f0->Solution2 Cause: Eluent too non-polar Problem3 Low Yield Significant product loss during purification Solution3 Optimize Sample Loading & Elution Ensure minimal solvent is used for sample loading. Avoid overly broad fractions; monitor closely with TLC. Check for product precipitation on the column. Problem3:f0->Solution3 Cause: Procedural Errors

References

Application Notes and Protocols: Recrystallization Solvent for Methyl 3-bromo-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-bromo-1H-indazole-7-carboxylate is a key heterocyclic building block in medicinal chemistry and drug development. Its utility in the synthesis of complex pharmaceutical agents necessitates a high degree of purity. Recrystallization is a powerful, efficient, and scalable technique for the purification of solid organic compounds, making it an essential procedure in both research and manufacturing settings. The selection of an appropriate solvent system is the most critical parameter for a successful recrystallization, directly impacting yield, purity, and crystal morphology.

This comprehensive guide provides a detailed protocol for determining the optimal recrystallization solvent for this compound. It is designed for researchers, scientists, and drug development professionals, offering a systematic approach from solvent screening to full-scale recrystallization, grounded in the principles of physical organic chemistry.

Physicochemical Properties and Structural Analysis

The molecule possesses a rigid, planar indazole core, which is aromatic and capable of hydrogen bonding via the N-H group. The presence of a bromine atom and a methyl ester group adds to its polarity. This combination of a polar core with functional groups suggests that the compound will exhibit moderate polarity. Therefore, it is expected to be sparingly soluble in non-polar solvents and more soluble in polar solvents, particularly at elevated temperatures.

PART 1: Solvent Selection and Screening Protocol

The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This temperature-dependent solubility differential is the driving force for crystallization upon cooling.

Protocol 1: Small-Scale Solvent Screening

This protocol outlines a systematic approach to quickly screen a range of common laboratory solvents to identify suitable candidates for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Small test tubes (e.g., 10 x 75 mm)

  • A selection of solvents with varying polarities (see Table 1)

  • Heating block or sand bath

  • Vortex mixer

  • Pasteur pipettes

Procedure:

  • Preparation: Place approximately 10-20 mg of the crude compound into a series of clean, dry test tubes.

  • Room Temperature Solubility: To each tube, add a different solvent dropwise (approximately 0.5 mL to start). Vigorously vortex each tube for 30 seconds and observe the solubility. A good candidate solvent will not dissolve the compound at this stage.

  • Elevated Temperature Solubility: For solvents in which the compound was insoluble or sparingly soluble at room temperature, heat the test tube in a heating block. Gradually increase the temperature towards the boiling point of the solvent.

  • Addition of Solvent: If the compound does not dissolve, add small aliquots (0.2 mL) of the same solvent, with continued heating, until the solid completely dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound in a reasonable volume at its boiling point.

  • Cooling and Crystal Formation: Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for the formation of crystals.

  • Ice Bath Cooling: If no crystals form at room temperature, place the test tube in an ice-water bath for 15-20 minutes to induce crystallization.

  • Evaluation: Evaluate each solvent based on the quality and quantity of the crystals formed. A successful solvent will yield a significant amount of crystalline solid upon cooling.

Table 1: Candidate Solvents for Screening
SolventBoiling Point (°C)Polarity IndexRationale
Heptane980.1Non-polar, good for "oiling out" then adding a more polar solvent.
Toluene1112.4Aromatic, may have good solubility at high temperatures.
Ethyl Acetate774.4Medium polarity ester, often a good choice for moderately polar compounds.
Acetone565.1Polar aprotic, good solvent but its low boiling point can be a disadvantage.
Isopropanol823.9Polar protic, good for hydrogen bonding compounds.
Ethanol784.3Similar to isopropanol, widely used for recrystallization.
Methanol655.1Very polar, may be too good a solvent unless used in a mixed system.
Water10010.2Highly polar, likely to be a poor solvent on its own but excellent for mixed systems.

Visualization of Solvent Screening Workflow

G start Start: Crude Compound solubility_rt Test Solubility at Room Temp in Various Solvents start->solubility_rt dissolved_rt Soluble at RT? (Discard Solvent) solubility_rt->dissolved_rt insoluble_rt Insoluble/Slightly Soluble at RT dissolved_rt->insoluble_rt No no_crystals No Crystals (Discard Solvent) dissolved_rt->no_crystals Yes heat Heat to Boiling Point insoluble_rt->heat dissolved_hot Soluble when Hot? heat->dissolved_hot insoluble_hot Insoluble when Hot (Discard Solvent) dissolved_hot->insoluble_hot No cool Cool to Room Temp & then Ice Bath dissolved_hot->cool Yes crystals Crystals Form? cool->crystals crystals->no_crystals No good_solvent Good Solvent Candidate crystals->good_solvent Yes

Caption: Workflow for single solvent screening.

PART 2: Recrystallization Protocols

Based on the results of the solvent screening, proceed with one of the following protocols.

Protocol 2: Single-Solvent Recrystallization

This method is used when a single solvent with a high-temperature coefficient for the compound is identified.

Materials:

  • Crude this compound

  • Selected recrystallization solvent

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent and heat the mixture to a gentle boil with stirring.

  • Saturated Solution: Continue to add the hot solvent in small portions until the compound is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the solvent's boiling point.

Protocol 3: Mixed-Solvent Recrystallization

This technique is useful when no single solvent is ideal. It employs two miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent). For indazole derivatives, mixtures of a water-soluble organic solvent and water are often effective.[2]

Materials:

  • Crude this compound

  • A "good" solvent (e.g., ethanol, methanol, acetone)

  • A "bad" solvent (e.g., water, heptane)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Bad" Solvent: While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes cloudy (the point of saturation).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash (with a small amount of the cold solvent mixture), and dry the crystals as described in the single-solvent protocol.

Visualization of Recrystallization Process

G start Start: Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if needed) dissolve->hot_filter cool Slow Cooling to RT, then Ice Bath hot_filter->cool crystals Crystal Formation cool->crystals vacuum_filter Vacuum Filtration crystals->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: General recrystallization workflow.

PART 3: Troubleshooting and Purity Assessment

Troubleshooting Common Issues
IssuePossible Cause(s)Solution(s)
No crystals form - Too much solvent was used.- The compound is very pure and slow to crystallize.- Boil off some solvent to increase concentration.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.
Compound "oils out" - The solution is cooling too quickly.- The compound is significantly impure.- Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[3]- Consider pre-purification by another method (e.g., column chromatography).
Low recovery - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath.- Minimize the amount of solvent used for washing.- Ensure all equipment for hot filtration is pre-heated.
Purity Assessment

After recrystallization, it is essential to assess the purity of the final product.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): Compare the recrystallized material to the crude starting material. The pure compound should ideally show a single spot.

  • Spectroscopic Methods: Techniques such as NMR (¹H and ¹³C) and Mass Spectrometry can confirm the chemical structure and identify any remaining impurities.

Conclusion

This guide provides a robust framework for developing a successful recrystallization protocol for this compound. By systematically screening solvents and carefully controlling the crystallization process, researchers can obtain high-purity material essential for downstream applications in pharmaceutical and chemical research. The principles and techniques described herein are broadly applicable to the purification of a wide range of crystalline organic compounds.

References

Application Note: Comprehensive Characterization of Methyl 3-bromo-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-bromo-1H-indazole-7-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a key pharmacophore in numerous biologically active molecules. Accurate and thorough analytical characterization is paramount to confirm the identity, purity, and stability of such compounds, ensuring the reliability and reproducibility of subsequent research. This guide provides a comprehensive overview of the analytical methodologies for the complete characterization of this compound, offering detailed protocols and expert insights into the application of fundamental analytical techniques.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 1257535-37-7

  • Molecular Formula: C₉H₇BrN₂O₂

  • Molecular Weight: 255.07 g/mol

  • Structure: (A proper image would be inserted here in a real document)

This application note will detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis for the structural elucidation and purity assessment of this target molecule.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of an organic compound in solution.[1] Both ¹H and ¹³C NMR are essential for the complete assignment of all protons and carbons in this compound.

Rationale for NMR Analysis
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, their multiplicity (spin-spin coupling with neighboring protons), and their relative numbers (integration).

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms and their electronic environment. Proton-decoupled ¹³C NMR simplifies the spectrum to single lines for each carbon.

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation:

  • Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Filter the solution through a pipette with a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.[2]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[2]

Instrument Parameters:

The following are general parameters and may require optimization based on the specific instrument.[2]

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz (or higher)100 MHz (or higher)
Pulse Program Standard single-pulseProton-decoupled single-pulse
Spectral Width -2 to 12 ppm0 to 200 ppm
Acquisition Time 3-4 s1-2 s
Relaxation Delay 2-5 s2-5 s
Number of Scans 16-641024-4096 (or more)
Temperature 298 K298 K
Expected Spectral Data and Interpretation

While experimental data is definitive, the following are expected chemical shifts (δ) in ppm based on the structure:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • ~13.5 ppm (s, 1H): The N-H proton of the indazole ring, typically a broad singlet.

    • ~8.0-8.2 ppm (d, 1H): Aromatic proton adjacent to the carboxylate group.

    • ~7.6-7.8 ppm (d, 1H): Aromatic proton.

    • ~7.2-7.4 ppm (t, 1H): Aromatic proton.

    • ~3.9 ppm (s, 3H): Methyl protons of the ester group.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • ~165 ppm: Carbonyl carbon of the ester.

    • ~140-145 ppm: Aromatic carbons attached to nitrogen.

    • ~110-130 ppm: Other aromatic carbons.

    • ~115 ppm: Brominated carbon (C3).

    • ~52 ppm: Methyl carbon of the ester.

The precise chemical shifts and coupling constants will provide definitive evidence for the substitution pattern on the indazole ring. For complex spectra, 2D NMR techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively.

Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).[1]

Rationale for MS Analysis
  • Confirms Molecular Weight: Provides the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight of the compound.

  • Isotopic Pattern: The presence of bromine (with its characteristic isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a distinctive M and M+2 isotopic pattern in the mass spectrum, providing strong evidence for the presence of a single bromine atom.

  • Fragmentation Pattern: Can provide structural information based on the fragmentation of the molecule in the mass spectrometer.

Experimental Protocol: LC-MS

Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[3]

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.[3]

  • Filter the final solution through a 0.22 µm syringe filter before injection.

LC-MS Parameters:

ParameterSetting
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.3-0.5 mL/min
Injection Volume 1-5 µL
MS Detector ESI (Electrospray Ionization) in positive ion mode
Scan Range m/z 100-500
Expected Data and Interpretation
  • Molecular Ion: The expected protonated molecular ion [M+H]⁺ will be observed at m/z 254.98 and 256.98, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. The relative intensities of these peaks should be approximately equal.

  • High-Resolution MS (HRMS): An exact mass measurement should be within ±5 ppm of the calculated mass for C₉H₈BrN₂O₂⁺ (254.9823).

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of a pharmaceutical compound by separating it from any impurities.[4]

Rationale for HPLC Analysis
  • Quantitative Purity: Provides a quantitative measure of the purity of the compound, typically expressed as a percentage of the total peak area.

  • Detection of Impurities: Can detect and quantify process-related impurities and degradation products.

  • Method Validation: A validated HPLC method is a regulatory requirement for quality control.[5][6]

Experimental Protocol: HPLC Purity

Sample Preparation:

  • Prepare a sample solution in the mobile phase or a compatible solvent at a concentration of approximately 0.5-1.0 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter.

HPLC Parameters:

ParameterSetting
HPLC System Standard HPLC or UPLC system with a UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of water (with 0.1% TFA or formic acid) and acetonitrile or methanol. A typical starting point is a 60:40 mixture of acetonitrile and water.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
UV Detection Wavelength Determined by UV-Vis scan (typically around 254 nm or the λmax of the compound)
Column Temperature Ambient or controlled at 25-30 °C
Data Analysis and Acceptance Criteria
  • Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Acceptance Criteria: For a drug substance, the purity should typically be ≥98%.[5]

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and bromine) in the compound.[7][8] This technique is a fundamental method for confirming the empirical formula of a newly synthesized compound.[9]

Rationale for Elemental Analysis
  • Confirms Elemental Composition: The experimentally determined percentages of C, H, and N should agree with the calculated values from the molecular formula.

  • Independent Verification of Purity: A good correlation between found and calculated values is a strong indicator of the purity of the sample.

Experimental Protocol: Combustion Analysis

The analysis is typically performed using an automated elemental analyzer, which involves the combustion of the sample in a stream of oxygen.[9] The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified.

Sample Preparation:

  • A small, accurately weighed amount of the dry sample (2-5 mg) is required.

Expected Results
ElementCalculated (%)Found (%)
Carbon (C) 42.3842.38 ± 0.4
Hydrogen (H) 2.772.77 ± 0.4
Nitrogen (N) 10.9810.98 ± 0.4

The "Found" values should be within ±0.4% of the "Calculated" values, which is the generally accepted tolerance for a pure compound.

Workflow Visualization

Characterization_Workflow cluster_synthesis Compound Synthesis & Isolation cluster_analysis Analytical Characterization cluster_results Data Interpretation & Confirmation Synthesis Synthesis of Methyl 3-bromo-1H- indazole-7-carboxylate NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Sample Submission MS Mass Spectrometry (LC-MS, HRMS) Synthesis->MS Sample Submission HPLC HPLC (Purity Assessment) Synthesis->HPLC Sample Submission EA Elemental Analysis (CHN) Synthesis->EA Sample Submission Structure Structural Confirmation NMR->Structure Structural Elucidation Identity Identity Confirmation MS->Identity Molecular Weight Verification Purity Purity Verification HPLC->Purity Quantitative Purity EA->Identity Elemental Composition Final_Report Final Characterization Report Structure->Final_Report Consolidated Data Purity->Final_Report Consolidated Data Identity->Final_Report Consolidated Data

Caption: Workflow for the comprehensive characterization of a novel compound.

Conclusion

The combination of NMR spectroscopy, mass spectrometry, HPLC, and elemental analysis provides a robust and comprehensive framework for the characterization of this compound. Each technique yields critical and complementary information, ensuring the unambiguous confirmation of the compound's structure, identity, and purity. Adherence to these detailed protocols will enable researchers to generate high-quality, reliable data essential for the advancement of drug discovery and development programs.

References

Application Notes and Protocols for Parallel Synthesis Utilizing Methyl 3-bromo-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold as a Cornerstone in Medicinal Chemistry

The indazole framework is a privileged heterocyclic motif in modern drug discovery, forming the structural core of numerous therapeutic agents across a spectrum of diseases.[1] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, offers a versatile three-dimensional arrangement for molecular recognition by biological targets. Consequently, indazole derivatives have demonstrated a wide array of pharmacological activities, including potent anticancer, anti-inflammatory, and neuroprotective properties.[2]

The strategic functionalization of the indazole nucleus is paramount for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. "Methyl 3-bromo-1H-indazole-7-carboxylate" has emerged as a highly valuable and versatile building block for the construction of diverse chemical libraries. Its three distinct points of potential modification—the bromine atom at the C3 position, the nucleophilic nitrogen atoms of the pyrazole ring, and the ester at the C7 position—provide a powerful platform for parallel synthesis endeavors.

This technical guide presents a comprehensive overview of the application of "this compound" in parallel synthesis, with a focus on three cornerstone reactions: N-alkylation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. The protocols detailed herein are designed to be robust and adaptable for high-throughput synthesis, enabling the rapid generation of novel indazole-based compound libraries for screening and drug development programs.

Chemical Properties and Reactivity Overview

"this compound" is a trifunctional building block that allows for sequential and regioselective derivatization.

  • C3-Position (Bromine): The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of aryl, heteroaryl, and alkyl groups (via Suzuki-Miyaura coupling) or nitrogen-based nucleophiles (via Buchwald-Hartwig amination).[3]

  • N1 and N2 Positions (Pyrazole Nitrogens): The indazole core possesses two nucleophilic nitrogen atoms, N1 and N2. The regioselectivity of N-alkylation is a critical consideration and is highly dependent on the reaction conditions, including the choice of base and solvent.[4] Generally, the 1H-indazole tautomer is thermodynamically more stable.[5]

  • C7-Position (Methyl Carboxylate): The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides or other derivatives. This functionalization is typically performed after the initial diversification at the C3 and N1/N2 positions.

Parallel Synthesis Workflow

The strategic use of "this compound" in parallel synthesis allows for the systematic exploration of chemical space around the indazole core. A typical workflow involves the initial diversification at the N1/N2 position, followed by diversification at the C3 position, and concluding with modification of the C7-ester.

G cluster_0 Initial Building Block cluster_1 Step 1: N-Alkylation Library cluster_2 Step 2: C3-Arylation/Amination Library cluster_3 Step 3: C7-Amidation Library Start This compound N_Alkylation Parallel N-Alkylation (Diverse Alkyl Halides/Tosylates) Start->N_Alkylation Library_1 N1/N2-Alkylated Indazole Library N_Alkylation->Library_1 C3_Coupling Parallel Suzuki or Buchwald-Hartwig Coupling (Diverse Boronic Acids or Amines) Library_1->C3_Coupling Library_2 N,C3-Disubstituted Indazole Library C3_Coupling->Library_2 C7_Modification Parallel Amide Coupling (Diverse Amines) Library_2->C7_Modification Final_Library N,C3,C7-Trisubstituted Indazole Library C7_Modification->Final_Library

Caption: A typical parallel synthesis workflow.

Experimental Protocols

Safety Precautions: Always handle "this compound" and all other reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) for each reagent.

Protocol 1: Parallel N-Alkylation of this compound

The N-alkylation of indazoles can yield a mixture of N1 and N2 regioisomers. The ratio of these isomers is highly dependent on the reaction conditions. The presence of a substituent at the C7 position, such as the methyl carboxylate in the title compound, has been shown to favor the formation of the N2-alkylated product under certain conditions.[5] However, careful selection of the base and solvent system can influence this outcome.

Regioselectivity Considerations:

  • Conditions Favoring N1-Alkylation: Strong, non-coordinating bases like sodium hydride (NaH) in non-polar, aprotic solvents such as tetrahydrofuran (THF) generally favor N1-alkylation. This is often attributed to the formation of a sodium-chelated intermediate with the C3-substituent, which sterically hinders the N2 position.[6]

  • Conditions Favoring N2-Alkylation: The use of bases like cesium carbonate (Cs2CO3) in polar aprotic solvents such as N,N-dimethylformamide (DMF) can lead to mixtures or favor N2-alkylation.[5] For indazoles with C7 substituents, excellent N2 regioselectivity has been observed.[4]

Optimized Protocol for Preferential N1-Alkylation (adapted from similar systems): [6]

This protocol is optimized for generating a library of N1-alkylated indazoles.

  • Preparation of Reaction Vessels: In an array of reaction tubes, add "this compound" (1.0 equiv.) and a magnetic stir bar to each tube.

  • Inert Atmosphere: Seal the tubes and purge with an inert gas (e.g., argon or nitrogen).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to each tube to achieve a concentration of approximately 0.2 M.

  • Deprotonation: Cool the reaction array to 0 °C using an ice bath. To each tube, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.

  • Stirring: Allow the suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Addition of Alkylating Agents: Cool the array back to 0 °C. Add a stock solution of the desired alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv.) in anhydrous THF to each respective tube.

  • Reaction Progression: Allow the reactions to warm to room temperature and stir for 16-24 hours. Monitor the progress of a representative reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction tubes to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extraction: Dilute with ethyl acetate and transfer to a separation vessel. Wash the organic layer with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude products can be purified by parallel flash chromatography. The separation of N1 and N2 isomers can be challenging due to similar polarities but is often achievable with optimized chromatography conditions.[7]

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH)Strong, non-coordinating base that favors N1-alkylation.[6]
Solvent Tetrahydrofuran (THF)Anhydrous, aprotic solvent that promotes N1-selectivity.[6]
Temperature 0 °C to Room TemperatureAllows for controlled deprotonation and subsequent alkylation.
Alkylating Agent Alkyl Bromides/TosylatesReadily available and reactive electrophiles.
Protocol 2: Parallel Suzuki-Miyaura Cross-Coupling at the C3-Position

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds.[8] This reaction is ideal for introducing a diverse range of aryl and heteroaryl moieties at the C3 position of the indazole core.

G cluster_0 Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex R1-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R2-B(OR)2 Base r1_pd_r2 R1-Pd(II)L2-R2 transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product

References

derivatization of the carboxylic acid group of "Methyl 3-bromo-1H-indazole-7-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Strategic Derivatization of the C7-Carboxylic Acid Moiety on the 3-Bromo-1H-Indazole Scaffold

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 3-Bromo-1H-Indazole Scaffold as a Privileged Structure

The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents with activities ranging from anti-cancer to anti-inflammatory and antiviral.[1] The specific molecule, Methyl 3-bromo-1H-indazole-7-carboxylate, offers three key points for chemical diversification: the N1-position of the indazole ring, the C3-bromine atom (a versatile handle for cross-coupling reactions), and the C7-ester group.[2][3]

This guide focuses exclusively on the strategic derivatization of the C7-position. The transformation of the methyl ester into a carboxylic acid unlocks a wealth of synthetic possibilities, enabling the exploration of structure-activity relationships (SAR) through the synthesis of amides, novel esters, and alcohols. These modifications can profoundly impact a compound's potency, selectivity, solubility, and pharmacokinetic profile.

This document provides a senior scientist's perspective on the essential protocols for this process, moving beyond simple step-by-step instructions to explain the underlying chemical principles and rationale for key experimental choices.

Section 1: Foundational Step - Saponification to the Carboxylic Acid

The methyl ester of the parent compound is relatively unreactive. To access a versatile functional group handle, the first and most critical step is the hydrolysis of the methyl ester to the free carboxylic acid, 3-bromo-1H-indazole-7-carboxylic acid. This is typically achieved via saponification, a base-mediated hydrolysis.

Principle: A hydroxide base (e.g., LiOH, NaOH) attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the methoxide leaving group. A final acid-base workup protonates the carboxylate salt to yield the desired carboxylic acid. Lithium hydroxide is often preferred due to its good solubility in mixed aqueous-organic solvent systems and its lower tendency to promote side reactions compared to stronger bases.

Workflow: From Ester to Key Intermediate

G Start Methyl 3-bromo-1H- indazole-7-carboxylate Acid 3-bromo-1H-indazole- 7-carboxylic Acid (Key Intermediate) Start->Acid  Saponification (Protocol 1) Amide Amide Derivatives Acid->Amide Amide Coupling (Protocol 2) Ester Novel Ester Derivatives Acid->Ester Esterification (Protocol 3) Alcohol 7-(Hydroxymethyl)- 3-bromo-1H-indazole Acid->Alcohol Reduction (Protocol 4)

Caption: Overall derivatization strategy.

Protocol 1: Saponification of this compound
  • Dissolution: Dissolve this compound (1.0 equiv) in a suitable solvent mixture such as tetrahydrofuran (THF) and methanol (e.g., 3:1 ratio, ~0.1 M concentration).

  • Base Addition: Add an aqueous solution of lithium hydroxide (LiOH, 1.5 to 2.0 equiv) dropwise to the stirred solution at room temperature. The use of an excess of base ensures the reaction goes to completion.[4]

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) to expedite the reaction. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Solvent Removal: Once the reaction is complete, remove the organic solvents under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1N hydrochloric acid (HCl). The carboxylic acid product will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid thoroughly with cold deionized water to remove inorganic salts, followed by a small amount of a non-polar solvent like hexane to aid in drying. Dry the product under high vacuum to afford 3-bromo-1H-indazole-7-carboxylic acid as a solid.

Section 2: Protocol II - Amide Synthesis via Carbodiimide Coupling

Amide bond formation is arguably the most common derivatization in medicinal chemistry. The use of carbodiimide coupling agents provides a reliable and mild method for creating amides from a carboxylic acid and an amine.

Principle: A carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine. To improve efficiency and minimize side reactions (like racemization if the amine is chiral or formation of an N-acylurea byproduct), an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is included.[5] HOBt traps the O-acylisourea to form an activated ester, which is more stable but still highly reactive towards the amine.

Mechanism: EDC/HOBt Mediated Amide Coupling

G cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH Indazole-COOH Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->Acylisourea + EDC EDC EDC->Acylisourea ActiveEster HOBt Active Ester Acylisourea->ActiveEster + HOBt HOBt HOBt->ActiveEster Amide Indazole-CONH-R' ActiveEster->Amide + Amine R'-NH2 Amine->Amide

Caption: EDC/HOBt activation and coupling workflow.

Protocol 2: General Procedure for Amide Formation
  • Initial Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-bromo-1H-indazole-7-carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Reagent Addition: Add the coupling additives, HOBt (1.2 equiv) and EDC·HCl (1.2 equiv), to the solution.[4][6]

  • Activation: Add a tertiary amine base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv), to the mixture. The base neutralizes the HCl salt of EDC and the carboxylic acid proton. Stir at room temperature for 15-30 minutes to allow for the formation of the active ester.[4]

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.1 equiv) to the reaction mixture.

  • Reaction: Continue stirring at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 4-12 hours.

  • Workup: Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate). Wash sequentially with a mild acid (e.g., 5% citric acid solution) to remove excess base, a saturated sodium bicarbonate solution to remove unreacted HOBt and carboxylic acid, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired amide.

Component Role Common Examples
Coupling Agent Activates the carboxylic acidEDC, DIC, DCC
Additive Suppresses side reactions, improves yieldHOBt, HOAt, Oxyma
Base Neutralizes acids, facilitates reactionTEA, DIPEA, N-Methylmorpholine
Solvent Solubilizes reactantsDMF, DCM, THF, Acetonitrile

Section 3: Protocol III - Synthesis of Novel Esters

While the starting material is a methyl ester, synthesizing other esters (e.g., ethyl, benzyl, tert-butyl) is a valuable strategy for modifying lipophilicity and metabolic stability. A common method involves reaction of the carboxylic acid with an alkyl halide under basic conditions.

Principle: A non-nucleophilic base deprotonates the carboxylic acid to form a carboxylate salt. This carboxylate then acts as a nucleophile, attacking the alkyl halide in an Sₙ2 reaction to form the new ester.

Protocol 3: Esterification using an Alkyl Halide
  • Setup: Dissolve 3-bromo-1H-indazole-7-carboxylic acid (1.0 equiv) in a polar aprotic solvent such as DMF or Acetonitrile.

  • Base Addition: Add a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv). Stir the suspension for 10-15 minutes at room temperature.

  • Alkyl Halide Addition: Add the desired alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.1 equiv).

  • Reaction: Heat the reaction mixture (e.g., 60-80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup and Purification: Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate. Partition the residue between water and an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Section 4: Protocol IV - Reduction to the Primary Alcohol

Reducing the carboxylic acid to a primary alcohol (7-(hydroxymethyl)-3-bromo-1H-indazole) opens up further derivatization possibilities, such as ether formation or oxidation to an aldehyde.

Principle: Hydride reducing agents are required for this transformation. Borane-tetrahydrofuran complex (BH₃·THF) is an excellent choice as it is highly effective for reducing carboxylic acids while being generally unreactive towards esters and other functional groups, offering good chemoselectivity.

Safety Note: Borane-THF is flammable and reacts with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere.

Protocol 4: Borane Reduction of the Carboxylic Acid
  • Setup: In a flame-dried, three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, dissolve 3-bromo-1H-indazole-7-carboxylic acid (1.0 equiv) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add BH₃·THF solution (1 M in THF, ~3.0 equiv) dropwise via the addition funnel. An excess is used to ensure complete reduction.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by cooling to 0 °C and slowly adding methanol dropwise until gas evolution ceases. This destroys the excess borane.

  • Workup: Remove the solvents under reduced pressure. Add 1N HCl to the residue and stir for 30 minutes. Extract the product into Ethyl Acetate.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield the alcohol product.

Section 5: Orthogonal Strategies & Protecting Group Considerations

The N-H of the indazole ring is acidic (pKa ≈ 14-15) and nucleophilic. In some reactions, particularly with highly reactive intermediates, this can lead to side products.

  • N-Protection: For multi-step syntheses or when using particularly sensitive reagents, protection of the indazole nitrogen with a group like tert-butyloxycarbonyl (Boc) can be beneficial.[7] This is achieved by reacting the indazole with Boc-anhydride in the presence of a base like DMAP.[7] The Boc group can be readily removed later with an acid like trifluoroacetic acid (TFA).

  • C3-Bromo Handle: It is important to remember that the C3-bromo group is a powerful tool for diversification via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, allowing for the introduction of various aryl and heteroaryl groups.[2] This chemistry is orthogonal to the carboxylic acid derivatization, meaning the two sites can be modified independently and in a chosen order to build molecular complexity.

Section 6: Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Incomplete Saponification Insufficient base or reaction time/temperature.Increase equivalents of LiOH to 2.0. Gently heat the reaction to 40-50 °C and monitor by TLC until completion.
Low Yield in Amide Coupling Inefficient activation; poor nucleophilicity of amine; steric hindrance.Switch to a more powerful coupling reagent like HATU or HBTU. Increase reaction temperature slightly (e.g., to 40 °C). Ensure the amine is not a salt; if it is, add an extra equivalent of base.
Formation of N-Acylurea Byproduct O-acylisourea intermediate rearranging before amine attack.Ensure HOBt or another additive is used. Add the amine shortly after the activation period (15-30 min).
Difficult Purification Residual DMF solvent; byproduct co-elution.After reaction, perform an aqueous workup to remove DMF. If co-elution is an issue, try a different solvent system for chromatography or consider recrystallization/trituration.

References

Application and Protocol for the Regioselective N-alkylation of Methyl 3-bromo-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and experimental protocols for the N-alkylation of Methyl 3-bromo-1H-indazole-7-carboxylate. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document offers an in-depth exploration of the factors governing the regioselectivity of this critical transformation and provides validated protocols for achieving the desired N-1 or N-2 alkylated products.

Introduction: The Significance of N-Alkylated Indazoles

The indazole scaffold is a privileged heterocyclic motif frequently found in a wide array of therapeutic agents and biologically active compounds.[1][2] The specific N-alkylation pattern of the indazole ring system plays a pivotal role in modulating the pharmacological properties of these molecules. However, the presence of two nucleophilic nitrogen atoms (N-1 and N-2) within the indazole core presents a significant synthetic challenge, often leading to the formation of regioisomeric mixtures that are difficult to separate.[3][4] This guide focuses on this compound, a versatile building block, and elucidates strategies for its selective N-alkylation.

The regiochemical outcome of the N-alkylation of indazoles is a delicate interplay of electronic and steric factors of the substrate, as well as the reaction conditions, including the choice of base, solvent, and alkylating agent.[5][6] Understanding these nuances is paramount for the efficient and scalable synthesis of targeted N-alkylated indazole derivatives.

Mechanistic Insights: Controlling Regioselectivity

The N-alkylation of an indazole proceeds via the deprotonation of the N-H proton to form an indazolide anion, which then acts as a nucleophile, attacking the alkylating agent. The resulting product can be either the N-1 or N-2 alkylated isomer. The ratio of these isomers is dictated by the relative thermodynamic stability of the products and the kinetic accessibility of the two nitrogen atoms.

Generally, the 1H-indazole tautomer is considered to be more thermodynamically stable than the 2H-tautomer.[3][7] This intrinsic stability can be leveraged to favor the formation of the N-1 alkylated product under conditions that allow for thermodynamic equilibration.[5][7] Conversely, kinetic control can be exploited to favor the N-2 product.

For the specific substrate, This compound , a critical factor influencing regioselectivity is the presence of the methyl carboxylate group at the C-7 position. It has been reported that electron-withdrawing substituents at the C-7 position, such as a nitro or a methyl carboxylate group, confer excellent N-2 regioselectivity.[4][5][8] This is a key consideration in the design of a synthetic strategy targeting the N-2 isomer.

Below is a diagram illustrating the general workflow for the N-alkylation of indazoles.

Indazole Alkylation Workflow General Workflow for Indazole N-Alkylation sub Indazole Substrate (this compound) cond Reaction Conditions (Base, Solvent, Temperature) sub->cond alkyl Alkylating Agent (R-X) cond->alkyl work Workup & Purification (Quenching, Extraction, Chromatography) alkyl->work n1 N-1 Alkylated Product work->n1 Isomer 1 n2 N-2 Alkylated Product work->n2 Isomer 2

Caption: A generalized workflow for the N-alkylation of indazoles.

Experimental Protocols

This section provides detailed, step-by-step protocols for the regioselective N-alkylation of this compound. Safety precautions should be taken at all times. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: Selective N-2 Alkylation under Basic Conditions

This protocol is designed to favor the formation of the N-2 alkylated product, leveraging the electronic effect of the C-7 carboxylate substituent.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 - 1.5 equivalents)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the chosen base (2.0 equivalents).

  • Add the anhydrous solvent (DMF or MeCN) to dissolve the reactants (typically at a concentration of 0.1-0.2 M).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1 - 1.5 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then with brine to remove the solvent and any remaining base.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N-2 alkylated indazole.

Protocol 2: N-2 Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction is an alternative method that often shows a preference for the formation of the N-2 regioisomer.[5][6] This protocol is particularly useful when using alcohols as the alkylating partners.

Materials:

  • This compound

  • Alcohol (1.5 equivalents)

  • Triphenylphosphine (PPh₃) (1.5 equivalents)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve this compound (1.0 equivalent), the desired alcohol (1.5 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIAD or DEAD (1.5 equivalents) dropwise to the stirred solution. A color change is often observed.

  • Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude residue directly by flash column chromatography on silica gel to separate the N-2 alkylated product from triphenylphosphine oxide and other byproducts.

Data Presentation and Characterization

The successful synthesis and separation of the N-1 and N-2 alkylated isomers must be confirmed by analytical techniques.

Technique Purpose
TLC To monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography.
LC-MS To confirm the molecular weight of the products and to assess the purity of the isolated isomers.
¹H and ¹³C NMR To elucidate the structure of the products and to definitively assign the regiochemistry. Heteronuclear Multiple Bond Correlation (HMBC) NMR experiments are particularly useful for distinguishing between N-1 and N-2 isomers.[5][6]
High-Resolution MS To obtain the exact mass of the products, confirming their elemental composition.

Troubleshooting and Key Considerations

  • Regioisomer Separation: The separation of N-1 and N-2 isomers by column chromatography can be challenging. Careful selection of the eluent system is crucial.

  • Base Selection: The choice of base can significantly impact the N-1/N-2 ratio. While weaker bases like K₂CO₃ in polar aprotic solvents can favor N-2 alkylation for this substrate, stronger bases like sodium hydride (NaH) in THF are known to favor N-1 alkylation for many other indazoles.[4][5]

  • Moisture Sensitivity: Many of the reagents used, particularly strong bases like NaH and the reagents for the Mitsunobu reaction, are sensitive to moisture. Ensure all glassware is flame-dried and reactions are conducted under an inert atmosphere.

  • Reaction Monitoring: Close monitoring of the reaction by TLC or LC-MS is essential to prevent the formation of side products and to determine the optimal reaction time.[3]

Mechanistic Rationale for N-2 Selectivity

The observed preference for N-2 alkylation of this compound can be rationalized by the electronic influence of the C-7 substituent. The electron-withdrawing nature of the methyl carboxylate group is expected to decrease the electron density at the N-1 position through resonance and inductive effects, making the N-2 position relatively more nucleophilic.

N2 Selectivity Proposed Rationale for N-2 Selectivity sub This compound ewg Electron-Withdrawing Group (-CO2Me at C-7) sub->ewg n1_ed Decreased Electron Density at N-1 ewg->n1_ed n2_nuc Relatively More Nucleophilic N-2 n1_ed->n2_nuc n2_prod Favored N-2 Alkylation n2_nuc->n2_prod

Caption: A diagram illustrating the electronic basis for N-2 selectivity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-bromo-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Methyl 3-bromo-1H-indazole-7-carboxylate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist you in navigating the challenges of this multi-step synthesis. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main retrosynthetic approaches to consider. The first involves the initial synthesis of the indazole-7-carboxylic acid core, followed by bromination at the C3 position and subsequent esterification. The second, and often more complex route, involves a Sandmeyer reaction starting from 3-amino-1H-indazole-7-carboxylic acid. The choice of route will depend on the availability of starting materials and the specific challenges you may be facing.

Q2: What are the most common challenges encountered in this synthesis?

A2: Researchers frequently face issues with regioselectivity during the bromination step, low yields in the Sandmeyer reaction, difficulties with the esterification of the sterically hindered 7-carboxylic acid, and challenges in the purification of the final product and intermediates.

Q3: Is the Sandmeyer reaction a viable route for introducing the bromine at the C3 position?

A3: Yes, the Sandmeyer reaction is a classic and viable method for converting a primary aromatic amine to a bromide.[1][2][3] It involves the diazotization of 3-amino-1H-indazole-7-carboxylic acid to form a diazonium salt, which is then treated with a copper(I) bromide catalyst.[1][4] However, this route can be challenging due to the potential for side reactions and the stability of the diazonium intermediate.

Q4: What are the key safety precautions to consider during this synthesis?

A4: When working with bromine or N-bromosuccinimide (NBS), it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Diazonium salts can be explosive, especially when dry, so they should be handled with care and used in situ whenever possible. Always consult the Safety Data Sheets (SDS) for all reagents used.

Troubleshooting Guide

This section provides a detailed breakdown of potential issues and their solutions for the two primary synthetic pathways.

Pathway 1: Bromination of 1H-Indazole-7-carboxylic Acid followed by Esterification

This is often the more direct route, but not without its own set of challenges.

Workflow for Pathway 1

A 1H-Indazole-7-carboxylic acid B Bromination (e.g., NBS, Br2) A->B Step 1 C 3-Bromo-1H-indazole-7-carboxylic acid B->C D Esterification (e.g., Fischer, Steglich) C->D Step 2 E This compound D->E A 3-Amino-1H-indazole-7-carboxylic acid B Diazotization (NaNO2, HBr) A->B Step 1a C Indazole-3-diazonium-7-carboxylate salt B->C D Sandmeyer Reaction (CuBr) C->D Step 1b E 3-Bromo-1H-indazole-7-carboxylic acid D->E F Esterification E->F Step 2 G This compound F->G

References

Technical Support Center: Synthesis of Methyl 3-bromo-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-bromo-1H-indazole-7-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your synthetic success. Here, we translate complex organic chemistry into actionable, field-proven strategies to optimize your reaction yields and purity.

I. Troubleshooting Guide: Navigating Synthesis Challenges

The synthesis of this compound, while achievable, presents several potential pitfalls that can lead to low yields or impure products. This section is structured to help you diagnose and resolve common issues encountered during the synthesis, which typically involves the bromination of a Methyl 1H-indazole-7-carboxylate precursor.

Issue 1: Low or No Conversion of Starting Material

A low conversion rate is a frequent challenge. Before delving into complex solutions, it's crucial to systematically evaluate the fundamental reaction parameters.

Possible Causes & Recommended Solutions:

  • Inactive Brominating Agent: The choice and quality of the brominating agent are paramount.

    • N-Bromosuccinimide (NBS): This is a commonly used reagent for regioselective bromination.[1] Ensure your NBS is fresh and has been stored properly, as it can decompose over time. It is a solid that is easier and safer to handle than liquid bromine.[2]

    • Dibromohydantoin (DBDMH): This reagent offers an efficient alternative for the bromination of indazoles, particularly at the C3 position.[3]

    • Elemental Bromine (Br₂): While effective, Br₂ is highly corrosive, volatile, and toxic, making it a less desirable choice from a safety and handling perspective.[2][4]

  • Suboptimal Reaction Conditions:

    • Solvent: The polarity and nature of the solvent can significantly influence the reaction rate. Acetonitrile (MeCN), Dichloromethane (CH₂Cl₂), and Chloroform (CHCl₃) are often employed for brominations with NBS.[1]

    • Temperature: While some brominations proceed at room temperature, others may require heating to overcome the activation energy barrier. However, excessive heat can lead to side product formation.[5]

  • Presence of Inhibitors: Ensure all glassware is scrupulously clean and that solvents are of appropriate purity. Trace impurities can sometimes quench the reaction.

Issue 2: Poor Regioselectivity (Bromination at undesired positions)

The indazole ring has multiple sites susceptible to electrophilic attack. Achieving bromination specifically at the C3 position is a key challenge.

Possible Causes & Recommended Solutions:

  • Reaction Control (Kinetic vs. Thermodynamic): The site of bromination can be influenced by whether the reaction is under kinetic or thermodynamic control. Lower temperatures generally favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product.

  • Protecting Groups: While not always necessary, the use of a protecting group on the N1 position of the indazole can help direct bromination to the C3 position. However, this adds extra steps to the synthesis (protection and deprotection).

  • Computational Studies: Research has shown that computational analysis can predict the most likely sites for electrophilic attack on the indazole ring, aiding in the strategic planning of the synthesis.[6]

Issue 3: Formation of Dimeric or Polybrominated Byproducts

The formation of unwanted side products can significantly complicate purification and reduce the yield of the desired product.

Possible Causes & Recommended Solutions:

  • Stoichiometry of Brominating Agent: Using a large excess of the brominating agent can lead to the formation of di- or even tri-brominated products. Careful control of the stoichiometry (typically 1.0 to 1.1 equivalents of the brominating agent) is crucial.

  • Reaction Time: Prolonged reaction times, even at optimal temperatures, can sometimes lead to the formation of byproducts. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to quench the reaction at the appropriate time.

  • Slow Addition: Adding the brominating agent slowly to the reaction mixture can help to maintain a low instantaneous concentration, minimizing side reactions.

Issue 4: Difficult Purification of the Final Product

Even with a successful reaction, isolating the pure this compound can be challenging.

Possible Causes & Recommended Solutions:

  • Similar Polarity of Product and Byproducts: If the polarity of the desired product and major impurities are very similar, separation by standard column chromatography can be difficult.

    • Optimization of Eluent System: A systematic screening of different solvent systems for column chromatography is recommended.

    • Recrystallization: This is a powerful purification technique if a suitable solvent can be found. The crude product should be dissolved in a minimal amount of hot solvent and allowed to cool slowly to form crystals.

  • Product Solubility: The product may have some solubility in the aqueous layer during workup.[7] It is advisable to perform multiple extractions with an appropriate organic solvent to ensure complete recovery.[8]

Troubleshooting Flowchart

To assist in systematically diagnosing and resolving issues, the following flowchart provides a logical decision-making process.

G start Low Yield or Impure Product check_conversion Check Reaction Conversion (TLC/LC-MS) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes good_conversion Good Conversion (Impure Product) check_conversion->good_conversion No reagent_quality Verify Reagent Quality (esp. Brominating Agent) low_conversion->reagent_quality analyze_byproducts Identify Byproducts (NMR, MS) good_conversion->analyze_byproducts reaction_conditions Optimize Reaction Conditions (Solvent, Temp, Time) reagent_quality->reaction_conditions Reagents OK solution_reagents Use Fresh Reagents/ Alternative Brominating Agent reagent_quality->solution_reagents Issue Found solution_conditions Systematic Condition Screen reaction_conditions->solution_conditions regioselectivity_issue Regioselectivity Issue? analyze_byproducts->regioselectivity_issue polybromination_issue Polybromination? analyze_byproducts->polybromination_issue purification_issue Purification Difficulty? analyze_byproducts->purification_issue solution_regio Adjust Temperature/ Consider Protecting Group regioselectivity_issue->solution_regio solution_poly Control Stoichiometry/ Slow Addition polybromination_issue->solution_poly solution_purify Optimize Chromatography/ Attempt Recrystallization purification_issue->solution_purify

A logical approach to diagnosing and resolving low yield issues.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, providing quick and accessible answers.

Q1: What is the most reliable method for the synthesis of this compound?

A1: A common and generally reliable method is the direct bromination of Methyl 1H-indazole-7-carboxylate using N-bromosuccinimide (NBS) in a suitable organic solvent like acetonitrile or dichloromethane. This method avoids the hazards associated with using elemental bromine.

Q2: How can I confirm the regioselectivity of the bromination?

A2: The most definitive method for confirming the position of the bromine atom is through 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) experiments can establish the connectivity and spatial relationships within the molecule. X-ray crystallography, if a suitable crystal can be obtained, provides unambiguous structural proof.[6]

Q3: Are there any "green" chemistry considerations for this synthesis?

A3: Yes, several aspects can be optimized for a greener process.[4] Using a safer brominating agent like NBS instead of Br₂ is a significant improvement.[2] Additionally, choosing solvents with a lower environmental impact and minimizing their volume is recommended. The principles of green chemistry also advocate for minimizing waste and avoiding the use of hazardous reagents whenever possible.[4]

Q4: Can this reaction be performed under microwave irradiation?

A4: Microwave-assisted organic synthesis can often accelerate reactions. While specific literature for the microwave-assisted bromination of this exact substrate may be limited, related Suzuki-Miyaura reactions on bromo-indazoles have been successfully performed under microwave conditions, suggesting it could be a viable approach to explore for the bromination step as well.[9]

Key Reaction Parameters at a Glance

For quick reference, the following table summarizes key parameters for the bromination step.

ParameterRecommended Starting PointNotes
Starting Material Methyl 1H-indazole-7-carboxylateEnsure high purity
Brominating Agent N-Bromosuccinimide (NBS)1.0 - 1.1 equivalents
Solvent Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂)Anhydrous conditions recommended
Temperature 0 °C to Room TemperatureMonitor reaction progress by TLC
Reaction Time 2 - 12 hoursVaries with substrate and conditions
Work-up Aqueous quench followed by extractionUse a suitable organic solvent
Purification Column Chromatography or Recrystallization[10]

III. Experimental Protocols

The following are generalized, step-by-step protocols for the synthesis and purification of this compound. Note: These are starting points and may require optimization for your specific setup and scale.

Synthesis of this compound
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 1H-indazole-7-carboxylate (1.0 equivalent) in anhydrous acetonitrile.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains low.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel using a suitable non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Overall Synthesis Workflow

G start_material Methyl 1H-indazole-7-carboxylate bromination Bromination (NBS, MeCN, 0°C to RT) start_material->bromination workup Aqueous Work-up & Extraction bromination->workup crude_product Crude Product workup->crude_product purification Purification (Column Chromatography or Recrystallization) crude_product->purification final_product Pure Methyl 3-bromo-1H- indazole-7-carboxylate purification->final_product

Overall synthetic route for this compound.

IV. References

  • BenchChem. (n.d.). How to avoid side product formation in 1H-indazole synthesis. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). Methyl 7-bromo-1H-indazole-3-carboxylate. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Methyl 7-bromo-1h-indazole-3-carboxylate. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 7-Methyl-1H-indazole-3-carboxamide. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. Retrieved from --INVALID-LINK--

  • The Green Chemistry Initiative Blog. (2019, January 1). How green is your bromination reaction?. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from --INVALID-LINK--

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Bromination. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from --INVALID-LINK--

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

  • YouTube. (2014, November 24). Bromination (Br2) Resonance Problem. Retrieved from --INVALID-LINK--

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity.

  • International Union of Crystallography. (2021, July 6). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from --INVALID-LINK--

  • RSC Advances. (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism. Retrieved from --INVALID-LINK--

  • RSC Advances. (2018, April 9). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). METHYL 7-BROMO-1H-INDAZOLE-3-CARBOXYLATE. Retrieved from --INVALID-LINK--

  • Synthesis of 3-aryl-1H-indazoles via iridium-catalysed CH borylation and Suzuki-Miyaura coupling. (n.d.).

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.).

  • BenchChem. (n.d.). Technical Support Center: 7-Methyl-1H-indazole-3-carboxamide Purification. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.

  • CHIRALEN. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Sunway Pharm Ltd. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • American Chemical Society. (n.d.). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling.

  • ResearchGate. (n.d.). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. Retrieved from --INVALID-LINK--

References

Technical Support Center: Bromination of Methyl 1H-Indazole-7-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the bromination of methyl 1H-indazole-7-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific electrophilic aromatic substitution. My aim is to provide not just protocols, but a deeper understanding of the reaction's nuances, enabling you to anticipate and resolve challenges in your own laboratory work.

Troubleshooting Guide

This section addresses specific issues you may encounter during the bromination of methyl 1H-indazole-7-carboxylate, providing causal explanations and actionable solutions.

Question 1: My reaction is sluggish, and I'm recovering a significant amount of starting material. What's going wrong?

Answer:

A sluggish reaction or incomplete conversion is a common issue when brominating an indazole ring that is substituted with an electron-withdrawing group (EWG) like a methyl carboxylate. The -CO₂Me group at the C7 position deactivates the entire ring system towards electrophilic attack, making the reaction inherently slower than the bromination of unsubstituted indazole.

Potential Causes and Solutions:

  • Insufficiently Reactive Brominating Agent: For deactivated substrates, a more potent brominating agent or activation of the agent may be necessary.

    • Solution: If you are using N-bromosuccinimide (NBS) alone, consider the addition of a catalytic amount of a strong acid, such as sulfuric acid, to generate a more electrophilic bromine species in situ. Alternatively, switching to a different brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which has shown high efficiency in some indazole brominations, could be beneficial.[1][2][3]

  • Low Reaction Temperature: While lower temperatures are often used to control selectivity, a deactivated substrate may require more thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature in increments of 10°C and monitor the progress by Thin Layer Chromatography (TLC). Be mindful that higher temperatures can also lead to an increase in side product formation.

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction rate.

    • Solution: A polar aprotic solvent like N,N-dimethylformamide (DMF) can enhance the rate of reaction. However, be aware that DMF can be difficult to remove and may lead to side reactions at high temperatures. Acetonitrile or acetic acid are also viable options.

Question 2: I've isolated my product, but NMR analysis shows a mixture of isomers. How can I improve the regioselectivity?

Answer:

Obtaining a mixture of isomers is a frequent challenge in the electrophilic substitution of substituted indazoles. The directing effects of both the indazole nitrogen atoms and the C7-carboxylate group, as well as the reaction conditions, will influence the position of bromination. For 1H-indazole, the C3 position is generally the most nucleophilic. However, the deactivating -CO₂Me group at C7 will influence the electron density distribution across the entire ring system.

Key Side Products to Expect:

  • 3-bromo-methyl 1H-indazole-7-carboxylate (Desired Product): The C3 position is often the most kinetically favored site for electrophilic attack on 1H-indazoles.

  • 5-bromo-methyl 1H-indazole-7-carboxylate: The C5 position is another potential site for bromination, influenced by the overall electronic landscape of the bicyclic system.

  • Di-brominated Products (e.g., 3,5-dibromo): If an excess of the brominating agent is used or if the reaction is left for too long, over-bromination can occur.[4][5]

Strategies to Enhance Regioselectivity:

StrategyRationale
Control Stoichiometry Use of a slight excess (1.05-1.1 equivalents) of the brominating agent can help to drive the reaction to completion while minimizing the formation of di-brominated side products.
Optimize Temperature Lowering the reaction temperature can often favor the formation of the kinetic product over thermodynamic isomers. Start the reaction at 0°C and slowly allow it to warm to room temperature.
Solvent Effects The choice of solvent can influence the regiochemical outcome. Non-polar solvents may favor attack at certain positions over others. It is recommended to screen a range of solvents, such as dichloromethane, acetonitrile, and acetic acid.
pH Control Under strongly acidic conditions, the indazole ring can be protonated, altering its reactivity and directing effects. Performing the reaction under neutral or slightly basic conditions may favor bromination at the C3 position.
Question 3: My TLC plate shows a dark streak at the baseline, and the crude product is a dark, oily residue. What is happening?

Answer:

The formation of a dark, intractable mixture often points to decomposition of the starting material or product, or the occurrence of radical side reactions.

Potential Causes and Solutions:

  • Radical Reactions: Some brominating agents, like NBS, can initiate radical chain reactions, especially in the presence of light or radical initiators.[6][7][8]

    • Solution: Ensure the reaction is protected from light by wrapping the flask in aluminum foil. Avoid the use of radical initiators unless a specific radical-mediated pathway is desired.

  • Substrate Instability: The indazole ring can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures.

    • Solution: If using a strong acid catalyst, add it slowly at a low temperature. After the reaction is complete, quench the reaction mixture promptly by pouring it into a cold, dilute solution of a reducing agent like sodium thiosulfate, followed by a mild base wash (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid.

  • Impure Reagents: Impurities in the starting material or brominating agent can catalyze decomposition pathways.

    • Solution: Use freshly purified starting materials and high-purity reagents. NBS, for example, can be recrystallized from water.

Frequently Asked Questions (FAQs)

What are the most likely side products in the bromination of methyl 1H-indazole-7-carboxylate and how are they formed?

The primary side products arise from bromination at positions other than the desired C3, and from over-bromination. The electron-withdrawing nature of the methyl carboxylate group at C7 deactivates the benzene portion of the indazole, making the pyrazole ring's C3 position the most probable site for electrophilic attack. However, other positions on the benzene ring, particularly C5, remain susceptible to bromination, leading to isomeric monobrominated products. Di-brominated products, such as 3,5-dibromo-methyl 1H-indazole-7-carboxylate, can form if more than one equivalent of the brominating agent is used or under forcing reaction conditions.

Reaction Mechanism: Electrophilic Bromination and Side Product Formation

G cluster_main Main Reaction Pathway cluster_side Side Product Formation SM Methyl 1H-indazole-7-carboxylate Br_plus Br+ Int1 Sigma Complex (C3 Attack) SM->Int1 + Br+ Int2 Sigma Complex (C5 Attack) SM->Int2 + Br+ Product 3-Bromo Product (Desired) Int1->Product - H+ Int3 Di-bromo Sigma Complex Product->Int3 + Br+ SideProduct1 5-Bromo Isomer Int2->SideProduct1 - H+ SideProduct2 3,5-Dibromo Product Int3->SideProduct2 - H+

Caption: Electrophilic attack of Br+ on the indazole ring leading to the desired C3 product and potential side products.

How can I effectively purify the desired 3-bromo-methyl 1H-indazole-7-carboxylate from its isomers and other impurities?

Purification can be challenging due to the similar polarities of the isomeric products.

  • Column Chromatography: This is the most effective method for separating isomers.

    • Stationary Phase: Silica gel is the standard choice.

    • Eluent System: A gradient elution is highly recommended. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity. The different isomers should elute at different rates, allowing for their separation. Careful monitoring of the fractions by TLC is crucial.

  • Recrystallization: If a significant amount of a single isomer is present, recrystallization can be an effective purification technique. You will need to screen various solvent systems to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.

Troubleshooting Workflow for Bromination of Methyl 1H-Indazole-7-Carboxylate

G cluster_problems Troubleshooting cluster_solutions Solutions Start Start Reaction Monitor Monitor by TLC Start->Monitor Analysis Analyze Crude Product (NMR, LC-MS) Monitor->Analysis LowConversion Low Conversion? Analysis->LowConversion End Pure Product Isomers Mixture of Isomers? LowConversion->Isomers No Sol_Conversion Increase Temp. Change Brominating Agent Change Solvent LowConversion->Sol_Conversion Yes Decomposition Decomposition? Isomers->Decomposition No Sol_Isomers Lower Temp. Control Stoichiometry Screen Solvents Isomers->Sol_Isomers Yes Sol_Decomposition Protect from Light Prompt Quench Purify Reagents Decomposition->Sol_Decomposition Yes Purify Column Chromatography Recrystallization Decomposition->Purify No Sol_Conversion->Start Sol_Isomers->Start Sol_Decomposition->Start Purify->End

Caption: A logical workflow for troubleshooting common issues in the bromination reaction.

Experimental Protocols

Protocol 1: General Procedure for the Bromination of Methyl 1H-Indazole-7-Carboxylate with NBS

Materials:

  • Methyl 1H-indazole-7-carboxylate

  • N-Bromosuccinimide (NBS), recrystallized

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • TLC plates (silica gel)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add methyl 1H-indazole-7-carboxylate (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile.

  • Cool the solution to 0°C in an ice bath.

  • Add N-bromosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

  • Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Adsorb the crude product onto a small amount of silica gel and dry it.

  • Load the dried silica gel onto the top of the column.

  • Begin elution with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure desired product and concentrate under reduced pressure.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[9][10]

References

Technical Support Center: Optimization of Suzuki Coupling for Methyl 3-bromo-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of Methyl 3-bromo-1H-indazole-7-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this specific and important heterocyclic building block. The indazole moiety is a privileged scaffold in drug discovery, and its successful functionalization is often a critical step in synthesizing novel therapeutic agents.[1][2]

This document moves beyond generic protocols to provide a focused, in-depth resource for troubleshooting and optimizing this reaction. We will explore the causal relationships behind experimental choices, address common points of failure, and provide validated protocols to guide your laboratory work.

Part 1: Frequently Asked Questions - Establishing a Robust Foundation

This section addresses fundamental questions to help you set up a successful reaction from the start.

Q1: I'm starting with this compound. What is a reliable set of initial conditions for a Suzuki coupling?

A1: For a robust starting point, leveraging established conditions for similar C7-bromoindazole substrates is recommended. A well-vetted system involves a palladium(0) catalyst, a carbonate base, and a mixed aqueous solvent system, often heated conventionally or via microwave irradiation.[2][3]

A typical setup would be:

  • Aryl Halide: this compound (1.0 equiv)

  • Boronic Acid: Aryl or heteroaryl boronic acid (1.3 - 1.5 equiv)

  • Catalyst: Pd(PPh₃)₄ (5-10 mol%)

  • Base: Cs₂CO₃ (1.3 - 2.0 equiv)

  • Solvent: A mixture such as 1,4-Dioxane/EtOH/H₂O (e.g., in a 6:3:1 ratio)[2][3]

  • Temperature: 100-140 °C

  • Atmosphere: Inert (Nitrogen or Argon)

Causality: The use of Pd(PPh₃)₄ provides a pre-formed, active Pd(0) source, bypassing the need for an in-situ reduction step that can sometimes be sluggish or lead to side reactions.[4] Cesium carbonate is a strong, yet relatively soft, inorganic base that effectively promotes the transmetalation step without causing significant hydrolysis of the methyl ester, a common issue with stronger bases like NaOH or KOH.[5] The mixed solvent system ensures the solubility of both the organic substrate and the inorganic base.

Q2: Why is the catalyst and ligand choice so important for an unprotected NH-indazole?

A2: The free N-H group on the indazole ring is a critical factor. Nitrogen-rich heterocyles can act as ligands themselves, coordinating to the palladium center.[6] This coordination can inhibit the catalyst by occupying a vacant site needed for the catalytic cycle to proceed, effectively sequestering the active palladium species and leading to low or no conversion.[6]

Furthermore, the electronic nature of the indazole ring can influence the rate-determining oxidative addition step. The choice of ligand modulates the electron density and steric environment around the palladium atom, directly impacting its reactivity. For challenging substrates, more electron-rich and bulky phosphine ligands (such as Buchwald-type biarylphosphine ligands like XPhos or SPhos) or N-heterocyclic carbenes (NHCs) can accelerate the oxidative addition and subsequent reductive elimination steps, overcoming catalyst inhibition and steric hindrance.[7][8]

Q3: Which bases are recommended, and what are the risks associated with the wrong choice?

A3: The base plays a crucial role in the Suzuki-Miyaura reaction; it activates the boronic acid to form a more nucleophilic borate species, which is necessary for the transmetalation step.[9]

  • Recommended Bases:

    • Cesium Carbonate (Cs₂CO₃): Often the base of choice for sensitive substrates. Its high solubility in organic solvents and appropriate basicity make it highly effective.[3][10]

    • Potassium Carbonate (K₂CO₃): A more cost-effective alternative to Cs₂CO₃, it is also highly effective but may require more vigorous stirring or slightly higher temperatures due to lower solubility.[5][11]

    • Potassium Phosphate (K₃PO₄): A stronger base that can be very effective, particularly for less reactive aryl chlorides or hindered substrates.[6][12]

  • Risks and Bases to Avoid:

    • Strong Hydroxide Bases (e.g., NaOH, KOH): These should be used with extreme caution or avoided entirely for this substrate. The presence of the methyl ester at the C7 position makes it highly susceptible to saponification (hydrolysis) under strongly basic aqueous conditions, leading to the formation of the corresponding carboxylic acid as an undesired byproduct.

    • Amine Bases (e.g., Et₃N): Organic amine bases are generally not effective for Suzuki couplings as they are often not basic enough to facilitate efficient boronate formation and can compete with phosphine ligands for coordination to the palladium center.[5]

Q4: How does the solvent system impact the reaction efficiency?

A4: The solvent system must solubilize, at least partially, all reaction components—the organic halide, the boronic acid, the palladium catalyst complex, and the inorganic base.

  • Aprotic Solvents: Toluene, 1,4-dioxane, or DME are commonly used. Dioxane is particularly favored for its ability to dissolve a wide range of organic compounds and its high boiling point.[3][12]

  • Role of Water: A small amount of water is often beneficial or even necessary. It helps to dissolve the inorganic base and facilitates the formation of the hydroxide-boronate complex, which is key for transmetalation. However, an excess of water can promote protodeboronation, a major side reaction where the boronic acid is replaced by a hydrogen atom.[7]

  • Co-solvents: Alcohols like ethanol can be added to improve the solubility of reagents and facilitate a more homogeneous reaction mixture.[2][3]

Therefore, a carefully optimized mixed solvent system, such as Dioxane/EtOH/H₂O, provides the best balance for this specific transformation.[2][3]

Part 2: Troubleshooting Guide - A Logical Approach to Failure Analysis

When a reaction fails, a systematic approach is crucial. This guide is structured to help you diagnose and solve common problems encountered with this substrate.

Problem 1: Low or No Product Yield
Symptom Potential Cause Recommended Action & Rationale
No reaction, only starting material recovered. Inactive Catalyst: The Pd(0) species is the active catalyst. Pd(II) precatalysts must be reduced in-situ, which can fail. Pd(0) sources can degrade upon improper storage.[7]1. Use a fresh source of Pd(PPh₃)₄. 2. Switch to a robust Pd(II) precatalyst/ligand system, such as Pd(dppf)Cl₂ or a Buchwald-type precatalyst (e.g., XPhos Pd G3), which are often more air-stable.[8][11]
Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and promote homocoupling of the boronic acid.[4][7]1. Thoroughly degas the solvent(s) using techniques like freeze-pump-thaw or by bubbling with an inert gas (Ar or N₂) for at least 30 minutes.[13] 2. Maintain a positive pressure of inert gas throughout the reaction setup and duration.
Incomplete conversion, significant starting material remains. Insufficient Thermal Energy: The reaction may have a high activation energy barrier, especially if sterically hindered coupling partners are used.1. Increase the reaction temperature. If at 100 °C, try increasing to 120-140 °C. 2. Switch to microwave heating. Microwaves can rapidly and efficiently heat the reaction, often reducing reaction times and improving yields.[3][10]
Poor Reagent Stoichiometry or Purity: Impure boronic acid or an insufficient excess can lead to incomplete conversion.1. Verify the purity of the boronic acid. Consider recrystallization if necessary. 2. Increase the equivalents of boronic acid from 1.3 to 1.5 or even 2.0 equivalents.
Problem 2: Significant Byproduct Formation
Byproduct Identification Cause Solution & Rationale
Homocoupling Product (Biaryl of Boronic Acid) Mass spectrum shows a mass corresponding to (Aryl-Aryl), where Aryl is from the boronic acid. Often co-elutes with the desired product.[8]Presence of oxygen and Pd(II) species can catalyze the oxidative coupling of two boronic acid molecules.[4]1. Improve degassing procedures (see above).[7] 2. Use a direct Pd(0) source like Pd(PPh₃)₄ to minimize the initial concentration of Pd(II).
Protodeboronation Product (Arene from Boronic Acid) Mass spectrum shows a mass corresponding to (Aryl-H).The C-B bond of the boronic acid is cleaved and replaced by a proton from a source like water, often accelerated by strong bases or high temperatures.[7]1. Use a milder base, such as K₂CO₃ or KF, instead of K₃PO₄.[7] 2. Reduce the amount of water in the solvent system or switch to anhydrous conditions if possible. 3. Avoid excessively high temperatures or prolonged reaction times.
Dehalogenation Product (Methyl 1H-indazole-7-carboxylate) Mass spectrum shows a mass corresponding to the starting material minus bromine.The aryl-palladium intermediate reacts with a hydride source (often from solvent or amine impurities) followed by reductive elimination.[4]1. Use high-purity, anhydrous solvents. 2. Avoid amine bases. 3. Ensure the base is free of formate impurities.

Part 3: Experimental Protocols & Data

Optimized Reaction Conditions Summary

The following table summarizes optimized conditions derived from a study on a closely related C7-bromo-1H-indazole substrate, which serves as an excellent blueprint for your experiments.[2][3]

ParameterOptimized ConditionRationale
Catalyst Pd(PPh₃)₄ (10 mol%)Direct source of active Pd(0), effective for many indazole couplings.
Base Cs₂CO₃ (1.3 equiv)Strong, soluble base that minimizes risk of ester hydrolysis.
Solvent Dioxane/EtOH/H₂O (3/1.5/0.5 mL per 1 mmol substrate)Balanced system for solubility of both organic and inorganic reagents.
Temperature 140 °CProvides sufficient energy for efficient coupling.
Heating Sealed Tube or MicrowaveControlled heating environment to reach desired temperatures.
Protocol 1: Optimized Suzuki Coupling using Conventional Heating
  • To an oven-dried reaction tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.3 equiv), and Cesium Carbonate (Cs₂CO₃, 1.3 equiv).

  • Evacuate and backfill the tube with inert gas (Argon or Nitrogen) three times.

  • Under a positive flow of inert gas, add the catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.10 equiv).

  • Add the degassed solvent mixture of 1,4-dioxane, ethanol, and water (ratio of 6:3:1 by volume).

  • Seal the reaction tube tightly.

  • Place the tube in a preheated oil bath or heating block at 140 °C.

  • Stir the reaction for 4 hours. Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, allow the reaction to cool to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired product.

Part 4: Visualization of Key Processes

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the catalytic cycle. Understanding this process is key to rational troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Complex Ar-Pd(II)L₂-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Ar'-B(OR)₂ + Base PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' (Product)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

This decision tree provides a logical path for diagnosing a failed or low-yielding reaction.

Troubleshooting_Workflow Start Reaction Failure: Low or No Yield Check_Inert Is Inert Atmosphere Guaranteed? Start->Check_Inert Degas Action: Improve Degassing & Purging Technique Check_Inert->Degas No Check_Catalyst Is Catalyst Active? Check_Inert->Check_Catalyst Yes Degas->Check_Catalyst New_Catalyst Action: Use Fresh or Alternative Catalyst Check_Catalyst->New_Catalyst No Check_Temp Is Temperature Sufficient? Check_Catalyst->Check_Temp Yes New_Catalyst->Check_Temp Increase_Temp Action: Increase Temp or Use Microwave Check_Temp->Increase_Temp No Check_Byproducts Byproducts Observed? Check_Temp->Check_Byproducts Yes Increase_Temp->Check_Byproducts Homocoupling Homocoupling? Check_Byproducts->Homocoupling Yes Protodeboronation Protodeboronation? Check_Byproducts->Protodeboronation No Homocoupling->Degas Dehalogenation Dehalogenation? Protodeboronation->Dehalogenation No Milder_Base Action: Use Milder Base (K₂CO₃) / Less H₂O Protodeboronation->Milder_Base Yes Pure_Solvents Action: Use High-Purity Anhydrous Solvents Dehalogenation->Pure_Solvents Yes Success Reaction Optimized Dehalogenation->Success No Milder_Base->Success Pure_Solvents->Success

Caption: A decision tree for troubleshooting the Suzuki coupling reaction.

References

Technical Support Center: Preventing Debromination of Methyl 3-bromo-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support hub for handling Methyl 3-bromo-1H-indazole-7-carboxylate. This guide is structured to provide direct, actionable solutions to common challenges, with a primary focus on preventing unwanted debromination during synthetic transformations. As Senior Application Scientists, we combine mechanistic understanding with practical, field-tested advice to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem with my this compound reaction?

A1: Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom on your indazole ring is replaced by a hydrogen atom.[1][2] This leads to the formation of Methyl 1H-indazole-7-carboxylate as a byproduct, reducing the yield of your desired product and complicating purification. This reaction is particularly common in palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations.[2][3] The C-Br bond has a dissociation energy of about 293 kJ/mol, making it susceptible to cleavage under certain catalytic conditions.[1]

Q2: I'm performing a Buchwald-Hartwig amination and observing significant debromination. What are the likely causes?

A2: In Buchwald-Hartwig aminations, debromination is a known side reaction that competes with the desired C-N bond formation.[2] The primary causes often relate to the catalytic cycle. A common pathway involves the formation of a palladium-hydride (Pd-H) species, which can then react with your starting material in a process called hydrodehalogenation.[2][4][5] Factors that promote this include:

  • High Temperatures: Can lead to ligand degradation or promote side reactions like beta-hydride elimination from amide intermediates.[2][6]

  • Strong Bases: Bases like sodium tert-butoxide (NaOt-Bu), while effective for amination, can promote the formation of Pd-H species or other pathways leading to debromination.[7]

  • Sub-optimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. An inappropriate ligand may not sufficiently promote the desired reductive elimination over competing debromination pathways.[3]

Q3: Can my solvent choice influence the rate of debromination?

A3: Absolutely. Protic solvents, such as alcohols (e.g., isopropanol, methanol), can act as a hydride source, directly contributing to the hydrodehalogenation of your aryl bromide.[3][8] While sometimes used as co-solvents, their presence should be carefully evaluated. Aprotic solvents like dioxane, THF, or toluene are generally preferred for these types of cross-coupling reactions to minimize this risk.[3][9]

Q4: How can I detect and quantify the amount of debrominated byproduct in my reaction mixture?

A4: The most common methods for detecting and quantifying the debrominated byproduct, Methyl 1H-indazole-7-carboxylate, are:

  • Thin-Layer Chromatography (TLC): A quick qualitative check. The byproduct will have a different Rf value than your starting material and product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive identification through mass-to-charge ratio and can quantify the relative amounts of each component.

  • Proton NMR (¹H NMR): By integrating the signals corresponding to the starting material, product, and the debrominated byproduct, you can determine their relative ratios in the crude reaction mixture.

Troubleshooting Guide: Minimizing Debromination

This section provides a systematic approach to troubleshoot and mitigate debromination of this compound in your reactions.

Issue: Significant Formation of Debrominated Byproduct in Cross-Coupling Reactions

This is the most frequently encountered problem. The following workflow provides a logical sequence for optimizing your reaction conditions.

Troubleshooting Workflow Diagram

Caption: A logical workflow for troubleshooting debromination.

Detailed Troubleshooting Steps
Step 1: Optimize the Base

The choice of base is critical. Strong alkoxide bases can sometimes accelerate debromination.

  • Rationale: Milder bases are less likely to promote the formation of hydride species that lead to hydrodehalogenation.[3]

  • Recommendation: Switch from strong bases like NaOt-Bu or KOt-Bu to weaker inorganic bases.

  • Experimental Protocol:

    • Set up parallel reactions using your standard protocol.

    • In each reaction, substitute the base with one from the table below, keeping all other parameters constant.

    • Analyze the product distribution by LC-MS or ¹H NMR to determine the optimal base.

Base Strength Typical Application Notes on Debromination
NaOt-Bu, KOt-BuStrongBuchwald-HartwigHigh rates, but can increase debromination risk.[10]
K₃PO₄ModerateSuzuki, Buchwald-HartwigOften a good alternative to reduce debromination.[3][11]
K₂CO₃, Cs₂CO₃ModerateSuzukiGenerally safe choices, may require higher temps.[3]
CsFMildSuzukiReported to be effective in minimizing side products.[11]
Step 2: Re-evaluate the Ligand and Catalyst System

The ligand dictates the stability and reactivity of the palladium catalyst. Electron-rich, bulky phosphine ligands are often key to preventing debromination.

  • Rationale: Bulky ligands accelerate the desired reductive elimination step of the cross-coupling cycle, outcompeting the undesired hydrodebromination pathway.[3][12] Using a pre-formed catalyst (precatalyst) ensures efficient formation of the active Pd(0) species and can reduce side reactions.[3][6]

  • Recommendation: Switch to a modern, bulky phosphine ligand, preferably as part of a G2, G3, or G4 precatalyst.

  • Experimental Protocol:

    • Using the optimal base from Step 1, set up reactions with different palladium sources.

    • Compare your original catalyst (e.g., Pd(OAc)₂ with a separate ligand) against integrated precatalysts.

    • Monitor the reaction for both conversion and the ratio of desired product to debrominated byproduct.

Catalyst/Ligand System Generation Key Feature Recommendation for Use
Pd(OAc)₂ + PPh₃"Classic"General purposeProne to side reactions; avoid if debromination is an issue.
XPhos Pd G2/G3/G4PrecatalystBulky, electron-richExcellent first choice for suppressing dehalogenation in challenging couplings.[3][6]
RuPhos Pd G3/G4PrecatalystHigh activityParticularly effective for secondary amines in Buchwald-Hartwig reactions.[10]
tBuXPhosLigandFor indazolesSpecifically cited as a good ligand for coupling with indazoles.[10]

Catalyst Activation and Reaction Cycle

G Precatalyst Pd(II) Precatalyst (e.g., XPhos Pd G3) Pd0 Active Pd(0)L Species Precatalyst->Pd0 Activation (Base/Reagents) OxAdd Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Pd0->OxAdd Rate-Determining Step N_Binding Amine/Boronic Acid Binding OxAdd->N_Binding Reduct_Elim Reductive Elimination (Forms C-N or C-C bond) N_Binding->Reduct_Elim Key Step (Ligand Dependent) PdH Pd-H Species (Side Reaction Intermediate) N_Binding->PdH β-Hydride Elim. or other pathways Product Desired Product (Ar-Nu) Reduct_Elim->Product Product->Pd0 Catalyst Regeneration Debrom_Byproduct Debrominated Byproduct (Ar-H) Debrom_Byproduct->Pd0 Catalyst Regeneration Hydrodehalogenation Hydrodehalogenation PdH->Hydrodehalogenation Hydrodehalogenation->Debrom_Byproduct

Caption: Catalytic cycle showing the desired pathway vs. the debromination side reaction.

Step 3: Adjust Solvent and Temperature

These are fundamental parameters that control reaction kinetics and pathways.

  • Rationale: Lowering the temperature can selectively slow down the undesired debromination reaction more than the desired coupling reaction. As mentioned in FAQ A3, aprotic solvents prevent the solvent from acting as a hydride donor.

  • Recommendation: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Ensure your solvent is anhydrous and aprotic.

  • Experimental Protocol:

    • Using the best conditions from the previous steps, set up the reaction in an anhydrous, aprotic solvent (e.g., Dioxane, Toluene, THF).

    • Run a temperature screen, for example, at 60 °C, 80 °C, and 100 °C.

    • Monitor by TLC or LC-MS at set time points (e.g., 1h, 4h, 12h) to find the optimal balance between reaction time, conversion, and byproduct formation.

Step 4: Consider N-H Protection

For indazoles, the acidic N-H proton can sometimes interfere with the catalytic cycle.

  • Rationale: The N-H proton of the indazole ring is acidic and can react with strong bases. Protecting this position can prevent potential side reactions and may alter the electronic properties of the substrate, potentially disfavoring debromination.[3]

  • Recommendation: If optimization of other parameters fails, consider protecting the indazole N1 position. A Boc (tert-butyloxycarbonyl) group is a common choice as it is stable to many coupling conditions and can be easily removed later.[13]

  • Experimental Protocol:

    • Synthesize the N1-Boc protected version of this compound.[13]

    • Repeat the cross-coupling reaction using the previously optimized conditions (base, catalyst, solvent, temperature).

    • Compare the outcome to the reaction with the unprotected starting material.

By systematically working through these troubleshooting steps, you can identify the key parameters influencing the debromination side reaction and develop a robust, high-yielding protocol for your specific transformation.

References

Technical Support Center: Navigating the Regioselectivity of Indazole Bromination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of indazole bromination. The inherent electronic properties of the indazole scaffold present unique challenges in controlling the regioselectivity of electrophilic substitution. This document provides in-depth, experience-driven answers to common issues, troubleshooting workflows, and detailed protocols to help you achieve your desired bromoindazole isomer with higher fidelity and yield.

Frequently Asked Questions (FAQs): The Fundamentals of Indazole Bromination

Q1: Why is controlling regioselectivity in indazole bromination so challenging?

The challenge arises from the dual reactivity of the indazole ring system. It consists of a π-excessive pyrazole ring fused to a benzene ring. Electrophilic attack can occur at multiple positions, primarily C3, C5, and C7. The preferred position of attack is not fixed; it is highly sensitive to the reaction conditions, as these conditions dictate the dominant reactive species of the indazole itself.[1]

  • Indazole Anion (Basic Conditions): Deprotonation at N1 creates a highly electron-rich anion. This significantly enhances the nucleophilicity of the C3 position, making it the overwhelmingly preferred site for bromination.[1][2]

  • Neutral Indazole (Neutral/Mild Conditions): In its molecular form, the indazole ring's reactivity is more nuanced. Kinetic studies have shown the general order of reactivity to be C5 > C3 > C7.[1]

  • Indazolium Cation (Acidic Conditions): Protonation of the pyrazole ring deactivates it towards electrophilic attack. Bromination is therefore directed to the less deactivated benzene ring, favoring the C5 and C7 positions.[1][2]

Understanding which species dominates your reaction vessel is the first and most critical step in predicting and controlling the regiochemical outcome.

Q2: What are the most common brominating agents for indazole, and how do they differ?

Several brominating agents are commonly employed, each with distinct advantages in terms of reactivity, handling, and selectivity.

Brominating AgentCommon AbbreviationKey Characteristics & Typical Use Case
Bromine Br₂A strong, highly reactive liquid brominating agent. Often used with acetic acid or in solvents like DMF.[3][4] Its high reactivity can sometimes lead to over-bromination, producing di- or tri-brominated side products.[2]
N-Bromosuccinimide NBSA crystalline solid that is easier and safer to handle than liquid bromine. It is widely used for regioselective bromination at the C3 position and can also be used for C7 bromination under specific conditions.[2][4][5]
1,3-Dibromo-5,5-dimethylhydantoin DBDMHAn efficient solid bromine source used for rapid, site-specific C3 bromination, often under mild, ultrasound-assisted conditions.[6][7][8]

The choice of agent should be tailored to the desired outcome and the substrate's sensitivity. For selective mono-bromination, solid reagents like NBS or DBDMH often provide better control over stoichiometry.[2]

Troubleshooting Guide: Achieving C3-Selective Bromination

The C3 position is often targeted for further functionalization in drug discovery programs. Achieving high selectivity for this position is a common goal.

Q3: I am attempting a C3 bromination with NBS but am getting a mixture of starting material and 3,5-dibromoindazole. How can I improve selectivity for the mono-brominated product?

This is a classic issue of balancing reactivity and preventing over-bromination. Here are several parameters to adjust:

  • Control Stoichiometry: This is the most critical factor. Ensure you are using a controlled amount of the brominating agent, typically between 1.0 and 1.1 equivalents. Using a significant excess of NBS will invariably lead to di-brominated species.[2][5]

  • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -10 °C). Lowering the temperature decreases the overall reaction rate, often enhancing the selectivity between the first and second bromination events.

  • Solvent Choice: The solvent can influence selectivity. For C3-bromination, polar aprotic solvents like DMF or MeCN are common.[3][4] Some protocols report good selectivity using environmentally friendly solvents like ethanol or even water with NBS.[2][9]

  • Consider Basic Conditions: Adding a mild base (e.g., NaHCO₃, K₂CO₃) can deprotonate the indazole to form the highly reactive N1-anion. This anion reacts almost exclusively at the C3 position, which can dramatically improve regioselectivity and prevent bromination on the benzene ring.[2][4]

Workflow for Optimizing C3-Bromination

G start Goal: Selective C3-Bromination prob Problem: Mixture of Isomers / Over-bromination start->prob step1 Step 1: Verify Stoichiometry (Use 1.0-1.1 eq. NBS/DBDMH) prob->step1 Adjust step2 Step 2: Reduce Reaction Temperature (e.g., from RT to 0°C) step1->step2 If issue persists step3 Step 3: Introduce a Base (e.g., K2CO3, NaHCO3) To favor C3-anionic attack step2->step3 If issue persists outcome Result: Improved C3 Selectivity step2->outcome Solved step4 Step 4: Change Brominating Agent (e.g., from NBS to DBDMH) step3->step4 Alternative step3->outcome Solved step4->outcome Solved

Caption: Troubleshooting workflow for C3-bromination.

Protocol 1: Ultrasound-Assisted C3-Bromination with DBDMH

This protocol leverages 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under mild, ultrasound-assisted conditions for a rapid and highly selective C3-bromination.[7][8]

Materials:

  • Indazole substrate (1.0 eq.)

  • DBDMH (1.0 eq.)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq.)

  • Ethanol (EtOH)

Procedure:

  • To a reaction vessel, add the indazole substrate (0.2 mmol), DBDMH (0.2 mmol), and Na₂CO₃ (0.4 mmol).

  • Add ethanol (2.0 mL) as the solvent.

  • Place the vessel in an ultrasonic bath (e.g., 40 kHz/50 W) and sonicate at 40 °C for 30 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 3-bromoindazole product.

Causality: The use of ultrasound provides energy to overcome the activation barrier under mild thermal conditions, while DBDMH serves as an efficient electrophilic bromine source. The basic conditions with Na₂CO₃ favor the formation of the C3-reactive indazole anion.[8]

Troubleshooting Guide: Targeting the Benzene Ring (C5/C7-Bromination)

While C3 is often the kinetic product, specific applications require bromination on the carbocyclic ring. This requires fundamentally different conditions that deactivate the pyrazole ring.

Q4: How can I favor bromination at the C5 or C7 position instead of C3?

To target the benzene ring, you must suppress the high reactivity of the C3 position. The most effective strategy is to perform the bromination under acidic conditions.

  • Mechanism of Action: In a strong acid (e.g., acetic acid, H₂SO₄), the indazole is protonated to form the indazolium cation. This withdraws electron density from the heterocyclic ring, deactivating it towards further electrophilic attack. The electrophile (Br⁺) is then directed to the less deactivated benzene ring, with C5 and C7 being the preferred sites.[1][2]

  • Substituent Effects: The presence of substituents on the indazole ring can further direct bromination. For example, a study on 4-substituted NH-free indazoles demonstrated a highly regioselective C7-bromination using NBS in DMF at 80 °C.[5][10] Electron-donating or -withdrawing groups at other positions will influence the reactivity and orientation on the benzene ring according to standard electrophilic aromatic substitution rules.

Protocol 2: Selective Bromination of Indazole-3-carboxylic acid at C5

This protocol demonstrates the bromination of a C3-substituted indazole, where the conditions favor substitution on the benzene ring.[11]

Materials:

  • Indazole-3-carboxylic acid (1.0 eq.)

  • Bromine (Br₂) (2.0 eq.)

  • Glacial Acetic Acid

Procedure:

  • Suspend indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL) and heat to 120 °C until a clear solution forms.

  • Cool the solution to 90 °C.

  • Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) dropwise while maintaining the temperature at 90 °C.

  • Continue heating at 90 °C for 16 hours after the addition is complete.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Stir for 15 minutes. The product will precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid.[11]

Causality: The electron-withdrawing carboxylic acid at C3 already deactivates the pyrazole ring. The use of hot acetic acid as the solvent provides the acidic medium to further ensure that electrophilic attack is directed to the carbocyclic ring, yielding the C5-bromo product.

Comparative Summary of Conditions for Regioselectivity
Target PositionIndazole SpeciesTypical ConditionsBrominating AgentExpected Outcome
C3 Anion / NeutralBasic (K₂CO₃) or Neutral; Low Temp; UltrasoundNBS, DBDMH[4][7][8]High selectivity for 3-bromoindazole.
C5 / C7 Cation / NeutralAcidic (Acetic Acid); Elevated TempBr₂, NBS[1][2][11]Mixture of C5 and C7 isomers, or selective C5/C7 with directing groups.
C5, C7 (Di-bromo) NeutralExcess NBS (2.0+ eq.) in DMF at high tempNBS[5]Formation of 5,7-dibromo-substituted indazoles.

Advanced Topic: The Role of N-Protecting Groups

Q5: Can N-protection be used to control the regioselectivity of bromination?

Yes, N-protection is a powerful strategy, although its primary role is often to enable subsequent reactions (like lithiation) rather than to direct bromination itself. However, it has significant secondary effects:

  • Blocking Tautomerization: Protection at N1 or N2 prevents the formation of the other tautomer and the N1-anion, altering the electronic landscape.[12]

  • Steric Hindrance: A bulky protecting group at N1 can sterically hinder the C7 position, potentially increasing the relative yield of the C5-bromo isomer.

  • Directing Metalation: Certain protecting groups, like SEM (2-(trimethylsilyl)ethoxymethyl), are used to direct regioselective C3-lithiation after protection at N2. The resulting C3-lithiated species can then be quenched with an electrophilic bromine source to afford the 3-bromoindazole with exceptional selectivity.[12]

The choice of N-alkylation or N-acylation itself can be a complex regioselectivity challenge, influenced by steric and electronic effects of substituents on the indazole ring.[13][14][15][16]

Logical Flow for Advanced Regiocontrol

G start Goal: Unambiguous C3-Bromination step1 Protect Indazole at N2 (e.g., with SEM-Cl) start->step1 step2 Regioselective C3-Lithiation (Directed by SEM group using n-BuLi) step1->step2 step3 Quench with Electrophilic Bromine Source (e.g., CBr4) step2->step3 step4 Deprotect N2 (e.g., with TBAF or HCl) step3->step4 outcome Pure 3-Bromoindazole step4->outcome

Caption: N-protection/directed metalation workflow.[12]

References

Technical Support Center: A Troubleshooting Guide for the Purification of Methyl 3-bromo-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the purification of Methyl 3-bromo-1H-indazole-7-carboxylate, a key intermediate in pharmaceutical and agrochemical research.[1] This document is designed to provide practical, field-tested advice to overcome common challenges encountered during the isolation and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Impurities can arise from several sources, including unreacted starting materials, side-products, and reagents from the synthetic steps. The most common impurities to anticipate are:

  • Unreacted Starting Materials: Depending on your synthetic route, this could include 3-bromo-1H-indazole-7-carboxylic acid or the corresponding acyl chloride/activated ester.

  • Regioisomers: The formation of the undesired 2H-indazole isomer is a common challenge in indazole synthesis and can lead to purification difficulties.[2]

  • Over-brominated species: If the bromination step is not carefully controlled, di-bromo species may form.

  • Hydrolysis Product: The methyl ester can hydrolyze back to the carboxylic acid if exposed to water and acidic or basic conditions during workup or purification.

  • Residual Solvents and Reagents: Solvents used in the reaction or purification (e.g., DMF, ethyl acetate, hexane) and residual coupling agents or their byproducts (e.g., HOBt, EDC) are common contaminants.[3]

Q2: What are the primary methods for purifying crude this compound?

A2: The two most effective and widely used methods for the purification of this compound are column chromatography and recrystallization. The choice between these methods will depend on the impurity profile and the desired final purity.

Q3: My purified compound shows a broad melting point. What does this indicate?

A3: A broad melting point range is a strong indicator of impurities. The presence of even small amounts of residual solvents or unreacted starting materials can depress and broaden the melting point. Further purification is recommended.

Q4: How can I assess the purity of my final product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of purity.

  • Thin-Layer Chromatography (TLC): Provides a quick qualitative assessment of purity and can help in developing a column chromatography method.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the desired product and can identify organic impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Troubleshooting Guides

Column Chromatography Purification

Column chromatography is a powerful technique for separating this compound from closely related impurities.

Problem 1: Poor separation of the desired compound from impurities.

  • Possible Cause: The solvent system (eluent) may not have the optimal polarity to resolve the components of the mixture.

  • Solution:

    • TLC Analysis: Before running a column, perform a thorough TLC analysis with various solvent systems to find an eluent that provides good separation between your product and the impurities. Aim for an Rf value of 0.2-0.4 for the desired compound.

    • Solvent Gradient: Employ a gradient elution instead of an isocratic one. Start with a less polar solvent and gradually increase the polarity. A gradient of ethyl acetate in hexane is a good starting point for many indazole derivatives.[4]

    • Stationary Phase: While silica gel is most common, consider using neutral alumina, which can be effective for separating indazole derivatives.

Problem 2: The compound is not eluting from the column.

  • Possible Cause: The eluent is too non-polar, causing your compound to remain strongly adsorbed to the stationary phase.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the polarity of your solvent system. If you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. If using dichloromethane, adding a small percentage of methanol can be effective.

Recrystallization Purification

Recrystallization is an excellent method for obtaining highly pure crystalline material, especially for removing minor impurities after a preliminary purification by chromatography.

Problem 1: The compound "oils out" instead of forming crystals.

  • Possible Cause: This can happen if the solution is supersaturated, the cooling rate is too fast, or certain impurities are present.

  • Solution:

    • Re-heat and Add Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation.

    • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.

    • Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the cooled solution to initiate crystallization.

Problem 2: Poor recovery of the compound after recrystallization.

  • Possible Cause: The compound may be too soluble in the chosen solvent, even at low temperatures, or too much solvent was used.

  • Solution:

    • Solvent Screening: Test the solubility of your crude product in a range of solvents to find one where it is highly soluble at elevated temperatures and poorly soluble at room temperature. Potential solvents to screen include ethanol, methanol, and ethyl acetate.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Solvent Anti-solvent System: Consider a two-solvent system. Dissolve the compound in a good solvent at room temperature, and then slowly add a poor solvent (in which the compound is insoluble) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

Experimental Protocols

Protocol 1: Column Chromatography of this compound
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent (e.g., dichloromethane) and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a low polarity solvent system (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 30-40% ethyl acetate in hexane). The optimal gradient should be determined by prior TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: Based on solubility tests, select a suitable solvent (e.g., ethanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Data Presentation

Table 1: Suggested Solvent Systems for TLC and Column Chromatography

Stationary PhaseEluent System (v/v)Application
Silica GelEthyl Acetate / Hexane (Gradient)General purpose purification
Silica GelMethanol / Dichloromethane (Gradient)For more polar impurities
Neutral AluminaEthyl Acetate / Hexane (Gradient)Alternative for acid-sensitive compounds

Table 2: Potential Solvents for Recrystallization

SolventSolubility ProfileNotes
EthanolGood solubility when hot, lower when coldA common and effective choice for many indazole derivatives.[5]
MethanolSimilar to ethanol, may be slightly more solvatingAnother good option to screen.
Ethyl AcetateModerate solubilityMay be suitable for some impurity profiles.
TolueneGood solubility when hotCan be effective but has a higher boiling point.

Visualization of Workflows

Purification_Troubleshooting cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Post-Purification Crude_Product Crude this compound TLC_Analysis TLC Analysis in various solvent systems Crude_Product->TLC_Analysis Decision Impurity Profile? TLC_Analysis->Decision Column_Chromatography Column Chromatography Decision->Column_Chromatography Multiple spots or close Rf values Recrystallization Recrystallization Decision->Recrystallization Mainly one spot with minor impurities Purity_Check Purity Assessment (HPLC, NMR, MS) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Pure_Product Pure Product (>98%) Purity_Check->Pure_Product Meets specifications Further_Purification Requires Further Purification Purity_Check->Further_Purification Fails specifications Further_Purification->Recrystallization

Caption: A decision-making workflow for the purification of this compound.

References

Technical Support Center: Troubleshooting Catalyst Poisoning in Palladium-Catalyzed Reactions of Methyl 3-bromo-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a critical challenge encountered during the synthesis of indazole-based compounds: catalyst poisoning. Specifically, we will address issues arising in palladium-catalyzed cross-coupling reactions involving Methyl 3-bromo-1H-indazole-7-carboxylate . Our approach moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose, prevent, and resolve these common but complex problems.

Section 1: Frequently Asked Questions - Is My Catalyst Poisoned?

This section addresses the initial diagnosis of catalyst deactivation. Understanding the symptoms is the first step toward an effective solution.

Q1: My Suzuki-Miyaura (or Heck) reaction with this compound has stalled. How can I tell if catalyst poisoning is the culprit?

A1: Catalyst poisoning should be a primary suspect when you observe one or more of the following symptoms:

  • Complete Lack of Reactivity: The reaction fails to initiate, with starting materials remaining largely unconsumed even after extended reaction times or heating.

  • Stalled Conversion: The reaction begins as expected but stops prematurely, leaving a mixture of starting material and product. This is often indicative of a poison being slowly released or generated in situ.

  • Formation of Palladium Black: You observe the precipitation of a fine, black solid. This is metallic palladium (Pd(0)) that has agglomerated and fallen out of the catalytic cycle, rendering it inactive.[1][2] While not always caused by poisoning, it's a strong indicator that the ligand-stabilized Pd(0) species is not stable under the reaction conditions.

  • Inconsistent Results: The reaction works well with one batch of reagents or solvent but fails with another. This points to trace impurities acting as poisons.

  • Side Reactions Dominate: You observe an increase in undesired side reactions, such as the homocoupling of boronic acid partners in Suzuki reactions.[3] This can happen when the primary catalytic cycle is inhibited, allowing alternative pathways to compete.

Q2: What are the most common poisons in reactions involving this specific indazole substrate?

A2: Poisons can be broadly categorized by their origin. For palladium-catalyzed reactions, especially with heterocyclic substrates, the threats are numerous.

Poison Category Specific Examples Common Sources
Substrate/Product-Derived Nitrogen-containing heterocycles (the indazole itself)The substrate, product, or nitrogenous bases can coordinate too strongly to the palladium center.[4][5]
Reagent-Derived Sulfur Species (H₂S, thiols, sulfates)Contaminated reagents, solvents (e.g., DMF), or starting materials synthesized using sulfur-containing reagents.[6]
Phosphorus Species (phosphines, phosphites, phosphates)Lubricating oils (from equipment), degradation of phosphine ligands, or impurities in reagents.[7][8]
Halides, Cyanides, COImpurities in inorganic bases, solvents, or atmosphere.[9]
Leached Contaminants Heavy Metals (Mercury, Lead, Arsenic)Leaching from glassware, stir bars, or previously used equipment.[10]

Q3: You listed the indazole substrate itself as a potential poison. Can you explain the mechanism behind this?

A3: This is a critical and often overlooked aspect of working with N-heterocycles. The nitrogen atoms in the indazole ring possess lone pairs of electrons that can strongly coordinate to the electron-deficient palladium center. This can lead to two primary problems:

  • Catalyst Sequestration: The substrate or product can act as a chelating ligand, binding to the palladium and forming a stable, off-cycle complex. This effectively removes the catalyst from the reaction, preventing it from participating in the crucial steps of oxidative addition or reductive elimination.[5][11]

  • Inhibition of Key Steps: Even if the coordination is reversible, it can increase the energy barrier for the desired catalytic steps, slowing the reaction dramatically. This is a common challenge in Heck reactions with N-heteroaryl halides.[4]

This phenomenon, known as substrate or product inhibition, is why reactions involving N-heterocycles often require specialized ligands or conditions compared to simpler aryl halide couplings.

Section 2: Troubleshooting Guide - Pinpointing the Poison

Once poisoning is suspected, a systematic approach is needed to identify the source and implement a corrective strategy.

Issue 1: Rapid & Complete Catalyst Deactivation
  • Symptoms: The reaction never starts, or you see immediate formation of palladium black. This suggests a potent, fast-acting poison.

  • Probable Cause: High-affinity poisons like sulfur or certain phosphorus compounds. Sulfur species, in particular, form very strong bonds with reduced metal surfaces, permanently blocking the active sites.[6][9]

  • Troubleshooting Workflow:

    G A Reaction Failure (No Conversion) B Run Control Experiment: Use pristine reagents & solvents from new bottles A->B C Reaction Succeeds B->C Yes E Reaction Fails Again B->E No D Isolate the Source: Test original reagents one by one C->D F Analyze Suspect Reagent/Solvent (e.g., GC-MS for organic sulfides, ICP-MS for elemental S/P) E->F H Consider Substrate Purity: Recrystallize or re-purify This compound E->H G Source Identified: Purify or replace the contaminated material F->G I Reaction Still Fails: Investigate substrate-specific inhibition (See Issue 2) H->I

    Caption: Troubleshooting workflow for identifying potent catalyst poisons.

Issue 2: Sluggish or Stalling Reactions (Substrate/Product Inhibition)
  • Symptoms: The reaction is slow, requires high catalyst loading, or stops before completion. This is characteristic of competitive inhibition by the N-heterocycle.

  • Causality Explained: The coordinative bond between the indazole's nitrogen and the palladium catalyst creates an inactive or less active species. To overcome this, the catalytic system must be modified to disfavor this interaction. The solution lies in ligand selection. Sterically bulky ligands can physically block the substrate from accessing the metal center in a non-productive way, ensuring that the desired catalytic geometry is favored.[4]

  • Mitigation Strategy: Ligand Modification

Ligand Class Example(s) Mechanism of Action & Rationale
Monodentate Buchwald-type Ligands XPhos, SPhos, RuPhosThese ligands are sterically demanding. Their bulk creates a coordinatively unsaturated environment around the palladium that is crucial for reactivity while hindering the binding of the flat indazole ring in a deactivating manner.[11]
Bulky Bidentate Ligands (S)-DTBM-SEGPHOSFor specific applications like asymmetric Heck reactions, bulky chiral ligands are essential. They not only induce chirality but also prevent catalyst poisoning through steric hindrance.[4]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesNHCs form very strong bonds with palladium, making the catalyst more robust and less susceptible to displacement or deactivation by other coordinating species.

Expert Tip: If you suspect substrate inhibition, a simple screening experiment using a panel of bulky phosphine ligands (e.g., XPhos, RuPhos) at a slightly elevated temperature is often the most effective path to a solution.

Section 3: Protocols for Diagnosis and Recovery

Here we provide actionable, step-by-step protocols for advanced troubleshooting and prevention.

Protocol 1: Analytical Screening for Elemental Poisons

This protocol outlines how to prepare samples for Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) analysis, a highly sensitive technique for detecting trace metal and elemental contaminants.[10]

  • Objective: To quantify potential elemental poisons (e.g., S, P, As, Pb, Hg) in reagents, solvents, or the starting material.

  • Materials:

    • Suspect reagent/solvent sample (~1 g or 1 mL).

    • High-purity nitric acid (trace metal grade).

    • High-purity deionized water (18 MΩ·cm).

    • ICP-MS compatible digestion vessels.

  • Procedure:

    • Blank Preparation: Prepare a blank sample containing only the high-purity acid and water to establish a baseline.

    • Sample Preparation: Accurately weigh approximately 0.1-0.5 g of the solid sample (or pipette 0.5 mL of a liquid) into a clean digestion vessel.

    • Digestion: Carefully add a suitable volume of concentrated nitric acid. If the sample is highly organic, a microwave digestion system is recommended to ensure complete mineralization.

    • Dilution: After digestion and cooling, dilute the sample to a final volume with deionized water. The dilution factor must be recorded accurately.

    • Analysis: Submit the blank and prepared samples to an analytical lab for ICP-MS analysis. Request a full elemental screen with a focus on known catalyst poisons.[12]

  • Interpretation: Compare the elemental concentrations in your sample to the blank. Levels of sulfur, phosphorus, or heavy metals in the parts-per-million (ppm) range are often high enough to cause significant catalyst poisoning.[10]

Protocol 2: Lab-Scale Catalyst Regeneration (For Supported Catalysts)

While homogeneous catalysts are difficult to regenerate, supported palladium catalysts (e.g., Pd on carbon, Pd on alumina) can sometimes be recovered. This protocol is an ex-situ method for attempting to remove adsorbed sulfur.

  • Objective: To remove surface-adsorbed sulfur from a supported palladium catalyst.

  • Disclaimer: Success is not guaranteed and depends on the nature and severity of the poisoning.[13] This procedure involves hydrogen gas and high temperatures and must be performed with extreme caution in a properly ventilated fume hood.

  • Procedure:

    • Catalyst Recovery: Filter the poisoned catalyst from the reaction mixture. Wash thoroughly with a non-coordinating solvent (e.g., toluene, hexanes) to remove organic residues and then dry under vacuum.

    • Hydrogen Treatment: Place the dried catalyst in a tube furnace. Heat the catalyst to 400-500 °C under a steady flow of an inert gas (e.g., Argon).

    • Regeneration Step: Once at temperature, switch the gas flow to a mixture of hydrogen (5-10%) in argon. Maintain this flow for 2-4 hours. This process aims to reduce surface sulfates and sulfides, releasing them as H₂S.[14][15]

    • Cool Down: Switch the gas back to inert argon and allow the catalyst to cool to room temperature before handling.

    • Testing: Test the activity of the regenerated catalyst on a small-scale control reaction. A partial or full recovery of activity indicates successful regeneration.[16]

Section 4: Visualizing the Mechanisms of Poisoning

Understanding how poisons disrupt the catalytic cycle is key to prevention.

G cluster_cycle Suzuki Catalytic Cycle cluster_poisons Poisoning Pathways Pd0 Pd(0)L₂ (Active Catalyst) PdS Pd-S Adduct (Inactive) ArPdX Ar-Pd(II)-X(L)₂ (Oxidative Adduct) PdN Pd-Indazole Complex (Off-Cycle, Inactive) ArPdArB Ar-Pd(II)-Ar'(L)₂ (Transmetalation Complex) Sulfur Sulfur Species (R-S-R, H₂S) Sulfur->Pd0 Irreversible Binding Nitrogen Indazole N-Coordination Nitrogen->ArPdX Reversible Coordination

Caption: Interruption of the Suzuki catalytic cycle by common poisons.

References

Validation & Comparative

A Senior Application Scientist's Guide to Bromoindazole Carboxylate Isomers: A Comparative Analysis of Methyl 3-bromo-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique bicyclic structure, a fusion of benzene and pyrazole rings, offers a versatile template for designing molecules with a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][3] Within this class, bromoindazole carboxylate esters are particularly valuable as synthetic intermediates. The bromine atom serves as a versatile handle for C-C and C-N bond formation via cross-coupling reactions, while the ester group provides a site for further modification or can act as a key pharmacophoric feature.

However, the precise placement of the bromine and carboxylate substituents on the indazole ring is not a trivial matter. Different isomers exhibit distinct electronic and steric properties, which profoundly influence their reactivity, synthetic accessibility, and the biological profile of their derivatives. This guide provides an in-depth comparison of Methyl 3-bromo-1H-indazole-7-carboxylate against other key positional isomers, offering field-proven insights and experimental data to inform strategic decisions in drug discovery and development.

Structural and Electronic Properties: More Than Just Positional Isomers

The reactivity of an aryl halide in cross-coupling reactions is dictated by the electronic density at the carbon-bromine bond and the steric hindrance around it. In bromoindazole carboxylates, the positions of the electron-withdrawing ester group (-CO₂Me) and the indazole nitrogen atoms modulate these properties significantly.

  • This compound: The bromine is at the C3 position of the pyrazole ring, adjacent to the N2 nitrogen. The ester is at C7 on the benzene ring, ortho to the N1-H. This proximity can lead to intramolecular interactions and steric shielding.

  • Methyl 5-bromo-1H-indazole-3-carboxylate: Here, the bromine is on the benzene ring at a position para to the pyrazole fusion. This isomer is a common building block in the synthesis of kinase inhibitors.[4]

  • Methyl 6-bromo-1H-indazole-3-carboxylate: The bromine is at the C6 position, electronically distinct from the C5 and C7 positions due to its relationship with the fused pyrazole ring.[5][6]

  • Methyl 7-bromo-1H-indazole-3-carboxylate: In this isomer, the positions of the functional groups are swapped compared to our primary topic. The bromine at C7 is sterically hindered by the adjacent N1-H group.[7][8]

The key takeaway is that the electronic character of the C-Br bond, and thus its susceptibility to oxidative addition by a palladium catalyst, is a function of the combined inductive and resonance effects of the ester group and the heterocyclic ring system.

Table 1: Physicochemical Properties of Key Bromoindazole Carboxylate Isomers
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Form
This compound1257535-37-7C₉H₇BrN₂O₂255.07Solid
Methyl 5-bromo-1H-indazole-3-carboxylateN/AC₉H₇BrN₂O₂255.07Solid
Methyl 6-bromo-1H-indazole-3-carboxylate885278-42-2C₉H₇BrN₂O₂255.07Solid
Methyl 7-bromo-1H-indazole-3-carboxylate885279-52-7C₉H₇BrN₂O₂255.07Solid

Synthesis Strategies: A Tale of Different Precursors

The synthesis of these isomers typically requires distinct starting materials and strategies, a critical consideration for process development and scale-up. While numerous methods exist for constructing the indazole core, a common approach involves the cyclization of appropriately substituted precursors.[9]

G cluster_final Final Product Start1 Substituted 2-Fluorobenzonitrile Cyclization Hydrazine Cyclization Start1->Cyclization e.g., for 3-Amino-5-bromoindazole Start2 Substituted Nitrobenzoic Acid Reduction Reduction (e.g., SnCl₂) Start2->Reduction Product Methyl Bromo-1H-indazole-carboxylate Cyclization->Product Diazotization Diazotization & Cyclization Reduction->Diazotization Esterification Esterification Diazotization->Esterification Esterification->Product

Caption: Generalized synthetic workflows for bromoindazole carboxylates.

Experimental Protocol 1: General Synthesis of Methyl 3-amino-5-bromo-1H-indazole-1-carboxylate

This protocol is adapted from a known procedure for a related isomer and illustrates a common synthetic strategy.[10][11]

  • Step 1: Synthesis of 5-Bromo-1H-indazol-3-amine. To a solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol) in ethanol (20 ml), add hydrazine hydrate (10.0 mmol). Heat the reaction mixture in a sealed tube at 70°C for 4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC). After completion, concentrate the mixture to dryness. The resulting solid can be purified by recrystallization from ethanol.

  • Step 2: Boc Protection. Dissolve the 5-bromo-1H-indazol-3-amine (5.0 mmol) in dichloromethane (40 ml). Add 4-Dimethylaminopyridine (DMAP) (5.0 mmol). Cool the mixture to 0°C and add di-tert-butyl dicarbonate (Boc anhydride) (5.0 mmol). Allow the reaction to warm to room temperature and stir for 15 hours.

  • Step 3: Work-up and Purification. Dilute the reaction mixture with dichloromethane (50 ml) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., 20-30% ethyl acetate in hexane) to yield the protected indazole.

Causality Note: The choice of a fluorobenzonitrile precursor is strategic; the fluorine atom is an excellent leaving group for nucleophilic aromatic substitution by hydrazine, facilitating the key cyclization step.[11] Boc protection of the indazole N1 is often necessary to prevent side reactions in subsequent cross-coupling steps.[10]

Comparative Reactivity in Cross-Coupling Reactions

The "value" of a bromoindazole isomer is often determined by its performance in palladium-catalyzed cross-coupling reactions, which are workhorses in modern drug discovery for creating molecular diversity.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki reaction is a robust method for forming biaryl structures.[4] The efficiency of this reaction is highly dependent on the ease of oxidative addition of the Pd(0) catalyst to the C-Br bond.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd PdII Ar-Pd(II)(Br)L₂ OxAdd->PdII Ar-Br Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)(R)L₂ Transmetal->PdII_R Boronic R-B(OH)₂ Boronic->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field Insights:

  • Reactivity Order (Predicted): Generally, bromides on the benzene ring (C5, C6, C7) are more reactive than those on the pyrazole ring (C3). Electron-withdrawing groups, like the ester at C7 in our title compound, can activate the C3-Br bond, but steric hindrance from the N2 lone pair can be a competing factor. Bromides at C5 or C6 are often the most reliable coupling partners.

  • Catalyst Choice: For challenging couplings, such as with sterically hindered partners or less reactive bromides, specialized catalysts like Pd(dppf)Cl₂ are often superior to Pd(PPh₃)₄.[4][12]

Table 2: Comparative Performance in Suzuki-Miyaura Coupling
Bromoindazole IsomerBoronic AcidCatalyst / BaseConditionsYieldReference / Notes
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ / K₂CO₃DME, 80°C, 2h95%High yield and short reaction time demonstrate the high reactivity of the C5-Br position.[4][13]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(PPh₃)₄ / K₂CO₃DME, 80°C, 4h22%Demonstrates the critical role of ligand choice for efficient coupling.[13]
3-Iodo-1H-indazole (Boc-protected)4-(Methoxycarbonyl)phenylboronic acidPdCl₂(dppf) over ILN/A93%While an iodo-analogue, this shows that the C3 position is viable for coupling, especially when activated and protected.[14]
7-Bromo-4-substituted-1H-indazolePhenylboronic acidPd(dppf)Cl₂ / K₂CO₃Dioxane/H₂O, 100°C, 18h85%Good reactivity at the C7 position is achievable under robust conditions.[15]
B. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is indispensable for synthesizing aryl amines, which are prevalent in pharmaceuticals.[16] The mechanism shares similarities with the Suzuki coupling, with oxidative addition being a key step. The choice of ligand and base is critical to success.[17]

Field Insights:

  • Substrate Scope: The Buchwald-Hartwig reaction is known for its broad substrate scope, and in principle, all bromoindazole isomers can be aminated.[16][18]

  • Ligand and Base Selection: Sterically hindered phosphine ligands (e.g., XantPhos, biarylphosphines) are often required to promote reductive elimination.[19] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used to deprotonate the amine and facilitate the catalytic cycle.[17]

Table 3: Representative Conditions for Buchwald-Hartwig Amination
Bromo-Aryl SubstrateAmineCatalyst / Ligand / BaseConditionsYieldReference / Notes
General Aryl BromidePrimary/Secondary AminePd₂(dba)₃ / Biarylphosphine Ligand / NaOtBuToluene, 80-110°CGenerally HighThese are standard "user-guide" conditions applicable to bromoindazoles.[18][20]
Aryl HalideAmmonia EquivalentPd(OAc)₂ / Josiphos-type Ligand / LiHMDSDioxane, 100°C80-99%Specialized conditions for synthesizing primary aryl amines.[18]
Experimental Protocol 2: General Procedure for Palladium-Catalyzed Cross-Coupling

This generalized protocol can be adapted for both Suzuki and Buchwald-Hartwig reactions.

  • Reaction Setup: In an oven-dried Schlenk tube, combine the bromoindazole isomer (1.0 equiv), the boronic acid (1.2 equiv) or amine (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv for Suzuki; NaOtBu, 1.4 equiv for Buchwald-Hartwig).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add the anhydrous solvent (e.g., Dioxane, Toluene, or DME) via syringe. In a separate vial, prepare a solution of the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand (if needed) and add it to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110°C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Trustworthiness Note: This self-validating system relies on monitoring the disappearance of the starting bromoindazole via TLC or LC-MS to confirm reaction completion before proceeding to work-up, ensuring reproducibility and preventing the isolation of starting material.

Spectroscopic Distinction of Isomers

Unambiguously identifying the correct isomer is critical. While mass spectrometry will confirm the molecular weight, ¹H and ¹³C NMR spectroscopy are the definitive tools for structural elucidation.

  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic. For example, in the 7-carboxylate isomer, the H4 proton will likely be the most downfield aromatic proton due to the deshielding effects of the adjacent ester and the pyrazole ring. The ¹H-NMR spectrum of a related compound, 3-ethoxycarbonyl-1H-indazole, shows the H4 proton at 8.06 ppm as a doublet.[21]

  • ¹³C NMR: The chemical shifts of the carbon atoms directly attached to the bromine or ester group, as well as the quaternary carbons of the ring fusion, provide a unique fingerprint for each isomer.

Conclusion and Outlook

While structurally similar, the various bromoindazole carboxylate isomers are not interchangeable. This compound , with its unique substitution pattern, presents both opportunities and challenges. Its C3-Br bond, while potentially less reactive than a C5-Br bond, can be functionalized under appropriate conditions, and the C7-ester offers a distinct vector for molecular elaboration compared to the more common 3- and 5-substituted analogues.

The choice of isomer is a strategic decision that impacts the entire discovery pipeline, from synthetic route design to the final biological activity. This guide has demonstrated that a deep understanding of the structural nuances, coupled with carefully selected experimental conditions, is paramount. The reactivity of the C5-bromo isomers in Suzuki couplings appears particularly robust, making them excellent starting points.[4] However, successful couplings at the C3 and C7 positions have also been demonstrated, providing access to a wider chemical space.[14][15] For any drug discovery campaign, a thorough evaluation of multiple isomers is a scientifically sound strategy for unlocking the full potential of the versatile indazole scaffold.

References

A Senior Application Scientist's Guide to the Comparative Biological Activity of Indazole Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the indazole scaffold represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several FDA-approved drugs, particularly in oncology. However, the therapeutic potential of an indazole derivative is not solely determined by the nature of its substituents but is profoundly influenced by their position on the indazole ring. This guide provides an in-depth comparative analysis of the biological activities of indazole positional isomers, offering a technical narrative grounded in experimental data to empower your research and development endeavors.

The Significance of Positional Isomerism in Indazole Bioactivity

Indazole is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring. This structure offers multiple positions for substitution (C3, C4, C5, C6, and C7), and the specific placement of a functional group can dramatically alter the molecule's physicochemical properties, such as its electronic distribution, lipophilicity, and steric profile. These alterations, in turn, dictate the molecule's interaction with biological targets, leading to significant variations in efficacy and selectivity.

This guide will focus on a comparative analysis of indazole positional isomers, primarily examining their anticancer and antimicrobial activities, with a particular emphasis on their role as kinase inhibitors. We will delve into the structure-activity relationships (SAR) that govern these differences and provide detailed experimental protocols for the key assays used to evaluate these compounds.

Comparative Analysis of Biological Activities

Anticancer Activity: A Tale of Differential Cytotoxicity

The anticancer potential of indazole derivatives is one of the most extensively studied areas. The position of a substituent can influence a compound's ability to inhibit cancer cell proliferation and induce apoptosis.

A compelling example of this is seen in the study of nitro-substituted indazoles. While direct comparative data for all nitro positional isomers on the same cancer cell line is limited, we can infer the importance of the nitro group's position from various studies. For instance, 6-nitroindazole derivatives have been investigated as intermediates in the synthesis of potent anticancer agents like Pazopanib, a multi-kinase inhibitor. Furthermore, studies on other substituted indazoles highlight the criticality of the substitution pattern for potent anti-proliferative activity.

To illustrate the impact of substitution patterns, consider the following hypothetical comparative data based on trends observed in the literature for a generic substituted indazole against various cancer cell lines.

CompoundSubstitution PatternA549 (Lung Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)HCT116 (Colon Cancer) IC₅₀ (µM)
Indazole-A 4-Nitro> 50> 50> 50
Indazole-B 5-Nitro25.532.128.4
Indazole-C 6-Nitro10.215.812.5
Indazole-D 7-Nitro45.852.348.9
Doxorubicin (Control)0.81.20.9

This table is a representative illustration based on general trends and not from a single comparative study.

The hypothetical data above suggests that the 6-position is optimal for the anticancer activity of this particular nitro-indazole scaffold, while the 4- and 7-positions result in significantly weaker activity. This underscores the importance of empirical testing of all positional isomers during lead optimization.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the indazole positional isomers and a positive control (e.g., Doxorubicin) in a cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

MTT_Workflow

Kinase Inhibition: Targeting the Engines of Cell Proliferation

Many indazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways. The position of substituents on the indazole ring plays a critical role in determining the potency and selectivity of kinase inhibition. This is because the indazole core often forms key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.

For example, in the context of Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors, the position of a substituent can influence the molecule's ability to fit into the hydrophobic pocket adjacent to the ATP-binding site.

Below is a representative table illustrating how positional isomerism might affect the inhibitory activity of a hypothetical indazole derivative against key kinases implicated in cancer.

CompoundSubstitution PatternVEGFR2 IC₅₀ (nM)FGFR1 IC₅₀ (nM)EGFR IC₅₀ (nM)
Indazole-E 4-Chloro520>1000>1000
Indazole-F 5-Chloro150800>1000
Indazole-G 6-Chloro25150850
Indazole-H 7-Chloro300>1000>1000
Staurosporine (Control)5810

This table is a representative illustration based on general trends and not from a single comparative study.

This hypothetical data suggests that the 6-position is again favorable for potent and selective inhibition of VEGFR2.

A common method to quantify kinase activity and the inhibitory potential of compounds is through luminescence-based assays that measure ATP consumption.

Principle: As a kinase phosphorylates its substrate, ATP is converted to ADP. The amount of remaining ATP can be quantified using a luciferase-based system, where the light output is proportional to the ATP concentration. A decrease in luminescence indicates kinase activity, and the reversal of this decrease by a compound indicates inhibition.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the indazole positional isomers in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and the test compound.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Detection: Add a luciferase/luciferin-based ATP detection reagent to each well. This reagent will produce a luminescent signal proportional to the amount of ATP remaining.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Kinase_Inhibition_Workflow

Antimicrobial Activity: Combating Microbial Resistance

Indazole derivatives have also shown promise as antimicrobial agents. The position of substituents can affect the compound's ability to penetrate the microbial cell wall and interact with intracellular targets.

The following table provides a hypothetical comparison of the antimicrobial activity of positional isomers of a substituted indazole.

CompoundSubstitution PatternS. aureus Zone of Inhibition (mm)E. coli Zone of Inhibition (mm)C. albicans Zone of Inhibition (mm)
Indazole-I 4-Bromo876
Indazole-J 5-Bromo151210
Indazole-K 6-Bromo181614
Indazole-L 7-Bromo987
Ciprofloxacin (Bacterial Control)2528-
Fluconazole (Fungal Control)--22

This table is a representative illustration based on general trends and not from a single comparative study.

This hypothetical data suggests that the 6-position is also favorable for broad-spectrum antimicrobial activity.

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.

Principle: A compound diffuses from a well through a solid agar medium that has been inoculated with a microorganism. If the compound is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.

Procedure:

  • Media Preparation and Inoculation: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi. Inoculate the surface of the agar with a standardized suspension of the test microorganism.

  • Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a fixed volume of the indazole positional isomer solutions (at a known concentration) and control antibiotics to the wells.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (in millimeters) around each well. A larger diameter indicates greater antimicrobial activity.

Key Signaling Pathways Modulated by Indazole Derivatives

The biological effects of indazole positional isomers are often mediated through their interaction with key cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a critical regulator of angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. Many indazole-based anticancer drugs, such as Pazopanib and Axitinib, target VEGFRs.

VEGFR_Pathway

Apoptosis Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents, including indazole derivatives, induce apoptosis in cancer cells. The intrinsic apoptosis pathway is often initiated by cellular stress and is regulated by the Bcl-2 family of proteins and the release of cytochrome c from the mitochondria.

Apoptosis_Pathway

Conclusion: The Path Forward in Indazole-Based Drug Discovery

This guide has underscored the profound impact of positional isomerism on the biological activity of indazole derivatives. The subtle shift of a substituent can dramatically alter a compound's therapeutic potential, transforming an inactive molecule into a potent anticancer or antimicrobial agent. The provided experimental protocols and pathway diagrams serve as a robust framework for the systematic evaluation of indazole positional isomers.

For researchers in the field, the key takeaway is the indispensability of synthesizing and evaluating all possible positional isomers of a lead compound. This comprehensive approach, guided by an understanding of the underlying structure-activity relationships, is paramount for the successful development of novel and effective indazole-based therapeutics. The journey from a privileged scaffold to a life-saving drug is paved with meticulous and systematic investigation, and the consideration of positional isomerism is a critical milestone on this path.

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Bromoindazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] Its unique bicyclic aromatic structure allows it to serve as a versatile template for designing inhibitors of various enzymes, particularly protein kinases.[3] This guide focuses on a specific, highly valuable starting point for drug discovery: the 3-bromoindazole core. The strategic placement of a bromine atom at the C3 position creates a reactive handle, enabling extensive chemical exploration through modern cross-coupling reactions. This transforms the relatively inert parent molecule into a launchpad for potent and selective therapeutic agents.

Here, we provide an in-depth comparative analysis of the structure-activity relationships (SAR) of 3-bromoindazole derivatives. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between specific structural modifications and their resulting biological activities, grounding our discussion in experimental data and established biochemical principles. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic design.

The Strategic Importance of the 3-Bromo Substituent

The bromine atom at the C3 position of the indazole ring is more than a simple substituent; it is a key synthetic enabler. While a parent 3-bromoindazole may exhibit minimal biological activity on its own, its true value lies in its capacity for chemical diversification.[1] It serves as an ideal electrophilic partner in a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the precise and controlled installation of a wide array of functional groups, which is the fundamental basis for SAR exploration.

The workflow for leveraging this synthetic handle typically involves a multi-step process beginning with the synthesis of the 3-bromoindazole core, followed by diversification and subsequent biological screening to identify structure-activity trends.

G cluster_0 Synthesis & Diversification cluster_1 Screening & Analysis A 3-Bromoindazole Core B Cross-Coupling Reaction (e.g., Suzuki, Buchwald) A->B C Library of C3-Substituted Indazole Derivatives B->C D In Vitro Biological Assay (e.g., Kinase Inhibition, Antiproliferative) C->D Test Compounds E SAR Data Analysis D->E F Lead Compound Identification E->F F->B Iterative Optimization

References

A Comparative Guide to the Suzuki Coupling of 3-Bromo vs. 5-Bromo Indazoles for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, from anticancer drugs like Lonidamine to kinase inhibitors.[1][2] The functionalization of this privileged heterocycle is paramount for developing novel drug candidates. Among the most powerful tools for creating C-C bonds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4]

This guide provides an in-depth comparison of the reactivity between two key building blocks: 3-bromoindazole and 5-bromoindazole. Understanding the nuances of their behavior in Suzuki coupling is critical for optimizing reaction conditions, maximizing yields, and accelerating drug discovery pipelines. We will explore the underlying mechanistic principles, present comparative experimental data, and provide field-proven protocols to navigate the synthetic challenges associated with these important substrates.

The Suzuki-Miyaura Catalytic Cycle: A Framework for Reactivity

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The efficiency of this cycle is influenced by the electronic and steric properties of the substrates at each key step.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine (C-Br) bond of the bromoindazole. This is often the rate-determining step. The reactivity order for halides is typically I > Br > Cl.[5][6][7]

  • Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid with a base.[8]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are ejected from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (R-Pd(II)L₂-X) pd0->oa_complex Oxidative Addition trans_complex Transmetalation Complex (R-Pd(II)L₂-R') oa_complex->trans_complex Transmetalation re_product R-R' trans_complex->re_product Reductive Elimination re_product->pd0 sub R-X (Bromo-Indazole) sub->oa_complex boronic R'-B(OH)₂ + Base boronic->trans_complex start_end Pd(0)L₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity Analysis: 3-Bromo vs. 5-Bromo Indazole

The difference in reactivity between the 3-bromo and 5-bromo isomers stems primarily from the distinct electronic and steric environments of the C3 and C5 positions on the indazole ring.

Electronic Effects

The indazole ring is a fused system of a benzene ring and a pyrazole ring. The pyrazole moiety is electron-deficient due to the presence of two nitrogen atoms.

  • 3-Bromoindazole: The C3 position is part of the electron-deficient pyrazole ring. The strong electron-withdrawing effect of the adjacent nitrogen atoms makes the C3-Br bond more polarized and susceptible to oxidative addition by the palladium catalyst. This electronic activation generally facilitates the rate-limiting step of the Suzuki coupling.[9][10]

  • 5-Bromoindazole: The C5 position is on the carbocyclic benzene ring. While influenced by the fused pyrazole system, it is less directly affected by the inductive effects of the nitrogens compared to the C3 position. Its electronic character is more akin to a standard substituted bromobenzene.

Therefore, from a purely electronic standpoint, the C3-Br bond is expected to be more reactive towards oxidative addition than the C5-Br bond.

Steric Hindrance

Steric hindrance around the reaction site can significantly impede the approach of the bulky palladium catalyst, slowing the oxidative addition step.[11][12]

  • 3-Bromoindazole: The C3 position is flanked by the N2 atom (and its proton or substituent) and the C4-H. N-alkylation or N-acylation can introduce significant steric bulk adjacent to the reaction site.

  • 5-Bromoindazole: The C5 position is situated between the C4-H and C6-H atoms. This position is generally considered less sterically encumbered than the C3 position, especially in N-substituted indazoles.

While the parent NH-indazoles may have comparable steric profiles at C3 and C5, steric factors become a more critical consideration for the C3 position upon N-substitution.

The Role of the N-H Group

The acidic proton on the pyrazole nitrogen of unprotected indazoles can complicate cross-coupling reactions. It can lead to catalyst inhibition by coordinating to the palladium center or cause undesired side reactions with the base.[13] For this reason, N-protection (e.g., with Boc, alkyl, or SEM groups) is frequently employed to improve yields and reproducibility, particularly for C3 functionalization.[14][15]

Experimental Data Summary

The literature provides numerous examples of successful Suzuki couplings for both isomers, confirming their viability as substrates. However, the optimal conditions often differ, reflecting their distinct reactivity profiles.

Bromo-Indazole IsomerN-SubstituentCoupling PartnerTypical Catalyst SystemTypical ConditionsYield RangeKey Observations & References
5-Bromoindazole Alkyl, Acyl, BocHeteroaryl boronic acidsPd(dppf)Cl₂K₂CO₃, DME, 80 °C, 2hGood (70-90%)Robust and versatile substrate. N-alkylation and N-acylation are well-tolerated.[1][2]
5-Bromoindazole H (unprotected)Phenylboronic acidPd-nanoparticlesK₂CO₃, iPrOH/H₂O, RTHigh (95%)Successful coupling is possible at room temperature with suitable catalyst systems.[16]
3-Bromoindazole H (unprotected)Arylboronic acidsPd(PPh₃)₄Cs₂CO₃, Dioxane/EtOH/H₂O, 140 °C, MWGood to ExcellentMicrowave irradiation is often used to drive the reaction to completion for the free (NH) substrate.[17][18]
3-Iodoindazole BocAryl/Heteroaryl boronic acidsPd(PPh₃)₄Na₂CO₃, Dioxane, 150 °C, MWExcellent (>80%)N-Boc protection allows for high-yielding couplings and is often cleaved in situ.[15]
3-Chloroindazole H (unprotected)Phenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄, Dioxane/H₂O, 60 °CModerate (56%)Demonstrates the need for specialized bulky ligands for less reactive halides at this position.[13]

Recommended Experimental Protocols

The following protocols are generalized from successful literature procedures and serve as excellent starting points for optimization.

General Experimental Workflow

Workflow start Start: Assemble Reagents reagents Bromo-indazole (1.0 eq.) Boronic Acid (1.5-2.0 eq.) Pd Catalyst (1-10 mol%) Base (2.0 eq.) Solvent start->reagents setup Setup Reaction Vessel (e.g., Schlenk tube or MW vial) reagents->setup inert Evacuate & Backfill with Inert Gas (Ar or N₂) setup->inert reaction Heat Reaction (Conventional or Microwave) inert->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor workup Aqueous Workup & Extraction monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify char Characterize Product (NMR, MS, etc.) purify->char

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling reactions.

Protocol 1: Suzuki Coupling of 5-Bromo-1-alkyl-1H-indazole (Conventional Heating)

This protocol is adapted from a robust procedure for coupling various N- and C-3 substituted 5-bromoindazoles.[2]

  • Reagent Preparation: In a Schlenk tube, add 5-bromo-1-alkyl-1H-indazole (1.0 mmol), the desired boronic acid (2.0 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.1 mmol, 10 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Solvent and Base Addition: Add anhydrous dimethoxyethane (DME, 10 mL) via syringe. In a separate vial, dissolve potassium carbonate (K₂CO₃, 2.0 mmol) in water (2.5 mL) and add it to the reaction mixture.

  • Reaction: Stir the mixture vigorously and heat to 80 °C in a preheated oil bath for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the mixture into a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of Unprotected 3-Bromo-1H-indazole (Microwave Irradiation)

This protocol is based on methodologies developed for the coupling of free (NH) 3-bromoindazoles.[17][18]

  • Reagent Preparation: To a microwave reaction vial, add 3-bromo-1H-indazole (1.0 mmol), the arylboronic acid (1.5 mmol), cesium carbonate (Cs₂CO₃, 2.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add a solvent mixture of 1,4-dioxane (4 mL), ethanol (1 mL), and water (1 mL).

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 140 °C for 30-60 minutes.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion and Strategic Recommendations

Both 3-bromo and 5-bromo indazoles are effective substrates in Suzuki-Miyaura cross-coupling, but their reactivity is governed by a delicate interplay of electronic activation, steric hindrance, and the influence of the indazole N-H group.

  • 5-Bromoindazoles are generally robust and predictable substrates. Their reactivity is akin to standard aryl bromides, and couplings often proceed in high yield under conventional conditions, such as with Pd(dppf)Cl₂.[2] They represent an excellent starting point for building diversity on the carbocyclic ring of the indazole core.

  • 3-Bromoindazoles are electronically activated towards oxidative addition, but their successful coupling requires careful consideration of reaction parameters. The adjacent N-H group can interfere with catalysis, and microwave-assisted protocols are often employed to achieve high yields with unprotected substrates.[17][18] For complex syntheses, N-protection is a highly recommended strategy to ensure reproducibility and high efficiency.[14][15]

Ultimately, the choice between these isomers and the selection of the synthetic protocol will depend on the specific target molecule. By understanding the fundamental differences in their reactivity, researchers can make informed decisions, streamline their synthetic efforts, and more rapidly access the novel indazole derivatives crucial for the future of drug discovery.

References

A Comparative Guide to the Impurity Analysis of Methyl 3-bromo-1H-indazole-7-carboxylate by HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. "Methyl 3-bromo-1H-indazole-7-carboxylate" is a key building block in the synthesis of various therapeutic agents. Its purity is paramount, as even trace-level impurities can impact the safety, efficacy, and stability of the final drug product.[1][2] Impurity profiling—the identification, quantification, and characterization of these unwanted substances—is therefore a critical quality control and regulatory requirement.[3][4]

This guide provides an in-depth analysis of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) as the benchmark technique for impurity profiling of this compound. We will explore the scientific rationale behind methodological choices, compare HPLC-MS with viable orthogonal techniques, and provide a robust, field-tested experimental protocol. Our focus is on building a self-validating analytical system grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[5][6][7]

The Primary Analytical Workhorse: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

The combination of HPLC's separation power with the detection specificity of MS makes it an unparalleled tool for pharmaceutical analysis.[4][8][9] It allows for the separation of the main compound from structurally similar impurities, followed by their unambiguous identification based on molecular weight.

The "Why": Causality Behind the Method

1. The Separation Principle: Reversed-Phase HPLC (RP-HPLC)

For a molecule like this compound, which possesses moderate polarity, RP-HPLC is the method of choice.[10] The fundamental principle involves a non-polar stationary phase (typically silica particles chemically bonded with C18 alkyl chains) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).[11][12]

  • Expertise in Action: The separation is driven by hydrophobic interactions.[13] More hydrophobic molecules, including potential impurities, will have a stronger affinity for the C18 stationary phase and thus elute later. By gradually increasing the concentration of the organic solvent in the mobile phase (a technique known as gradient elution), we can systematically decrease the mobile phase's polarity. This weakens the hydrophobic interactions, allowing compounds to elute in order of increasing hydrophobicity, achieving high-resolution separation.[13]

2. The Identification Principle: Electrospray Ionization Mass Spectrometry (ESI-MS)

Once separated by HPLC, the eluted molecules enter the mass spectrometer. Electrospray Ionization (ESI) is the ideal ionization technique for this application. ESI is a "soft" ionization method that converts molecules in a liquid solution into gaseous ions with minimal fragmentation.[8][14][15] This is crucial because it preserves the molecular ion ([M+H]⁺ or [M-H]⁻), providing a direct measurement of the compound's molecular weight.

  • Expertise in Action: For this compound and its potential impurities, ESI in positive ion mode is typically effective due to the presence of nitrogen atoms in the indazole ring, which are readily protonated. The high-resolution mass data obtained can be used to propose elemental compositions for unknown impurities, a critical step in their structural elucidation.[16]

Anticipating Potential Impurities

A robust analytical method must be capable of detecting all potential impurities. Based on common synthetic routes for indazole derivatives, impurities in this compound could arise from:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • By-products: Isomeric compounds (e.g., bromination at a different position), products of incomplete reactions, or side reactions.[17][18][19]

  • Degradation Products: Compounds formed due to instability under specific pH, light, or temperature conditions.

Comparison of Analytical Methodologies

While HPLC-MS is the gold standard, orthogonal methods—techniques that measure different physicochemical properties—are essential for comprehensive characterization and validation.[20]

Technique Principle Applicability to Analyte Advantages Limitations
HPLC-MS Separation by hydrophobicity; detection by mass-to-charge ratio.Excellent. Ideal for non-volatile, moderately polar small molecules.High sensitivity and specificity; provides molecular weight for identification; robust and reproducible.[2][8]Ionization efficiency can vary between compounds; may not separate certain isomers without method optimization.
GC-MS Separation by boiling point/volatility; detection by mass-to-charge ratio.Poor to Moderate. The analyte has a low volatility and may require derivatization to be amenable to GC, which adds complexity and potential for artifacts.Excellent for volatile impurities like residual solvents.[1]Not suitable for non-volatile or thermally labile compounds; potential for thermal degradation of the analyte in the injector.
SFC-MS Separation using a supercritical fluid (e.g., CO₂) as the mobile phase.Good. A "greener" alternative to HPLC.Faster analysis times; reduced organic solvent consumption; effective for chiral separations.[21]Requires specialized equipment; method development can be more complex than for RP-HPLC.
Capillary Electrophoresis (CE) Separation based on charge-to-mass ratio in an electric field.Moderate. High separation efficiency and resolution, especially for charged species; minimal sample and solvent consumption.[1][21]Lower sensitivity for neutral compounds; reproducibility can be challenging compared to HPLC.

Workflow & Validation: Ensuring Trustworthiness

A method's reliability is guaranteed only through rigorous validation. The workflow for impurity analysis must be systematic, and the method itself must be validated according to ICH Q2(R2) guidelines to demonstrate it is fit for its intended purpose.[7][22][23]

Analytical Workflow Diagram

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_ms MS System cluster_data Data Analysis SamplePrep Dissolve Sample in Diluent (e.g., ACN/H₂O) Injector Autosampler Injection SamplePrep->Injector Prepared Sample Column Chromatographic Separation (Reversed-Phase C18 Column) Injector->Column Elution Gradient Elution Column->Elution Ionization Ionization (ESI Source) Elution->Ionization Separated Analytes MassAnalyzer Mass Analysis (e.g., TOF, Quadrupole) Ionization->MassAnalyzer Detector Ion Detection MassAnalyzer->Detector DataProc Data Processing & Impurity Identification (Chromatogram & Mass Spectra) Detector->DataProc Raw Data

Caption: HPLC-MS workflow for impurity analysis.

Method Validation Logic

The validation process ensures the analytical procedure is reliable, reproducible, and accurate for its intended use.

Validation_Logic Validation {Method Validation (ICH Q2(R2))|Demonstrates Fitness for Purpose} Specificity Specificity Ability to assess analyte unequivocally in the presence of other components (impurities, degradants) Validation->Specificity Accuracy Accuracy Closeness of test results to the true value Determined by % recovery of spiked samples Validation->Accuracy Precision Precision Degree of scatter between a series of measurements Repeatability (Intra-assay) Intermediate Precision (Inter-assay) Validation->Precision Linearity Linearity & Range Ability to elicit test results directly proportional to analyte concentration over a specific range Validation->Linearity Robustness Robustness Capacity to remain unaffected by small, deliberate variations in method parameters e.g., pH, flow rate, column temp. Validation->Robustness Limits Detection & Quantitation Limits (LOD/LOQ) Lowest amount of analyte that can be reliably detected and quantified Validation->Limits

Caption: Key parameters for analytical method validation per ICH Q2(R2).

Experimental Protocol: HPLC-MS Analysis

This protocol provides a starting point for the analysis of this compound. It must be fully validated before use in a regulated environment.

1. Sample Preparation

  • Standard Preparation: Accurately weigh ~1.0 mg of the this compound reference standard and dissolve in 10.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to make a 100 µg/mL stock solution.

  • Sample Preparation: Prepare the test sample at the same concentration (100 µg/mL) using the same diluent.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection.

2. HPLC Conditions

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size (or similar high-resolution column).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) % B
    0.0 10
    15.0 95
    18.0 95
    18.1 10

    | 22.0 | 10 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Detector: UV at 254 nm (for quantitative analysis) followed by MS.

3. Mass Spectrometry Conditions

  • Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Range: m/z 100 - 1000.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

  • Data Acquisition: Full scan mode for impurity detection and identification. Tandem MS (MS/MS) can be used for structural elucidation of significant unknown impurities.

4. Data Analysis and Interpretation

  • Integrate the chromatogram to determine the area percent of the main peak and all impurity peaks.

  • Examine the mass spectrum corresponding to each impurity peak to determine its molecular weight.

  • Use the accurate mass data to predict the elemental formula of unknown impurities.

  • Quantify impurities against the main component or a qualified reference standard if available.

Conclusion

The HPLC-MS method, grounded in the principles of reversed-phase chromatography and soft ionization mass spectrometry, represents the most powerful and reliable approach for the impurity analysis of this compound. Its high sensitivity and specificity allow for the confident detection and identification of trace-level impurities critical to ensuring drug safety and quality. When compared with orthogonal techniques like GC-MS and SFC-MS, its versatility and direct applicability make it the superior choice. By adhering to a systematic workflow and rigorous validation standards as outlined by ICH guidelines, researchers and drug development professionals can build a trustworthy analytical framework that stands up to scientific and regulatory scrutiny.

References

A Spectroscopic Guide to the Regioselective N-Alkylation of Methyl 3-bromo-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, with its N-alkylated derivatives featuring prominently in a range of therapeutic agents.[1][2] However, the synthesis of these derivatives is often complicated by the presence of two nucleophilic nitrogen atoms (N1 and N2), leading to the formation of regioisomeric mixtures that can be challenging to separate and characterize.[1][2][3] This guide provides a comprehensive comparison of the N1 and N2 alkylated regioisomers of a key synthetic intermediate, "Methyl 3-bromo-1H-indazole-7-carboxylate." We present detailed experimental protocols for achieving regioselective alkylation and offer an in-depth analysis of the spectroscopic techniques used to unequivocally differentiate between the resulting N1 and N2 products. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of indazole chemistry with greater precision and confidence.

Introduction: The Challenge of Indazole Regiochemistry

Indazole, a bicyclic aromatic heterocycle, exists in two tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[3][4] Direct alkylation of the 1H-indazole core typically yields a mixture of N1 and N2 substituted products, with the ratio being highly dependent on the reaction conditions.[4][5] The ability to selectively synthesize one regioisomer over the other is of paramount importance in drug development, as the biological activity can vary significantly between the two.

The regiochemical outcome of N-alkylation is a delicate interplay of steric and electronic factors, as well as the choice of solvent and base.[1][6] For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established method for favoring the formation of the thermodynamically preferred N1-alkylated indazole.[1][2][6] Conversely, conditions that favor kinetic control, or the presence of certain substituents, can lead to a preference for the N2 position.[6][7] Specifically for our target molecule, the electron-withdrawing carboxylate group at the C7 position is known to favor N2 regioselectivity.[1][2]

This guide will focus on providing the practical knowledge required to not only control this regioselectivity but also to confidently identify the resulting isomers through a detailed spectroscopic comparison.

Experimental Section: Synthesis and Separation of N1 and N2 Isomers

The following protocols are designed to provide a reliable means of generating both the N1 and N2 alkylated derivatives of this compound. For the purpose of this guide, we will use methyl iodide as a representative alkylating agent.

General Experimental Workflow

The overall process for the N-alkylation of this compound involves deprotonation of the indazole NH followed by nucleophilic attack on the alkylating agent. The choice of base and solvent is critical in directing the regioselectivity of this reaction.

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_products Products start This compound conditions Base (e.g., NaH or K2CO3) Solvent (e.g., THF or DMF) Alkylating Agent (e.g., CH3I) start->conditions Alkylation workup Aqueous Workup Extraction Column Chromatography conditions->workup Isolation N1_product N1-Methylated Isomer workup->N1_product Separation N2_product N2-Methylated Isomer workup->N2_product

Figure 1: General workflow for the N-alkylation of this compound.

Protocol for Preferential N1-Alkylation (Thermodynamic Control)

This protocol utilizes a strong, non-nucleophilic base in a non-polar aprotic solvent to favor the formation of the more stable N1-alkylated product.[6]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (typically at a concentration of 0.1 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add methyl iodide (1.1 equiv.) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers.

Protocol for Preferential N2-Alkylation (Kinetic Control)

The use of a weaker base in a polar aprotic solvent, coupled with the electronic influence of the C7-carboxylate, can favor the formation of the N2-alkylated product.[1][2]

  • Preparation: In a round-bottom flask, suspend this compound (1.0 equiv.) and anhydrous potassium carbonate (K₂CO₃, 2.0 equiv.) in anhydrous N,N-dimethylformamide (DMF).

  • Alkylation: Add methyl iodide (1.1 equiv.) to the suspension.

  • Reaction: Stir the mixture at room temperature overnight.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Separate the N1 and N2 regioisomers using flash column chromatography.

Spectroscopic Comparison and Structural Elucidation

The unequivocal assignment of the N1 and N2 regioisomers is achieved through a combination of one- and two-dimensional NMR experiments.[1][2] Infrared and mass spectrometry provide complementary data for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing between the N1 and N2 alkylated indazoles. The key lies in observing long-range correlations between the newly introduced alkyl group and the carbons of the indazole core.

3.1.1. ¹H NMR Spectroscopy

While subtle differences in the chemical shifts of the aromatic protons can be observed between the two isomers, these are often not sufficient for unambiguous assignment. The most significant difference is typically seen in the chemical shift of the N-CH₃ protons. In many cases, the N-CH₃ protons of the N2 isomer are slightly downfield compared to the N1 isomer.

3.1.2. ¹³C NMR Spectroscopy

Similar to ¹H NMR, the ¹³C chemical shifts of the indazole core carbons will show minor variations between the two isomers. The most diagnostic signals are those of the N-CH₃ carbon and the quaternary carbons C3a and C7a.

3.1.3. 2D NMR Spectroscopy: The Decisive Tool

Heteronuclear Multiple Bond Correlation (HMBC) is the definitive technique for assigning the regiochemistry.[1][2][8] This experiment shows correlations between protons and carbons that are separated by two or three bonds.

  • For the N1-isomer (Methyl 3-bromo-1-methyl-1H-indazole-7-carboxylate): A crucial correlation will be observed between the protons of the N1-methyl group and the C7a carbon of the indazole ring. No correlation is expected between the N1-methyl protons and the C3 carbon.[2]

  • For the N2-isomer (Methyl 3-bromo-2-methyl-2H-indazole-7-carboxylate): A clear correlation will be seen between the protons of the N2-methyl group and the C3 carbon. Conversely, no correlation will be observed between the N2-methyl protons and the C7a carbon.[1][2]

Nuclear Overhauser Effect Spectroscopy (NOESY) can also be employed for structural elucidation.[8][9] For the N1-isomer, a NOE is expected between the N1-methyl protons and the H4 proton. For the N2-isomer, a NOE may be observed between the N2-methyl protons and the H3 proton (if present) or other nearby protons depending on the conformation.

G cluster_n1 N1-Isomer HMBC Correlation cluster_n2 N2-Isomer HMBC Correlation N1_Me N1-CH3 Protons C7a C7a Carbon N1_Me->C7a 3JCH Correlation N2_Me N2-CH3 Protons C3 C3 Carbon N2_Me->C3 3JCH Correlation

References

A Senior Application Scientist's Comparative Guide to In Vitro Kinase Assay Protocols for Novel Indazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous potent and selective kinase inhibitors, including several approved anti-cancer drugs like axitinib and pazopanib.[1][2] The evaluation of novel derivatives, such as those derived from "Methyl 3-bromo-1H-indazole-7-carboxylate," is a critical step in the drug discovery pipeline. This guide provides an in-depth comparison of modern in vitro kinase assay technologies and a detailed, validated protocol for determining the inhibitory potency (IC50) of this important class of compounds.

The Landscape of Kinase Assay Technologies: A Comparative Analysis

The fundamental principle of a kinase assay is to measure the enzymatic transfer of a phosphate group from ATP to a substrate (a peptide or protein). When evaluating an inhibitor, the goal is to quantify the reduction in this activity. While the historic "gold standard" involved the use of radioactive [γ-³²P] ATP, modern drug discovery relies on safer, high-throughput methods.[3][4] The choice of assay technology is a critical decision driven by the specific research question, available instrumentation, and screening scale.

Below is a comparison of the leading non-radioactive assay formats used in high-throughput screening (HTS) and lead optimization.[3][5]

Assay Technology Detection Principle Advantages Disadvantages Best Use Case
Luminescence (e.g., ADP-Glo™) Measures kinase activity by quantifying the amount of ADP produced.[6] Remaining ATP is depleted, and the ADP is converted back to ATP, which drives a luciferase-luciferin reaction to produce light.[7]Universal (works for any kinase), highly sensitive, broad ATP tolerance (up to 1mM), robust against compound interference.[6][8]Multi-step "add-mix-read" protocol, potential for inhibition of coupling enzymes.[3]HTS, mechanism-of-action studies, and profiling inhibitors against a wide range of kinases.
Time-Resolved FRET (e.g., HTRF®) Measures the phosphorylation of a biotinylated substrate using a europium-labeled anti-phospho-antibody (donor) and streptavidin-XL665 (acceptor).[9][10] Proximity of donor and acceptor upon phosphorylation results in an energy transfer signal.Homogeneous "mix-and-read" format, highly robust, ratiometric measurement minimizes interference.[9][10]Requires specific antibodies and labeled substrates, which can be costly and require development time.HTS campaigns where specific, validated reagents are available; cell-based lysate assays.
Mobility Shift Assay (MSA) Microfluidic capillary electrophoresis separates a fluorescently labeled peptide substrate from its phosphorylated product based on charge differences.[11]Direct measurement of substrate conversion, ratiometric, low false-positive rate, good for difficult kinase targets.[11]Requires specialized instrumentation, lower throughput compared to plate-based luminescence or FRET assays.Orthogonal hit validation, detailed kinetic studies, situations where antibody development is challenging.

The Criticality of Assay Parameters: Causality Behind Experimental Choices

A robust and reproducible kinase assay is a self-validating system. This requires careful optimization of several key parameters, the rationale for which is explained below.

ATP Concentration: The Gatekeeper of Potency

For ATP-competitive inhibitors, which includes many indazole derivatives, the concentration of ATP in the assay is the most critical variable influencing the measured IC50 value.[12] The relationship is described by the Cheng-Prusoff equation :

IC50 = Ki * (1 + [ATP] / Km)[13]

Where:

  • Ki is the inhibitor's intrinsic binding affinity for the kinase.

  • Km is the Michaelis-Menten constant, representing the ATP concentration at which the kinase operates at half its maximal velocity.

Experimental Choice & Rationale:

  • Screening at ATP Km: Setting the ATP concentration equal to its Km value simplifies the Cheng-Prusoff equation to IC50 ≈ 2 * Ki.[14] This allows the IC50 value to serve as a direct proxy for the inhibitor's binding affinity (Ki), making it ideal for ranking the potency of different compounds against a single kinase target.[13][14]

  • Screening at Physiological ATP (~1 mM): Cellular ATP concentrations are typically in the millimolar range, far higher than the Km of most kinases.[5][13] Testing inhibitors at high ATP concentrations provides a more biologically relevant measure of their potential efficacy in a cellular context, though it will yield higher IC50 values.[5]

Enzyme and Substrate Concentration

The choice and concentration of the kinase and its substrate are foundational to developing a sensitive and linear assay.

  • Kinase Concentration: The enzyme concentration should be optimized to ensure the reaction proceeds under "initial velocity" conditions, meaning that less than 10-20% of the substrate is consumed during the incubation period.[15] This ensures a linear relationship between kinase activity and signal output.[12]

  • Substrate Choice & Concentration: While physiological substrates are ideal, they can be difficult to produce.[9] Many assays rely on generic or optimized peptide substrates.[16][17] The substrate concentration is typically set at or above its Km value to ensure the reaction is not substrate-limited.

Experimental Workflow: IC50 Determination of an Indazole Derivative

This section outlines a generalized, step-by-step protocol for determining the IC50 value of a novel this compound derivative using the widely adopted ADP-Glo™ luminescent assay platform.[6][18]

Workflow Overview

The process involves optimizing the kinase reaction, performing a dose-response inhibition assay, and analyzing the data to calculate the IC50.

G cluster_prep 1. Preparation & Optimization cluster_assay 2. Assay Execution (384-well plate) cluster_detection 3. Signal Detection (ADP-Glo™) cluster_analysis 4. Data Analysis prep_inhibitor Prepare Inhibitor Stock (e.g., 10 mM in DMSO) plate_inhibitor Plate Serial Dilution of Indazole Derivative prep_inhibitor->plate_inhibitor prep_kinase Determine Optimal Kinase Concentration add_kinase Add Kinase (Pre-incubate 15 min) prep_kinase->add_kinase prep_atp Determine ATP Km (Set Assay [ATP] = Km) start_reaction Initiate with ATP/Substrate Mix prep_atp->start_reaction plate_inhibitor->add_kinase add_kinase->start_reaction incubate Incubate at RT (e.g., 60 min) start_reaction->incubate add_adpglo Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) incubate->add_adpglo incubate_adpglo Incubate at RT (40 min) add_adpglo->incubate_adpglo add_detect Add Kinase Detection Reagent (Convert ADP -> ATP, generate light) incubate_adpglo->add_detect incubate_detect Incubate at RT (30-60 min) add_detect->incubate_detect read_lum Read Luminescence incubate_detect->read_lum normalize Normalize Data (0% and 100% inhibition controls) read_lum->normalize plot Plot % Inhibition vs. log[Inhibitor] normalize->plot fit Fit Sigmoidal Curve (4-parameter logistic) plot->fit ic50 Determine IC50 Value fit->ic50 caption Fig 1. IC50 Determination Workflow.

Caption: Fig 1. IC50 Determination Workflow.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well plate format with a final kinase reaction volume of 5µl.[18]

A. Reagent Preparation:

  • Indazole Inhibitor: Prepare a 10 mM stock solution of your "this compound" derivative in 100% DMSO. Create a 12-point, 3-fold serial dilution series in DMSO.

  • Kinase: Dilute the kinase enzyme to its pre-determined optimal concentration in 1X kinase reaction buffer.

  • ATP/Substrate Mix: Prepare a solution containing the substrate and ATP in 1X kinase reaction buffer. The final ATP concentration in the well should be equal to the kinase's Km.

  • ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.[18]

B. Assay Procedure: [6][18]

  • Compound Plating: Add 25 nL of each inhibitor concentration from your dilution series to the wells of a white 384-well plate. Include "no inhibitor" (DMSO only) for 0% inhibition control and "no enzyme" for 100% inhibition control.

  • Kinase Addition: Add 2.5 µL of the diluted kinase solution to each well (except "no enzyme" controls).

  • Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Add 2.5 µL of the ATP/Substrate mix to all wells to start the kinase reaction.

  • Kinase Reaction: Incubate for 60 minutes at room temperature. The optimal time should be determined during assay development to ensure <20% substrate turnover.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer. The signal is inversely proportional to kinase activity.[19]

Data Analysis and IC50 Calculation
  • Normalization: Normalize the raw luminescence data. The "no inhibitor" (DMSO) wells represent 0% inhibition (high kinase activity, low signal), and the "no enzyme" wells represent 100% inhibition (no kinase activity, high signal).

  • Curve Fitting: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.[20]

  • IC50 Determination: Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[19][21]

Sample Data Presentation

The results should be summarized in a clear, tabular format.

DerivativeTarget KinaseIC50 (nM)
MIB-1 (Parent)VEGFR-2125.4
MIB-2VEGFR-215.2
MIB-3VEGFR-289.7
MIB-1 (Parent)Aurora A>10,000
MIB-2Aurora A1,560
MIB-3Aurora A>10,000

Visualizing the Assay Principle: The ADP-Glo™ Mechanism

Understanding the mechanism of the chosen assay technology is key to troubleshooting and data interpretation.

G cluster_step1 Step 1: Kinase Reaction & ATP Depletion cluster_step2 Step 2: ADP Conversion & Signal Generation atp1 ATP adp1 ADP atp1->adp1 Kinase + Inhibitor reagent1 Add ADP-Glo™ Reagent atp1->reagent1 Depletes remaining ATP adp2 ADP adp1->adp2 ADP from Step 1 is the input for Step 2 substrate Substrate phos_substrate Phospho-Substrate substrate->phos_substrate Kinase + Inhibitor reagent2 Add Kinase Detection Reagent atp2 ATP (newly synthesized) adp2->atp2 Pyruvate Kinase light Luminescent Signal atp2->light Luciferase luciferin Luciferin luciferin->light Luciferase caption Fig 2. ADP-Glo Assay Principle.

Caption: Fig 2. ADP-Glo Assay Principle.

This two-step process ensures that the luminescent signal is directly and robustly proportional to the amount of ADP generated during the enzymatic reaction, providing a highly sensitive measure of kinase activity.[6][7]

References

A Comparative Guide to Assessing the Metabolic Stability of Methyl 3-bromo-1H-indazole-7-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, understanding a compound's metabolic fate is a critical juncture in the path from discovery to clinical candidacy. A promising lead with high target affinity can be rendered ineffective by rapid metabolic breakdown or, conversely, become toxic due to slow clearance.[1] The indazole scaffold, a privileged structure in medicinal chemistry found in approved drugs like Pazopanib and Axitinib, presents its own unique metabolic profile that warrants careful investigation.[2][3]

This guide provides an in-depth, experience-driven comparison of methodologies for assessing the metabolic stability of a specific indazole series: Methyl 3-bromo-1H-indazole-7-carboxylate and its analogs. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring a robust and self-validating workflow.

Pillar 1: The Strategic Choice of an In Vitro System

The first critical decision is selecting the appropriate in vitro test system. The liver is the primary site of drug metabolism, and our goal is to create a reliable model of this environment.[4] The two most common choices in early discovery are liver microsomes and hepatocytes.

  • Liver Microsomes: These are subcellular fractions isolated from the endoplasmic reticulum of liver cells.[5] They are rich in Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP) superfamily, which are responsible for the majority of oxidative metabolism reactions.[5] Microsomal stability assays are cost-effective, high-throughput, and excellent for identifying compounds susceptible to CYP-mediated clearance.[5] However, they lack Phase II enzymes (like UGTs) and the cellular context of transport proteins.[6]

  • Hepatocytes: These are intact, whole liver cells and are often considered the "gold standard" for in vitro metabolism studies.[4][6] They contain the full complement of both Phase I and Phase II metabolic enzymes, along with relevant co-factors and transporters, providing a more holistic view of hepatic clearance.[6][7][8] Hepatocyte assays are generally lower throughput and more expensive than microsomal assays.[6]

Scientist's Recommendation: For an initial lead optimization campaign involving analogs of this compound, a human liver microsomal (HLM) stability assay is the logical starting point. It provides a rapid, cost-effective way to rank-order compounds based on their susceptibility to the most common metabolic pathway—Phase I oxidation.[5] If a compound shows high stability in microsomes but still exhibits high clearance in vivo, follow-up studies in hepatocytes are warranted to investigate the role of Phase II metabolism or cellular transport.

Pillar 2: A Self-Validating Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

Trustworthiness in experimental data comes from rigorous controls. This protocol is designed to be self-validating by including controls that confirm enzymatic activity and rule out non-metabolic compound degradation.

Objective

To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds by measuring their rate of disappearance following incubation with human liver microsomes.[9]

Materials
  • Test Compounds: this compound and its analogs, prepared as 10 mM stocks in DMSO.

  • Liver Microsomes: Pooled Human Liver Microsomes (20 mg/mL stock).

  • Cofactor: NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[10]

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.4).[11]

  • Positive Control: Verapamil or Dextromethorphan (compounds with well-characterized moderate clearance).[12]

  • Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., Tolbutamide, Labetalol).[5]

  • Hardware: 96-well plates, multichannel pipettes, 37°C incubator, plate centrifuge.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_inc 2. Incubation cluster_quench 3. Reaction Termination cluster_analysis 4. Analysis prep_cpd Prepare 2µM Test Compound Working Solutions pre_inc Add Compound & Microsome Mix to Plate. Pre-incubate at 37°C. prep_cpd->pre_inc prep_hlm Prepare Microsome/Buffer Mix (e.g., 1 mg/mL) prep_hlm->pre_inc prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction by adding NADPH prep_nadph->start_rxn pre_inc->start_rxn quench At Time Points (0, 5, 15, 30, 60 min), add ice-cold Acetonitrile + IS to stop the reaction. start_rxn->quench Incubate at 37°C process Centrifuge plate to pellet protein. Transfer supernatant. quench->process lcms Analyze by LC-MS/MS process->lcms calc Calculate % Remaining vs. Time. Determine t½ and CLint. lcms->calc

Caption: High-level workflow for the in vitro microsomal stability assay.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a 2 µM working solution of each test compound and positive control by diluting the 10 mM DMSO stock in buffer. The final concentration in the incubation will be 1 µM, and the final DMSO concentration should be kept below 0.5% to avoid inhibiting enzyme activity.[12]

    • Thaw the pooled HLM stock (20 mg/mL) at 37°C and immediately place on ice. Dilute to a 1 mg/mL working concentration in cold potassium phosphate buffer.[13]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions in buffer.

  • Incubation Setup (96-well plate):

    • For each compound, designate wells for each time point (e.g., 0, 5, 15, 30, 60 min).

    • Test Wells: Add 100 µL of the HLM/buffer mix and 100 µL of the 2 µM compound working solution.

    • Negative Control Wells (-NADPH): For a single time point (e.g., 60 min), prepare a well with HLM and compound, but plan to add buffer instead of the NADPH solution. This crucial control verifies that compound loss is enzymatic and not due to chemical instability or nonspecific binding.[11]

    • Pre-incubate the plate at 37°C for 10 minutes to allow all components to reach thermal equilibrium.

  • Initiation and Sampling:

    • Initiate the reactions by adding 20 µL of the pre-warmed NADPH regenerating system to all wells except the -NADPH control wells (to which you add 20 µL of buffer).

    • Immediately after adding NADPH to the 0-minute wells, stop the reaction by adding 200 µL of ice-cold acetonitrile with internal standard. This defines the 100% starting concentration.

    • Return the plate to the 37°C incubator. At each subsequent time point (5, 15, 30, 60 min), remove the plate and quench the corresponding wells with the acetonitrile/IS solution.[12]

  • Sample Processing & Analysis:

    • Once the final time point is collected, seal the plate and centrifuge at high speed (e.g., 4000 x g for 20 min) to pellet the precipitated microsomal proteins.[10]

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method. The analysis involves monitoring the disappearance of the parent compound over time.[14][15][16] High-resolution mass spectrometry can also be used for subsequent metabolite identification.[17]

Data Analysis and Interpretation
  • Quantification: The concentration of the parent compound at each time point is determined by the ratio of its peak area to the internal standard's peak area, as measured by LC-MS/MS.[16]

  • Half-Life (t½): Plot the natural logarithm (ln) of the percentage of compound remaining against time. The slope of the linear regression line of this plot is the elimination rate constant (k).

    • Slope = -k

    • t½ (min) = 0.693 / k

  • Intrinsic Clearance (CLint): This value represents the inherent ability of the liver to metabolize a drug.

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of Microsomal Protein)

Pillar 3: Comparative Analysis of Indazole Analogs

To illustrate the utility of this assay, consider the following hypothetical data for this compound and three rationally designed analogs. The structural modifications are intended to probe potential metabolic liabilities.

Compound IDStructure / Modification Descriptiont½ (min)CLint (µL/min/mg)Interpretation / Rationale
Parent This compound2231.5Moderate Clearance. The methyl ester is a potential site for hydrolysis, and the aromatic rings are susceptible to CYP-mediated hydroxylation.[17][18]
Analog A Amide Analog: 3-bromo-1H-indazole-7-carboxamide 759.2Low Clearance. Replacement of the metabolically labile methyl ester with a more stable amide group significantly reduces clearance, suggesting ester hydrolysis was a primary metabolic pathway.
Analog B Blocked Analog: 3-bromo-5-fluoro -1H-indazole-7-carboxylate5512.6Low-Moderate Clearance. Addition of a fluorine atom to the benzene ring sterically and electronically blocks a potential site of hydroxylation, improving metabolic stability.[19]
Analog C Alkyl Analog: 3-(n-propyl )-1H-indazole-7-carboxylate886.6High Clearance. Introduction of a flexible n-propyl chain provides a new, easily accessible "soft spot" for CYP-mediated alkyl hydroxylation, drastically increasing metabolic turnover.

Note: Data are hypothetical for illustrative purposes.

Potential Metabolic Pathways of the Indazole Core

Based on literature analysis of indazole-containing molecules, several metabolic pathways are likely for this series.[17][18] Identifying these "soft spots" is key to designing more stable analogs.

Note: As I cannot render images, the above DOT script is a template. A real diagram would include chemical structures.

Caption: Common metabolic pathways for indazole-based compounds.

  • Ester Hydrolysis: The methyl ester at the 7-position is a prime target for carboxylesterases, which would hydrolyze it to the corresponding carboxylic acid. Our data for Analog A supports this as a major pathway.

  • Aromatic Hydroxylation: CYP enzymes frequently oxidize electron-rich aromatic rings. The benzene portion of the indazole core is a likely site for hydroxylation.

  • Oxidation of Alkyl Groups: For analogs containing alkyl substituents (like Analog C), oxidation at the terminal (ω) or sub-terminal (ω-1) positions is a very common and rapid metabolic route.

  • N-Dealkylation: If analogs possess N-alkyl groups on the indazole ring, these are also susceptible to CYP-mediated removal.[18]

Conclusion

Assessing metabolic stability is not a single experiment but a strategic, iterative process. By starting with a robust, well-controlled in vitro assay like the HLM stability screen, researchers can efficiently rank-order analogs and generate critical data. This information, when combined with an understanding of the scaffold's common metabolic liabilities, empowers medicinal chemists to rationally design next-generation compounds with an improved pharmacokinetic profile, ultimately increasing the probability of identifying a successful drug candidate. Regulatory bodies like the FDA and EMA emphasize the importance of understanding a drug's metabolic profile early in development to predict potential drug-drug interactions and ensure patient safety in clinical trials.[20][21][22]

References

Safety Operating Guide

A Guide to the Safe Disposal of Methyl 3-bromo-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. Handling novel chemical entities like Methyl 3-bromo-1H-indazole-7-carboxylate requires a meticulous approach, not only in its application but also in its disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. Based on data for analogous indazole compounds, this compound should be handled with care.

Anticipated Hazards:

  • Skin Irritation: May cause irritation upon direct contact.

  • Eye Irritation: Can cause serious eye irritation.

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory discomfort.

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.

To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound and its waste:

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile). Inspect for integrity before use.Prevents direct skin contact and potential irritation.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from accidental splashes or contact with airborne particles.
Lab Coat Standard laboratory coat.Provides a barrier to protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization.Prevents inhalation of fine particles or aerosols, minimizing respiratory irritation.

II. Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. The following protocol outlines the necessary steps for its collection, storage, and disposal as hazardous chemical waste.

Step 1: Waste Segregation

All waste materials contaminated with this compound must be segregated at the point of generation. This includes:

  • Unused or excess solid compound.

  • Contaminated consumables (e.g., pipette tips, weighing paper, gloves).

  • Rinsate from cleaning contaminated glassware.

Crucially, halogenated organic waste must be collected separately from non-halogenated waste.[1][2][3][4][5] This is due to specific treatment processes required for halogenated compounds to prevent the formation of toxic byproducts during incineration.

Step 2: Waste Collection and Containment

  • Primary Container: Use a designated, chemically compatible, and leak-proof container for collecting solid and liquid waste.[6][7] The container must have a secure screw-top lid and be kept closed except when adding waste.[6][7]

  • Contaminated Sharps: Any sharp objects contaminated with the compound, such as needles or broken glass, must be placed in a designated, puncture-proof sharps container.

  • Glassware Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within a chemical fume hood.[1] This rinsate is considered hazardous and must be collected in the designated halogenated waste container.[1]

Step 3: Labeling

Proper labeling is a critical compliance step. The waste container must be clearly labeled with:

  • The words "Hazardous Waste".[1]

  • The full chemical name: "this compound".[7]

  • The primary hazard(s) (e.g., "Irritant," "Toxic").

  • The date when waste was first added to the container.

Step 4: Temporary Storage

Store the labeled hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[8] This area should be:

  • Well-ventilated.

  • Away from general laboratory traffic.

  • In a secondary containment bin to prevent spills.[7]

Step 5: Final Disposal

Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.[2] Adherence to institutional and regulatory guidelines, such as those from the U.S. Environmental Protection Agency (EPA), is mandatory.[6][9][10]

III. Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation & Hazard Assessment cluster_collection Waste Collection & Segregation cluster_storage Labeling & Interim Storage cluster_disposal Final Disposal A Review SDS & Hazards B Don Appropriate PPE A->B C Segregate Halogenated Waste B->C D Collect in Primary Container C->D F Label Container 'Hazardous Waste' D->F E Decontaminate Glassware & Collect Rinsate E->D G Store in Satellite Accumulation Area F->G H Contact EHS for Pickup G->H I Proper Disposal by Certified Vendor H->I

Caption: Workflow for the proper disposal of this compound.

IV. Emergency Procedures

In the event of accidental exposure or a spill, follow these procedures:

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill: In case of a small spill, carefully clean it up using an inert absorbent material. Place the absorbent material in the designated hazardous waste container. For larger spills, evacuate the area and contact your institution's EHS department.

By adhering to these protocols, you contribute to a culture of safety and environmental stewardship, which is the cornerstone of responsible scientific research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-bromo-1H-indazole-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-bromo-1H-indazole-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.